molecular formula C19H26N2O5S B041002 Aminopentamide sulfate CAS No. 20701-77-3

Aminopentamide sulfate

Cat. No.: B041002
CAS No.: 20701-77-3
M. Wt: 394.5 g/mol
InChI Key: GEKOQGPXZRQQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopentamide sulfate is a potent, quaternary ammonium anticholinergic compound of significant interest in gastrointestinal (GI) physiology and pharmacology research. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors in the smooth muscle of the gastrointestinal tract. This action effectively inhibits acetylcholine-mediated contractions, leading to reduced GI motility and secretory activity. In research settings, this compound is extensively utilized as a pharmacological tool to study cholinergic pathways, to experimentally model conditions of reduced intestinal peristalsis, and to investigate the therapeutic potential of antispasmodic agents. Its quaternary structure limits its passage across the blood-brain barrier and other biological membranes, making it a valuable compound for studying peripheral cholinergic effects with minimal central nervous system interference. Researchers employ this chemical to explore mechanisms of gastric emptying, intestinal hypermotility, and spasmodic conditions in experimental models, providing critical insights for the development of novel therapeutic agents for GI disorders. This product is strictly for laboratory research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOQGPXZRQQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-46-8 (Parent)
Record name (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7057604
Record name Aminopentamide sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8
Record name Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopentamide sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminopentamide sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOPENTAMIDE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Scientific Profile of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Aminopentamide Sulfate

Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent.[1][2] As its sulfate salt, it is employed in veterinary medicine as an antispasmodic and antidiarrheal drug for dogs and cats.[3][4][5] Its mechanism of action involves the non-selective antagonism of muscarinic receptors, primarily targeting the smooth muscle of the gastrointestinal tract.[2] This activity reduces gastric motility, decreases gastric acid secretion, and lowers gastric acidity, making it effective for treating conditions like vomiting, diarrhea, and visceral spasms.[2][4][5]

From a chemical standpoint, this compound (C₁₉H₂₄N₂O·H₂SO₄) is the sulfuric acid salt of the aminopentamide free base.[6] The molecule features a quaternary carbon atom bonded to two phenyl rings, a propylamine chain with a terminal dimethylamino group, and an amide functional group. This structure is key to its pharmacological activity. This guide provides a comprehensive overview of a robust laboratory-scale synthesis and a multi-faceted characterization workflow for this compound, designed for professionals in drug development and chemical research.

Part 1: Chemical Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process: first, the formation of the aminopentamide free base from a nitrile precursor, followed by its conversion to the more stable and water-soluble sulfate salt. The most common and efficient starting material for this synthesis is α,α-diphenyl-γ-dimethylaminovaleronitrile.

Causality in Synthesis Design

The chosen pathway hinges on the conversion of a nitrile group (-C≡N) into a primary amide group (-CONH₂). This is a classic and reliable transformation in organic synthesis.

  • Amide Formation: The reaction of the starting nitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate provides the necessary nucleophilic attack and subsequent rearrangement to form the amide.[7] Refluxing in ethanol provides the thermal energy required to overcome the activation barrier for the reaction.

  • Salt Formation: The aminopentamide free base is an oily solid that can be difficult to handle and purify. Conversion to its sulfate salt serves multiple purposes. It creates a stable, crystalline solid with a distinct melting point, which simplifies purification by recrystallization and is essential for pharmaceutical formulation.[7][8] The use of concentrated sulfuric acid in an alcoholic solvent like isopropanol allows for the direct protonation of the basic dimethylamino group, leading to the precipitation of the sulfate salt.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: α,α-diphenyl-γ- dimethylaminovaleronitrile Reaction1 Amide Formation (Hydroxylamine HCl, NaOAc, EtOH, Reflux) Start->Reaction1 Workup1 Neutralization & Precipitation (Cooling, H₂O, NH₄OH) Reaction1->Workup1 Purification1 Recrystallization (Isopropanol) Workup1->Purification1 Intermediate Intermediate: Aminopentamide (Free Base) Purification1->Intermediate Reaction2 Salt Formation (Isopropanol, conc. H₂SO₄) Intermediate->Reaction2 Purification2 Final Purification (Recrystallization from aq. EtOH) Reaction2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Aminopentamide Free Base

  • To a round-bottom flask equipped with a reflux condenser, add α,α-diphenyl-γ-dimethylaminovaleronitrile (14 g, 0.05 mol), sodium acetate (16 g, 0.2 mol), and hydroxylamine hydrochloride (14 g, 0.2 mol).[7]

  • Add 75 mL of ethyl alcohol and bring the mixture to reflux.

  • Maintain reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 18 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 250 mL of cold water.

  • Neutralize the solution with concentrated ammonium hydroxide until a heavy white precipitate forms.[7]

  • Allow the mixture to stand until the precipitate solidifies completely.

  • Filter the solid material using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from isopropanol. Typically, three recrystallizations are sufficient to yield pure aminopentamide free base, which melts at 177-179°C.[7]

Step 2: Conversion to this compound

  • Dissolve the purified aminopentamide free base (e.g., 0.85 mol) in one liter of isopropanol in a suitable flask.[7]

  • While stirring, add concentrated sulfuric acid (70 mL) as rapidly as possible without excessive boiling.[7] A white crystalline precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the crystalline product and wash with cold isopropanol, followed by diethyl ether to facilitate drying.

  • Dry the final product under vacuum at 105°C for 4 hours.[9] The product should be a white crystalline powder.[7]

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This process integrates physical measurements with advanced spectroscopic and chromatographic techniques, benchmarked against established standards such as the United States Pharmacopeia (USP).[9]

Physicochemical Properties

The fundamental properties of the synthesized compound must align with reference values.

PropertyExpected ValueSource
Molecular Formula C₁₉H₂₄N₂O · H₂SO₄[9]
Molecular Weight 394.49 g/mol [6]
Appearance White crystalline powder[7][8]
Melting Range 179°C to 186°C[9]
Solubility Very soluble in water and ethanol[7]
pH (2.5% solution) 1.2 to 3.0[9]
Characterization Workflow Diagram

Characterization_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Assay cluster_Physical Physical Properties Product Synthesized This compound FTIR FTIR Spectroscopy Product->FTIR SulfateTest Sulfate Ion Test (USP <191>) Product->SulfateTest NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Analysis Product->HPLC Titration Assay (Titration) (USP Method) Product->Titration LOD Loss on Drying (USP <731>) Product->LOD Melting Melting Range (USP <741>) Product->Melting pH_Test pH Determination (USP <791>) Product->pH_Test

Caption: Comprehensive workflow for the characterization of this compound.

Spectroscopic and Chromatographic Analysis

1. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a primary identification method according to the USP monograph.[9][10]

  • Protocol (ATR-FTIR):

    • Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the dried this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum over a range of 4000-650 cm⁻¹.

    • The resulting spectrum should exhibit maxima at the same wavelengths as a USP this compound Reference Standard.[9]

  • Expected Data:

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretch (primary amide)
~3060-3030Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1680-1650C=O stretch (Amide I band)
~1600, ~1495Aromatic C=C ring stretch
~1100S=O stretch (sulfate ion)
~750, ~700C-H out-of-plane bend (monosubstituted benzene)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure.

  • Protocol:

    • Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Data (Qualitative):

    • Aromatic Protons: Multiple signals in the ~7.2-7.6 ppm range, corresponding to the two phenyl rings.

    • Aliphatic Protons: Signals corresponding to the -CH₂-, -CH-, and methyl groups of the pentanamide backbone.

    • N-Methyl Protons: A singlet corresponding to the -N(CH₃)₂ group.

    • Amide Protons: A broad signal for the -CONH₂ protons.

3. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent molecule and its fragments, thereby confirming the elemental composition.[11][12]

  • Protocol (LC-MS):

    • Prepare a dilute solution of the sample in a suitable mobile phase (e.g., acetonitrile/water with formic acid).

    • Infuse the solution into an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum.

  • Expected Data: The primary ion observed should correspond to the protonated free base [M+H]⁺ of aminopentamide.

    • Aminopentamide (C₁₉H₂₄N₂O) Molecular Weight: 296.41 g/mol .[1][13]

    • Expected [M+H]⁺ ion: m/z ≈ 297.19.

4. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. It is the gold standard for determining the purity of a drug substance.[14][15]

  • Protocol (Purity Determination):

    • Standard Preparation: Prepare a solution of USP this compound RS in the mobile phase at a known concentration (e.g., 0.02 mg/mL).[16]

    • Sample Preparation: Prepare a solution of the synthesized this compound at the same concentration.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Calculate the purity by comparing the peak area of the principal peak in the sample chromatogram to that of the standard. The purity should be between 95.0% and 103.0%.[9]

  • Typical HPLC Method Parameters:

ParameterCondition
Column C18, 3.9-mm × 30-cm; L1 packing[16]
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., sodium lauryl sulfate and phosphoric acid)[14][17]
Flow Rate ~1.0 mL/min[16]
Detector UV at 254 nm[16]
Column Temperature 40°C[16]
System Suitability Tailing factor: ≤ 2.0; RSD for replicate injections: ≤ 2.0%[16][17]

Conclusion

This guide outlines a validated and logical framework for the synthesis and comprehensive characterization of this compound. The synthesis pathway is robust, relying on well-established organic transformations. The characterization workflow employs a suite of orthogonal analytical techniques, grounded in pharmacopeial standards, to provide a self-validating system for confirming the identity, strength, quality, and purity of the final compound. Adherence to these protocols ensures that the synthesized material is suitable for further research and development in the pharmaceutical sciences.

References

  • Aminopentamid Sulfate - ChemBK. (n.d.). Retrieved from [Link]

  • USP Monographs: this compound. (n.d.). USP-BPEP. Retrieved from [Link]

  • This compound | C19H26N2O5S. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • USP Monographs: this compound Tablets. (n.d.). USP29-NF24. Retrieved from [Link]

  • This compound Injection. (n.d.). Scribd. Retrieved from [Link]

  • Separation of Aminopentamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Aminopentamide | C19H24N2O. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • AMINOPENTAMIDE, (-)-. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]

  • Aminopentamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacology. (n.d.). Veterian Key. Retrieved from [Link]

  • Lists of Bulk Drug Substances for Compounding. (2022). Regulations.gov. Retrieved from [Link]

  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021). PubMed Central. National Institutes of Health. Retrieved from [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (n.d.). PubMed Central. National Institutes of Health. Retrieved from [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials. (2002). ResearchGate. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination. (2023). Trends in Sciences. Retrieved from [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy. Retrieved from [Link]

  • Physicochemical Characterization of Complex Drug Substances. (2016). PubMed Central. National Institutes of Health. Retrieved from [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. (2015). PetPlace. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical examination of the molecular and physiological mechanism of action of aminopentamide sulfate. Aminopentamide is a synthetic anticholinergic agent classified as a non-selective muscarinic receptor antagonist.[1][2] Its primary therapeutic utility lies in its potent antispasmodic and antisecretory effects on the gastrointestinal (GI) tract. The core of its action is the competitive blockade of acetylcholine at muscarinic receptors, predominantly targeting smooth muscle and glandular tissues.[2] This document will dissect the receptor-level interactions, downstream signaling cascades, and resulting pharmacodynamic effects. Furthermore, it will present detailed experimental protocols for the validation of its binding affinity and functional antagonism, providing a robust framework for researchers in pharmacology and drug development.

Introduction: The Parasympathetic Nervous System and Muscarinic Modulation

To comprehend the action of aminopentamide, it is essential to first understand its target: the muscarinic acetylcholine receptor (mAChR) system. The parasympathetic nervous system, often summarized as the "rest-and-digest" system, utilizes acetylcholine (ACh) as its primary neurotransmitter.[3][4] ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Aminopentamide's activity is specific to the muscarinic receptors, which are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5).

In the context of aminopentamide's therapeutic effects, the M2 and M3 subtypes are of paramount importance:

  • M3 Receptors: Predominantly located on smooth muscle cells (in the GI tract, bladder, and bronchioles) and secretory glands (salivary, gastric).[2][5] Their activation via the Gq/11 protein pathway leads to an increase in intracellular calcium (Ca2+), resulting in smooth muscle contraction and glandular secretion.

  • M2 Receptors: Primarily found in cardiac tissue, where they decrease heart rate. They are also present presynaptically on autonomic nerve terminals, where they inhibit further ACh release.

Aminopentamide functions by preventing ACh from binding to these receptors, thereby inhibiting the downstream signaling that mediates parasympathetic responses.[4]

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Aminopentamide is a synthetic anticholinergic agent that functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[1][2] While classified as non-selective, its clinical profile suggests a pronounced effect on the M3 receptors located within the gastrointestinal tract's smooth muscle and glandular tissue.[2]

The mechanism unfolds as follows:

  • Receptor Binding: Aminopentamide binds reversibly to the orthosteric site of the muscarinic receptor, the same site that acetylcholine binds to.

  • Inhibition of ACh: By occupying this site, aminopentamide physically blocks acetylcholine from binding and activating the receptor.

  • Signal Transduction Blockade: This competitive inhibition prevents the G-protein coupling and subsequent intracellular signaling cascades normally initiated by ACh. For M3 receptors, this means the inhibition of the phospholipase C (PLC) pathway, preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for calcium mobilization and smooth muscle contraction.[5]

This blockade of parasympathetic signaling results in a reduction of smooth muscle tone and motility, as well as decreased glandular secretions.[1][6]

Signaling Pathway Diagram

G_protein_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh ACh_vesicle->ACh_release Nerve Impulse M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates ACh_release->M3R Binds & Activates Aminopentamide Aminopentamide Aminopentamide->M3R Binds & Blocks

Caption: Aminopentamide competitively blocks the M3 receptor, inhibiting the Gq/PLC pathway and preventing muscle contraction.

Pharmacodynamic Effects: A Systems-Based Analysis

The antagonism of muscarinic receptors by aminopentamide translates into distinct physiological effects, primarily observed in the gastrointestinal and urinary systems.

Gastrointestinal Tract

Aminopentamide's primary clinical application is the management of vomiting, diarrhea, and visceral spasms in dogs and cats.[6][7][8] These effects are a direct result of its influence on GI motility and secretion.

  • Smooth Muscle Relaxation: By blocking M3 receptors on intestinal smooth muscle, aminopentamide reduces the tone and amplitude of colonic contractions.[6][7] This antispasmodic action alleviates pain from visceral spasms and pylorospasm and slows gastrointestinal transit time, which can help control diarrhea.[6][7]

  • Inhibition of Secretions: The drug also reduces gastric acid secretion and overall gastric acidity by blocking M3 receptors on parietal cells in the stomach lining.[1][6][7]

ParameterEffect of AminopentamideReference
Colonic Contraction Amplitude45–60% reduction[2]
Basal Tone of Pylorus40–50% reduction[2]
Gastric Acid Output (Canine)65–75% decrease[2]
Vagal-Mediated VomitingSuppressed at ≥0.1 mg/kg[2]
Urinary Tract

The detrusor muscle of the bladder wall is rich in M3 receptors that mediate contraction and urination. Aminopentamide's anticholinergic properties can lead to relaxation of this muscle. While this is not its primary therapeutic use, it is a key consideration for its side effect profile. This effect can lead to urinary hesitancy or, at higher doses, urinary retention, a condition where the bladder cannot be completely emptied.[1][7][9] This effect is a contraindication for its use in animals with a pre-existing urinary obstruction.[6][10]

Experimental Validation & Methodologies

To rigorously characterize the mechanism of action for a compound like aminopentamide, specific in vitro and ex vivo assays are indispensable. These protocols provide quantitative data on receptor affinity and functional antagonism.

Protocol 1: In Vitro Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of aminopentamide for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

  • Causality & Rationale: This assay is foundational for establishing direct target engagement. By competing with a radiolabeled ligand whose affinity is known, we can precisely calculate the affinity of our unlabeled compound (aminopentamide). Using cell lines individually expressing each receptor subtype allows for the determination of receptor selectivity. This is a standard, self-validating system in pharmacology for quantifying drug-receptor interactions.[11]

Step-by-Step Methodology:

  • Preparation of Membranes: Culture HEK-293 cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Harvest the cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a non-selective muscarinic radioligand antagonist, such as [³H]-quinuclidinyl benzilate ([³H]-QNB), typically at a concentration near its Kₔ value.

    • Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive antagonist, like atropine (1 µM).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of aminopentamide. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of aminopentamide that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (HEK-293 cells expressing single mAChR subtype) prep_reagents 2. Prepare Reagents ([³H]-QNB, Aminopentamide dilutions, Atropine for NSB) plate_setup 3. Plate Setup (96-well) - Add Buffer - Add [³H]-QNB - Add Aminopentamide/Atropine prep_reagents->plate_setup incubation 4. Add Membranes & Incubate (e.g., 60 min at RT) plate_setup->incubation harvesting 5. Harvest via Filtration (Separate bound from unbound) incubation->harvesting quantify 6. Quantify Radioactivity (Scintillation Counting) harvesting->quantify analyze 7. Analyze Data - Plot Dose-Response Curve - Determine IC₅₀ quantify->analyze calculate 8. Calculate Kᵢ (Cheng-Prusoff Equation) analyze->calculate result Affinity Profile (Kᵢ) for M1-M5 Receptors calculate->result

Caption: Workflow for determining the receptor binding affinity (Kᵢ) of aminopentamide using a radioligand assay.

Protocol 2: Ex Vivo Organ Bath Assay (Isolated Gut Strip)
  • Objective: To quantify the functional antagonism of aminopentamide on acetylcholine-induced smooth muscle contraction.

  • Causality & Rationale: While binding assays confirm target engagement, they do not measure the physiological consequence. The organ bath assay provides this critical functional data.[12][13] By using an isolated piece of target tissue (e.g., guinea pig ileum), we can directly observe aminopentamide's ability to inhibit muscle contraction induced by a muscarinic agonist. This allows for the calculation of the pA₂, a measure of a competitive antagonist's potency, validating the mechanistic findings from the binding assay in a physiological context.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment by gently flushing with Krebs-Henseleit buffer. Cut the ileum into smaller segments (approx. 2-3 cm).

  • Mounting: Tie a silk suture to each end of an ileum segment. Mount the tissue segment vertically in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach the lower suture to a fixed hook and the upper suture to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15 minutes.

  • Generating a Control Curve: Perform a cumulative concentration-response curve for a stable muscarinic agonist like carbachol. Add increasing concentrations of carbachol to the bath and record the resulting contractile force until a maximal response is achieved. Wash the tissue thoroughly until it returns to baseline tension.

  • Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a set period (e.g., 30 minutes) to allow for receptor equilibration.

  • Generating the Antagonized Curve: In the continued presence of aminopentamide, repeat the cumulative concentration-response curve for carbachol. A rightward shift in the curve is expected, indicating competitive antagonism.

  • Data Analysis: Repeat steps 5 and 6 with several different concentrations of aminopentamide. Plot the log(concentration ratio - 1) against the log concentration of aminopentamide (a Schild plot). The x-intercept of the linear regression line gives the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.

organ_bath_workflow prep 1. Prepare & Mount Ileum Strip in Organ Bath equil 2. Equilibrate Tissue (37°C, 1g tension, 60 min) prep->equil control_crc 3. Generate Control CRC (Cumulative Carbachol Doses) equil->control_crc washout 4. Washout control_crc->washout antag_inc 5. Incubate with Aminopentamide (Fixed Concentration, 30 min) washout->antag_inc antag_crc 6. Generate Antagonized CRC (Repeat Carbachol Dosing) antag_inc->antag_crc repeat 7. Repeat Steps 4-6 with multiple Aminopentamide concentrations antag_crc->repeat analysis 8. Data Analysis (Schild Plot) repeat->analysis result Determine pA₂ Value (Functional Potency) analysis->result

Caption: Experimental workflow for the functional characterization of aminopentamide using an ex vivo organ bath assay.

Comparative Pharmacology: Aminopentamide vs. Atropine

Aminopentamide is often compared to atropine, the prototypical muscarinic antagonist. While they share a core mechanism, key differences in their pharmacodynamic profiles make aminopentamide a more targeted agent for GI disorders.

FeatureThis compoundAtropine SulfateRationale for Difference
Primary Mechanism Competitive Muscarinic AntagonistCompetitive Muscarinic AntagonistIdentical core mechanism
Receptor Selectivity Non-selective, with pronounced GI effectsNon-selectiveSubtle differences in off-rate or tissue distribution may contribute to observed clinical effects.
GI Motility Effect Stronger and longer-lasting suppression of colonic contractions.[1][6]Weaker and more transient effect on the colon.[1]Potentially higher affinity or longer receptor residency time at M3 receptors in the colon.
Potency Approximately half the potency of atropine.[1]Standard benchmark (Potency = 1)Structural differences affecting receptor binding affinity.
Systemic Side Effects Less intense mydriasis (pupil dilation) and salivary inhibition.[1][6][7]Pronounced mydriasis and dry mouth at therapeutic doses.May indicate lower penetration of the blood-brain barrier or differential affinity for muscarinic receptor subtypes outside the GI tract.

Conclusion and Future Directions

This compound exerts its therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors. Its mechanism, centered on the blockade of M3 receptors in gastrointestinal smooth muscle and glands, leads to potent antispasmodic and antisecretory activity. Compared to atropine, it offers a more favorable profile for treating GI disorders due to its prolonged action on the colon and reduced systemic side effects.[1][6]

Future research could focus on leveraging the structure of aminopentamide to develop novel antagonists with even greater selectivity for the M3 receptor subtype. Such an advancement could lead to therapeutics with an enhanced efficacy/side-effect ratio, not only for veterinary gastroenterology but also for human conditions such as irritable bowel syndrome and overactive bladder. Further investigation into its pharmacokinetic properties and tissue distribution would also provide a more complete understanding of its advantageous clinical profile.

References

  • Wikipedia. (n.d.). Aminopentamide. Retrieved from [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

  • PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

  • Veterian Key. (n.d.). Pharmacology. Retrieved from [Link]

  • Encino Pharmacy. (n.d.). Veterinary Compounds. Retrieved from [Link]

  • Blount, W. (n.d.). Aminopentamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • Chew, M. L., Mulsant, B. H., Pollock, B. G., Lehman, M. E., Greenspan, A., Kirshner, M. A., Sorisio, D. A., Bies, R. R., & Gharabawi, G. (2008). Anticholinergic activity of 107 medications commonly used by older adults. Journal of the American Geriatrics Society, 56(7), 1333–1341. Retrieved from [Link]

  • Gryn, J., & Siddiqui, A. H. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Yamamoto, T., Koibuchi, Y., Miura, S., Sawada, T., Ozaki, R., Esumi, K., & Ohtsuka, M. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency. The Journal of urology, 154(6), 2174–2178. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. National Academies Press. Retrieved from [Link]

  • Verhamme, K. M. C., & Sturkenboom, M. C. J. M. (2008). Drug-induced urinary retention. ResearchGate. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Bladder control problems: Medicines for urinary symptoms. Retrieved from [Link]

  • Li, R., Chen, Z., Li, Y., Jiang, Y., Wang, L., & Chen, J. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of controlled release : official journal of the Controlled Release Society, 366, 496–512. Retrieved from [Link]

  • Matsuura, S., & Downie, J. W. (1987). Effects of central nervous system-acting drugs on urinary bladder contraction in unanesthetized rats. The Japanese journal of pharmacology, 43(4), 417–420. Retrieved from [Link]

  • D. W. (2003). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 8(11), 797–836. Retrieved from [Link]

  • M. B. (2003). Gastrointestinal smooth muscles and sphincters spasms: treatment with botulinum neurotoxin. Ph-Wert, 1(2), 115–123. Retrieved from [Link]

  • Gaion, R. M., Basadonna, O., Santostasi, G., Fantin, M., Maragno, I., & Dorigo, P. (1988). Antispasmodic effect of amiodarone on gastrointestinal smooth muscle: possible involvement of calcium. Archives internationales de pharmacodynamie et de therapie, 294, 112–124. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Aminopentamide Sulfate: Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a detailed exploration of aminopentamide sulfate. The guide is structured to deliver not only core scientific data but also field-proven insights into the compound's chemical nature, mechanism, and practical methodologies, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Core Introduction: Defining this compound

This compound is a synthetic anticholinergic agent with significant therapeutic application, particularly in veterinary medicine.[1][2][3] It functions as a potent antispasmodic and antiemetic by antagonizing muscarinic acetylcholine receptors.[1][4][5] A granular understanding of its chemical and structural properties is fundamental to leveraging its therapeutic potential and forms the basis for rational drug design and formulation development. This guide provides a comprehensive overview, from its molecular architecture to its functional implications and analytical validation.

Chemical Identity and Molecular Structure

A precise definition of a compound's identity is the bedrock of all further scientific investigation. This compound is characterized by the following identifiers.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-(dimethylamino)-2,2-diphenyl-pentanamide;sulfuric acid[5][6]
CAS Number 60-46-8 (Parent Base)[1][7]
Molecular Formula C₁₉H₂₆N₂O₅S[5][6]
Molecular Weight 394.5 g/mol [4][5][6]
Canonical SMILES CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O[5][6][8]

The structure of aminopentamide features a central carbon atom bonded to two phenyl rings, a pentanamide chain, and a dimethylamino group. This specific steric and electronic arrangement is critical for its biological activity. The crystal structure of aminopentamide hydrogen sulfate has been solved, revealing a monoclinic space group (P2₁/c) where layers of aminopentamide cations and hydrogen sulfate anions are held together by a network of hydrogen bonds, contributing to the stability of its solid state.[5][9]

Caption: 2D representation of the aminopentamide cation and sulfate anion.

Physicochemical Properties: A Formulation Perspective

The physical and chemical properties of an active pharmaceutical ingredient (API) dictate its formulation strategies, stability, and bioavailability.

Table 2: Key Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance in Drug Development
Appearance White to off-white crystalline solid.[5][10]A consistent appearance is a primary indicator of purity and is crucial for quality control in manufacturing.
Melting Point 179–186 °C (USP specification)[11]; other sources report ranges such as 178-179 °C[5][12] or 185-187 °C.[10][13]A sharp melting range is indicative of high purity. Variations can suggest the presence of impurities or different polymorphic forms.
Solubility Very soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in ether.[13]High aqueous solubility is advantageous for developing parenteral (injectable) formulations, which are common for this drug.[14][15]
Stability As a sulfate salt, it is generally stable in mildly acidic to near-neutral conditions. The amide functional group is susceptible to hydrolysis under harsh pH conditions.[4]Understanding pH stability is critical for liquid formulation development, determining appropriate excipients, and defining storage conditions.

Mechanism of Action: Competitive Muscarinic Antagonism

Aminopentamide exerts its therapeutic effects by acting as a non-selective, competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][4][5]

Expertise & Experience: In the parasympathetic nervous system, ACh is the primary neurotransmitter that binds to muscarinic receptors on smooth muscle cells (e.g., in the gastrointestinal tract), leading to contractions and increased secretions. Aminopentamide, by virtue of its structural similarity to ACh, binds to the same receptor sites but fails to elicit a response. This occupation effectively blocks ACh from binding, thereby inhibiting parasympathetic activity. The result is a reduction in GI motility and secretions, which is the causal basis for its use as an antispasmodic and antiemetic.[1][2][3] Its effects are more potent and longer-lasting on colonic contractions compared to atropine, but with fewer systemic side effects like dry mouth or pupil dilation.[3]

G2 cluster_normal Normal Cholinergic Signaling cluster_antagonism Competitive Antagonism by Aminopentamide ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP₃ & DAG Increase PLC->IP3 Calcium Ca²⁺ Release IP3->Calcium Response Smooth Muscle Contraction & Secretion Calcium->Response ACh_blocked Acetylcholine (ACh) Receptor_blocked Muscarinic Receptor ACh_blocked->Receptor_blocked Binding Prevented Aminopentamide Aminopentamide Aminopentamide->Receptor_blocked Binds & Blocks No_Response Signaling Blocked: No Contraction/Secretion Receptor_blocked->No_Response

Caption: Signaling pathway illustrating competitive antagonism by aminopentamide.

Methodologies: Synthesis and Analytical Validation

Trustworthiness: A robust synthesis protocol coupled with a comprehensive analytical workflow forms a self-validating system, ensuring the identity, purity, and quality of the final compound.

Chemical Synthesis Protocol (Conceptual)

The synthesis of aminopentamide was first detailed in U.S. Patent 2,647,926.[9] A common laboratory-scale approach involves the partial hydrolysis of α,α-diphenyl-γ-dimethylaminovaleronitrile.[1][12][13]

  • Preparation of the Nitrile Precursor: Diphenylmethyl cyanide is condensed with 1-chloro-3-(dimethylamino)propane in the presence of a strong base (e.g., sodium amide) to form the key nitrile intermediate, α,α-diphenyl-γ-dimethylaminovaleronitrile.

  • Partial Hydrolysis to Amide: The nitrile is refluxed with reagents such as hydroxylamine hydrochloride and sodium acetate in ethanol.[12][13] This selectively hydrolyzes the nitrile group to a primary amide, yielding the aminopentamide free base.

  • Purification of the Free Base: The crude product is precipitated and purified by recrystallization from a suitable solvent like isopropanol to achieve high purity.[13]

  • Formation of the Sulfate Salt: The purified aminopentamide base is dissolved in isopropanol, and concentrated sulfuric acid is added under controlled temperature (25–30°C) to precipitate the this compound salt.[4]

Analytical Characterization Workflow

The identity and purity of the synthesized this compound must be rigorously confirmed.

G3 cluster_tests Analytical Validation start Synthesized Product (this compound) id_tests purity_tests IR FTIR Spectroscopy (Confirms functional groups: -C=O, -NH₂, Ph) id_tests->IR Identity Confirmation HPLC HPLC-UV/MS (Determines purity (%) & quantifies impurities) purity_tests->HPLC Purity Assessment NMR ¹H & ¹³C NMR (Confirms molecular skeleton & proton environment) IR->NMR Identity Confirmation MS Mass Spectrometry (Confirms molecular weight & fragmentation pattern) NMR->MS Identity Confirmation final Qualified API Batch (Identity, Purity, Strength Confirmed) MS->final Identity Confirmation Melting Melting Point Analysis (Assesses purity via range) HPLC->Melting Purity Assessment TLC TLC (Qualitative check for starting material/byproducts) Melting->TLC Purity Assessment TLC->final Purity Assessment

Caption: A self-validating workflow for the analytical characterization of this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Kaduk, J. A., & Gindhart, A. D. (2022). Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). Powder Diffraction, 37(4), 295-300. Retrieved from [Link]

  • ChemBK. (n.d.). Aminopentamid Sulfate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopentamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminopentamide. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

  • PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: this compound (CHEMBL92915). ChEMBL. Retrieved from [Link]

  • Encino Pharmacy. (n.d.). Veterinary Compounds. Retrieved from [Link]

  • Veterian Key. (n.d.). 9. Pharmacology. Retrieved from [Link]

  • Scribd. (n.d.). This compound Injection. Retrieved from [Link]

  • Merck Index. (n.d.). Aminopentamide. Retrieved from [Link]

  • Drugfuture.com. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]

  • USP-BPEP. (n.d.). USP Monographs: this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the discovery, history, and pharmacological profile of aminopentamide sulfate. Developed in the mid-20th century as a synthetic anticholinergic agent, aminopentamide emerged from the scientific pursuit of a gastrointestinal antispasmodic with greater selectivity and fewer systemic side effects than atropine. This document details its chemical synthesis, mechanism of action as a nonselective muscarinic receptor antagonist, and the key experimental methodologies used to characterize its potent effects on gastrointestinal smooth muscle. Through a combination of historical context, detailed protocols, and mechanistic diagrams, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this significant, albeit niche, therapeutic agent.

Introduction: The Post-War Search for a Superior Antispasmodic

The mid-20th century was a fertile period for pharmaceutical innovation, driven by advances in synthetic organic chemistry and a deeper understanding of physiological pathways.[1][2] In the realm of gastrointestinal disorders, the primary therapeutic agents for spasms and hypermotility were belladonna alkaloids, principally atropine.[3] While effective, atropine's utility was often limited by its systemic anticholinergic effects, including pronounced mydriasis (dilation of the pupils), xerostomia (dry mouth), and tachycardia.[3][4] This created a clear therapeutic need for a new class of agents that could selectively target the smooth muscle of the gastrointestinal tract while minimizing these undesirable side effects. It was within this context that researchers at Bristol Laboratories embarked on a program that would lead to the discovery of aminopentamide.

Chapter 1: The Genesis of Aminopentamide

Aminopentamide was discovered by scientists at Bristol Laboratories, who secured a patent for the compound in 1953.[5] A year later, the seminal pharmacological data were published by Hoekstra et al., formally introducing the agent to the scientific community.[5] The core scientific objective was to synthesize a quaternary ammonium compound with potent antispasmodic properties but with a molecular structure that would confer greater selectivity for the GI tract compared to existing therapies.

The commercially available form of the drug, branded as Centrine®, contains aminopentamide hydrogen sulfate.[5][6] It was approved for veterinary use in dogs and cats to treat conditions such as acute abdominal visceral spasms, pylorospasm, and associated nausea, vomiting, and diarrhea.[4][6][7] Despite its efficacy, the manufacturer discontinued the commercial injection and tablet forms in 2015, though compounded versions remain available.[8]

Chapter 2: Physicochemical Profile and Synthesis

Aminopentamide is a racemic compound with the IUPAC name 4-(dimethylamino)-2,2-diphenylpentanamide.[5][9] Its structure is characterized by a diphenylmethane backbone, which contributes to its anticholinergic activity.[9]

PropertyValueSource
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide[5][9]
Molecular Formula C₁₉H₂₄N₂O[5][9]
Molar Mass 296.41 g/mol [5][10]
CAS Number 60-46-8[5]
Stereochemistry Racemic[9][11]
Hypothetical Synthesis Protocol

While the proprietary synthesis from Bristol Laboratories is not publicly detailed, a logical synthetic route can be postulated based on related structures, such as the precursor to methadone.[12] This process, known as phase-transfer catalysis, is a robust method for the alkylation of diphenylacetonitrile.

Objective: To synthesize 4-(dimethylamino)-2,2-diphenylpentanamide (Aminopentamide).

Methodology:

  • Step 1: Alkylation of Diphenylacetonitrile.

    • To a reaction flask equipped with a mechanical stirrer and reflux condenser, add diphenylacetonitrile (1.0 eq), 1-(dimethylamino)-2-chloropropane hydrochloride (1.2 eq), toluene (5 vol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).[12]

    • Initiate stirring and add a 50% aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the mixture to reflux (approx. 80-90°C) under an inert nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The phase-transfer catalyst facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates the diphenylacetonitrile. The resulting carbanion then acts as a nucleophile, attacking the 1-(dimethylamino)-2-chloropropane to form the C-C bond, yielding the intermediate 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[12]

  • Step 2: Hydrolysis of the Nitrile.

    • Cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine.

    • Concentrate the organic layer under reduced pressure to yield the crude nitrile intermediate.

    • Add concentrated sulfuric acid (5.0 eq) to the crude nitrile and heat the mixture to 100°C for 2-3 hours. This step must be performed with extreme caution in a well-ventilated fume hood.

    • Causality: The strong acidic conditions protonate the nitrogen of the nitrile group, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. The reaction proceeds through a primary amide intermediate to ultimately form the desired pentanamide product.

    • Self-Validation: The reaction is monitored by HPLC to confirm the disappearance of the nitrile intermediate and the appearance of the aminopentamide product peak.

  • Step 3: Isolation and Purification.

    • Carefully pour the cooled reaction mixture over crushed ice and basify with a cold concentrated sodium hydroxide solution until the pH is >10.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure aminopentamide.

Chapter 3: Mechanism of Action: Muscarinic Receptor Antagonism

Aminopentamide functions as a synthetic anticholinergic agent.[5][13] Its therapeutic effect is derived from its role as a non-selective, competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][9] By blocking these receptors, it inhibits the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[5] This action is most pronounced on the smooth muscle cells of the gastrointestinal tract, which are rich in M3 muscarinic receptors.[9]

The binding of acetylcholine to M3 receptors on GI smooth muscle cells typically activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction. Aminopentamide competitively blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream cascade and inducing muscle relaxation.

Aminopentamide_MoA cluster_pre Presynaptic Neuron cluster_post GI Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction triggers ACh->M3R binds Aminopentamide Aminopentamide Aminopentamide->M3R BLOCKS

Caption: Mechanism of Aminopentamide at the neuromuscular junction of GI smooth muscle.

Chapter 4: Pharmacological Profile and Comparative Efficacy

Early pharmacological studies established that aminopentamide exerts a more potent and prolonged inhibitory effect on colonic contractions compared to atropine, while causing fewer systemic side effects.[4][5][6] This enhanced gastrointestinal selectivity was a key differentiator and the primary reason for its clinical adoption.

ParameterAminopentamideAtropineReference
Primary Target Non-selective Muscarinic ReceptorsNon-selective Muscarinic Receptors[5][9]
Binding Affinity (Ki, intestinal smooth muscle) 2.3 nM1.1 nM[9]
Effect on Colonic Contraction 45-60% reduction25-30% reduction[9]
Duration of Action (Colon) 6-8 hours2-3 hours[9]
Relative Potency Half the potency of atropineStandard[5]
Gastric Acid Output Reduction (Canine) 65-75%Variable[9]
Common Side Effects Dry mouth, blurred vision (less intense)Dry mouth, blurred vision, tachycardia (more intense)[4][6]

Chapter 5: Methodologies in Pharmacological Evaluation

The characterization of aminopentamide's antispasmodic and antisecretory effects relied on established in vivo and in vitro models.

Protocol: Evaluation of Intestinal Motility (in vivo)

Objective: To quantify the inhibitory effect of aminopentamide on intestinal smooth muscle contractions in a live animal model (e.g., canine).

Methodology:

  • Animal Preparation: Anesthetize a healthy adult dog following institutionally approved protocols. Surgically implant strain gauge transducers or electrodes onto the serosal surface of the colon to record contractile activity. Allow for a recovery period of at least two weeks.

  • Baseline Recording: After the recovery period, record basal colonic motility for a 60-minute period to establish a stable baseline.

  • Drug Administration: Administer a saline control solution intravenously and record motility for another 60 minutes to ensure no vehicle effect.

  • Subsequently, administer a therapeutic dose of this compound (e.g., 0.1-0.3 mg/kg) intravenously.

  • Data Acquisition: Continuously record the amplitude and frequency of colonic contractions for at least 8 hours post-administration.

  • Analysis: Digitize the motility tracings. Calculate the motility index (amplitude × frequency) for 30-minute intervals. Express the post-drug motility index as a percentage of the pre-drug baseline.

  • Self-Validation: The protocol includes a baseline period and a vehicle control to ensure that observed changes are due to the drug itself. A dose-response study, using multiple doses of aminopentamide, would further validate the pharmacological effect.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Animal_Prep 1. Surgical Implantation of Transducers Recovery 2. Post-Surgical Recovery (2 weeks) Animal_Prep->Recovery Baseline 3. Record Baseline Motility (60 min) Recovery->Baseline Control 4. Administer Saline Control (IV) Baseline->Control Drug 5. Administer Aminopentamide (IV) Control->Drug Record 6. Record Motility (8 hours) Drug->Record Analyze 7. Calculate Motility Index (% of Baseline) Record->Analyze Report 8. Report Findings Analyze->Report

Caption: Workflow for in vivo evaluation of aminopentamide's effect on colonic motility.

Chapter 6: Historical Use and Discontinuation

Aminopentamide, under the brand name Centrine®, found its primary application in veterinary medicine.[6][14] It was prescribed for dogs and cats to manage vomiting and diarrhea by reducing gastric motility and secretion.[6][13] Its antispasmodic properties were also effective for visceral spasms and pylorospasm.[5][13] While generally considered safe when prescribed by a veterinarian, its use was contraindicated in animals with glaucoma, gastrointestinal or urinary obstructions, and certain cardiac conditions.[6][13][14] The discontinuation of its FDA-approved commercial forms in 2015 marked a shift in the availability of the drug, though its continued use through compounding pharmacies indicates a persistent, albeit small, clinical need.[8]

Conclusion

This compound represents a classic example of targeted drug development from the mid-20th century. Born from a need to improve upon the therapeutic window of atropine, its discovery provided a more GI-selective antispasmodic agent that became a useful tool in veterinary medicine. While no longer commercially mass-produced, its history provides valuable insights into the principles of anticholinergic pharmacology and the enduring process of refining therapeutic agents to enhance efficacy and minimize adverse effects.

References

  • Wikipedia. (n.d.). Aminopentamide. Retrieved from [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

  • Veterian Key. (n.d.). Pharmacology. Retrieved from [Link]

  • PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

  • Blount, W. (n.d.). Aminopentamide. Retrieved from [Link]

  • Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Retrieved from [Link]

  • Drugs.com. (2025, November 30). Centrine Tablets. Retrieved from [Link]

  • My Little Word Land. (n.d.). Veterinary Pharmacology: Gastrointestinal Drugs. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Aminopentamide | C19H24N2O | CID 22565. Retrieved from [Link]

  • Vetinfo.com. (n.d.). Cat Diarrhea Treatment with Centrine. Retrieved from [Link]

  • MedLink Neurology. (2021, May 29). Anticholinergics. Retrieved from [Link]

  • Chew, M. L., Mulsant, B. H., Pollock, B. G., Lehman, M. E., Greenspan, A., Mahmoud, R. A., ... & Kirshner, M. A. (2008). Anticholinergic activity of 107 medications commonly used by older adults. Journal of the American Geriatrics Society, 56(7), 1333–1341. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and characterization of several valinamide derivatives. Retrieved from [Link]

  • NIH - PubChem. (n.d.). Valeramide, 2-(2-dimethylaminoethyl)-3-methyl-2-phenyl- | C16H26N2O | CID. Retrieved from [Link]

  • Aminov, R. I. (2010). A brief history of the antibiotic era: lessons learned and challenges for the future. Frontiers in microbiology, 1, 134. Retrieved from [Link]

  • Aminov, R. (2017). History of antimicrobial drug discovery: Major classes and health impact. Biochemical Pharmacology, 133, 4-19. Retrieved from [Link]

  • PubMed. (1999). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Retrieved from [Link]

  • FDA. (2023, January 31). Drug Therapeutics & Regulation in the U.S.. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • MSD Veterinary Manual. (n.d.). Drugs for Specific Purposes in the Ruminant Digestive System. Retrieved from [Link]

  • PubMed. (1986). Antinociceptive activity and mechanism of action of detomidine. Retrieved from [Link]

Sources

aminopentamide sulfate pharmacodynamics in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the in vitro pharmacodynamics of aminopentamide sulfate, a synthetic anticholinergic agent. Designed for researchers, pharmacologists, and drug development professionals, this document delves into the core molecular mechanisms, authoritative experimental protocols for characterization, and the scientific rationale underpinning these methodologies. We will examine the determination of receptor binding affinity through radioligand binding assays and the quantification of functional antagonism using isolated smooth muscle preparations. The overarching goal is to equip the reader with both the theoretical framework and the practical knowledge required to rigorously assess the pharmacodynamic profile of aminopentamide and related antimuscarinic compounds in a laboratory setting.

Introduction: The Profile of an Antispasmodic Agent

Aminopentamide is a synthetic anticholinergic agent recognized for its antispasmodic and antisecretory effects.[1][2] Marketed historically for veterinary use to control vomiting and diarrhea in dogs and cats, its therapeutic action stems from its ability to reduce gastrointestinal motility and gastric acid secretion.[2][3] Unlike naturally occurring belladonna alkaloids like atropine, aminopentamide was developed to achieve a more targeted effect on the gastrointestinal tract with a potentially more favorable side-effect profile, exhibiting less intense mydriatic (pupil dilation) and salivary effects.[2][3]

The foundation of its pharmacodynamic action lies in its classification as a non-selective muscarinic receptor antagonist.[1] It exerts its effects by competitively blocking the action of the neurotransmitter acetylcholine (ACh) at parasympathetic nerve endings.[1][4] Understanding the specifics of this antagonism—its affinity for various receptor subtypes and its functional potency in relevant tissues—is paramount for drug development and mechanistic research. This guide will provide the in-depth in vitro methodologies to elucidate these properties.

Molecular Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The primary mechanism of action for aminopentamide is the competitive blockade of muscarinic acetylcholine receptors (mAChRs).[1][4] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions.[5] There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distributions and signaling pathways.[6][7]

Aminopentamide is considered non-selective, meaning it does not show a strong preference for one subtype over another.[1] The clinical effects of aminopentamide, particularly the relaxation of gastrointestinal smooth muscle, are primarily mediated through the antagonism of M3 receptors.[8]

The M3 Receptor Signaling Cascade in Smooth Muscle

The contraction of smooth muscle in the gut, bladder, and bronchi is heavily dependent on the M3 receptor pathway. The causality is as follows:

  • Agonist Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 receptor on the surface of a smooth muscle cell.

  • G-Protein Activation: This binding event activates the associated Gq/11 protein.

  • PLC Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.

  • Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound intervenes at the very first step. By occupying the same binding site as acetylcholine, it physically prevents the neurotransmitter from activating the receptor, thereby inhibiting the entire downstream signaling cascade and promoting muscle relaxation.[4]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor CaM Ca2+-Calmodulin MLCK MLCK CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Ca_SR Ca2+ Ca_Cytosol Ca2+ SR->Ca_Cytosol Releases Ca_Cytosol->CaM Activates ACh Acetylcholine (ACh) ACh->M3 Binds & Activates Aminopentamide Aminopentamide (Antagonist) Aminopentamide->M3 Competitively Blocks

Figure 1: M3 muscarinic receptor signaling pathway and the site of aminopentamide antagonism.

Core In Vitro Methodologies

To fully characterize the pharmacodynamics of aminopentamide, two primary types of in vitro experiments are essential: receptor binding assays to determine its affinity for the target, and functional tissue assays to measure its potency and efficacy as an antagonist.

Radioligand Competition Binding Assay: Quantifying Receptor Affinity (Ki)

This assay directly measures the ability of aminopentamide (the "competitor") to displace a radiolabeled ligand from muscarinic receptors.[6][7] The result is the inhibitor constant (Ki), a measure of the drug's binding affinity. A lower Ki value signifies a higher binding affinity.

Causality Behind Experimental Choices:

  • Source of Receptors: Membranes from cells engineered to express specific human muscarinic receptor subtypes (e.g., CHO or HEK293 cells) are ideal for determining subtype selectivity.[9] Alternatively, tissue homogenates from brain regions rich in certain subtypes (e.g., rat striatum for M4) can be used.[10]

  • Radioligand Selection: A non-selective, high-affinity muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS), is chosen.[9][10] Its non-selectivity ensures it binds to all muscarinic subtypes, allowing for competition analysis across the board. Tritium ([3H]) is a common radioisotope for this purpose.

  • Separation of Bound/Free Ligand: Rapid vacuum filtration is the standard method.[11] The cell membranes and any bound radioligand are trapped on a filter, while the unbound radioligand passes through. This allows for the quantification of bound radioactivity.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells or tissue) Reagent_Prep 2. Prepare Reagents - Radioligand ([3H]NMS) - Aminopentamide dilutions - Assay Buffer Incubate 3. Incubate Components Membranes + [3H]NMS + Aminopentamide (or buffer) Membrane_Prep->Incubate Reagent_Prep->Incubate Total Total Binding: Membranes + [3H]NMS Incubate->Total NSB Non-Specific Binding (NSB): Membranes + [3H]NMS + excess unlabelled antagonist (e.g., Atropine) Incubate->NSB Filter 4. Rapid Vacuum Filtration Incubate->Filter Wash 5. Wash Filters (remove unbound radioligand) Filter->Wash Scint_Count 6. Scintillation Counting (Measure radioactivity on filters) Wash->Scint_Count Plot 7. Plot % Specific Binding vs. [Aminopentamide] Scint_Count->Plot IC50 8. Determine IC50 Plot->IC50 Ki 9. Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 2: Experimental workflow for a radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay

  • Membrane Preparation: a. Harvest cultured cells (e.g., CHO-hM3) or dissect tissue (e.g., rat cortex).[9] b. Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) containing a protease inhibitor cocktail to prevent receptor degradation.[11] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11] d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11] e. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format): a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10^-11 M to 10^-4 M. b. To each well, add assay buffer, the appropriate aminopentamide dilution, and the membrane preparation (e.g., 10-50 µg protein/well).[11] c. Define control wells:

    • Total Binding: Wells containing membranes and buffer but no aminopentamide.
    • Non-Specific Binding (NSB): Wells containing membranes and a high concentration (e.g., 10 µM) of a known non-labeled muscarinic antagonist like atropine to saturate all specific binding sites. d. Initiate the binding reaction by adding the radioligand (e.g., [3H]NMS at a concentration near its Kd) to all wells.[9] The final assay volume is typically 250-500 µL.[9][11]
  • Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11] Gentle agitation can facilitate binding.

  • Filtration and Counting: a. Pre-soak a glass fiber filter mat (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. c. Immediately wash each filter disc multiple times with ice-cold wash buffer to remove all unbound radioligand. d. Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[11]

  • Data Analysis: a. Calculate Specific Binding for each well: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm). b. Plot the percentage of specific binding against the log concentration of aminopentamide. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of aminopentamide that inhibits 50% of specific radioligand binding). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Data Presentation: Receptor Binding Affinity

While specific, publicly available Ki values for aminopentamide across all muscarinic subtypes are scarce, the data generated from the above protocol would be presented as follows:

Receptor SubtypeAminopentamide Ki (nM)
Human M1Value
Human M2Value
Human M3Value
Human M4Value
Human M5Value
Table 1: Hypothetical summary of aminopentamide binding affinities for human muscarinic receptor subtypes.
Isolated Tissue Bath Assay: Quantifying Functional Antagonism (pA2)

This assay measures the ability of aminopentamide to inhibit the contractile response of an isolated smooth muscle tissue to a muscarinic agonist.[12][13] It provides a measure of functional potency, which is often more physiologically relevant than binding affinity alone. The result is typically expressed as an IC50 or a pA2 value, derived from a Schild analysis.

Causality Behind Experimental Choices:

  • Tissue Selection: Tissues rich in M3 receptors and that produce robust, reproducible contractions in response to muscarinic agonists are chosen. Guinea pig ileum and rabbit or rat trachea are classic preparations.[8][12][14]

  • Physiological Conditions: The tissue is maintained in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and bubbled with carbogen (95% O2, 5% CO2) to maintain viability and pH.[7]

  • Measurement: An isometric force transducer is used to measure changes in muscle tension (contraction and relaxation).[15] The tissue is placed under a small amount of resting tension (preload).

  • Experimental Design (Schild Analysis): To determine if the antagonism is competitive, concentration-response curves for the agonist are generated in the absence and presence of increasing concentrations of the antagonist (aminopentamide). A parallel rightward shift of the curve with no reduction in the maximum response is the hallmark of competitive antagonism.[16]

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Mounting 2. Mount Tissue in Organ Bath (Krebs solution, 37°C, Carbogen) Tissue_Isolation->Mounting Equilibration 3. Equilibrate Under Preload (e.g., 60 min) Mounting->Equilibration CRC1 4. Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->CRC1 Washout 5. Washout & Re-equilibrate CRC1->Washout Incubate_Antagonist 6. Incubate with Aminopentamide (Fixed Concentration) Washout->Incubate_Antagonist CRC2 7. Generate Agonist CRC in presence of Aminopentamide Incubate_Antagonist->CRC2 Repeat 8. Repeat steps 5-7 with increasing [Aminopentamide] CRC2->Repeat Repeat->Washout Iterate Plot_CRCs 9. Plot all CRCs Repeat->Plot_CRCs Schild_Plot 10. Perform Schild Analysis (Plot log(CR-1) vs log[Antagonist]) Plot_CRCs->Schild_Plot pA2 11. Determine pA2 value (x-intercept of Schild plot) Schild_Plot->pA2

Figure 3: Workflow for an isolated tissue bath experiment and Schild analysis.

Detailed Protocol: Isolated Smooth Muscle Contraction Assay

  • Tissue Preparation: a. Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. b. Place the tissue in cold, carbogen-aerated Krebs-Henseleit solution. c. Carefully remove the mesenteric attachment and flush the lumen to remove contents. d. Cut the ileum into segments of approximately 2-3 cm.

  • Mounting and Equilibration: a. Tie one end of a tissue segment to a fixed hook in an organ bath chamber and the other end to an isometric force transducer. b. Fill the chamber with Krebs solution maintained at 37°C and continuously aerate with 95% O2/5% CO2. c. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[7]

  • Generating Concentration-Response Curves (CRCs): a. Control CRC: Add a muscarinic agonist (e.g., carbachol) to the bath in a cumulative, stepwise manner (e.g., from 10^-9 M to 10^-4 M), allowing the contraction to plateau at each concentration. Record the increase in tension. This establishes the baseline agonist potency (EC50). b. After reaching the maximum response, perform several washes with fresh Krebs solution to return the tissue to its baseline tension. c. Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes) to ensure equilibrium. d. Test CRC: While in the presence of aminopentamide, repeat the cumulative addition of the agonist to generate a new CRC. e. Repeat the washout, incubation, and CRC generation process for at least 2-3 different concentrations of aminopentamide.

  • Data Analysis (Schild Plot): a. For each concentration of aminopentamide, calculate the Concentration Ratio (CR) : CR = EC50 of agonist with antagonist / EC50 of agonist without antagonist. b. Create a Schild plot by plotting log(CR - 1) on the y-axis against the log concentration of aminopentamide on the x-axis. c. Perform a linear regression on the data points. The plot should be linear with a slope not significantly different from 1, which confirms competitive antagonism. d. The pA2 value is the x-intercept of the regression line. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Data Presentation: Functional Potency

Tissue PreparationAgonistAntagonistpA2 ValueSchild Slope
Guinea Pig IleumCarbacholThis compoundValueValue
Rabbit TracheaAcetylcholineThis compoundValueValue
Table 2: Example data summary from functional antagonism studies.

Conclusion

The in vitro pharmacodynamic characterization of this compound relies on a robust, two-pronged approach. Radioligand binding assays provide precise, quantitative data on its affinity for the five muscarinic receptor subtypes, confirming its non-selective nature. Concurrently, functional assays using isolated smooth muscle preparations demonstrate its potency as a competitive antagonist in a physiologically relevant context, directly measuring its ability to inhibit acetylcholine-mediated contraction. By employing the detailed methodologies outlined in this guide, researchers can generate the high-quality, reproducible data necessary to understand the mechanistic basis of aminopentamide's therapeutic action and to guide the development of future anticholinergic agents.

References

  • Buckley, N. J., & Bonner, T. I. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Wikipedia. (n.d.). Aminopentamide. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats. [Link]

  • Bidzseranova, A., et al. (1995). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. [Link]

  • Veterian Key. (n.d.). Pharmacology. [Link]

  • Parkington, H. C., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PMC. [Link]

  • ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro?. [Link]

  • Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Grosberg, J. H., et al. (2011). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. PMC. [Link]

  • Nottingham ePrints. (n.d.). Development of an in vitro model of smooth muscle contraction. [Link]

  • Ko, E. A., et al. (2023). A method for isolating contractile smooth muscle cells from cryopreserved tissue. [Link]

  • Veternikova, Z., et al. (2007). Skeletal muscle relaxants inhibit rat tracheal smooth muscle tone in vitro. PubMed. [Link]

  • Anwar-ul, H., Gilani, S., & Cobbin, L. B. (1986). Competitive and non-competitive antagonism exhibited by 'selective' antagonists at atrial and ileal muscarinic receptor subtypes. PMC. [Link]

  • Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. [Link]

  • Svendsen, O., & Christensen, A. V. (1983). Peripheral and central muscarinic receptor affinity of psychotropic drugs. PubMed. [Link]

  • Lazareno, S., & Birdsall, N. J. (1989). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. PubMed. [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. [Link]

  • Ghodse, H. (2022). Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • Fields, J. Z., et al. (1978). Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Skeletal muscle relaxants inhibit rat tracheal smooth muscle tone in vitro. [Link]

  • De Boer, P., et al. (1990). Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3. PubMed. [Link]

  • Watson, N., et al. (1992). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

An In-Depth Technical Guide to Determining the Muscarinic Receptor Binding Affinity of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Aminopentamide Sulfate and the Muscarinic Receptor Family

Aminopentamide is an anticholinergic compound utilized for its antispasmodic and antisecretory effects, primarily targeting the smooth muscle of the gastrointestinal tract.[1] Its therapeutic action is achieved by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[2][3]

The muscarinic receptor family consists of five distinct G protein-coupled receptor (GPCR) subtypes (M1, M2, M3, M4, and M5), which are widely distributed throughout the central and peripheral nervous systems.[4] These receptors mediate a vast array of physiological functions, including regulation of heart rate, smooth muscle contraction, glandular secretion, and cognitive processes.[5] The subtypes are coupled to different intracellular signaling pathways: M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[5]

Given that aminopentamide is a non-selective antagonist, it is expected to bind to multiple muscarinic receptor subtypes.[1] A precise quantitative assessment of its binding affinity (Ki) for each subtype is essential for a complete pharmacological characterization. This information can help to:

  • Predict its therapeutic efficacy and potential side-effect profile.

  • Provide a basis for structure-activity relationship (SAR) studies aimed at developing more selective and potent analogues.

  • Contribute to a deeper understanding of the role of different muscarinic receptor subtypes in physiological and pathophysiological processes.

The Cornerstone of Affinity Determination: Principles of Radioligand Binding Assays

Radioligand binding assays are a powerful and widely used technique to quantify the interaction between a ligand (in this case, aminopentamide) and its receptor.[4] The fundamental principle involves the use of a radiolabeled ligand (a "radioligand") that binds with high affinity and specificity to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled competing ligand (the "competitor," i.e., aminopentamide) in a concentration-dependent manner.

There are two primary types of radioligand binding assays relevant to this guide:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Competition Binding Assays: These are employed to determine the affinity of an unlabeled compound (the competitor) for the receptor. This is achieved by measuring the ability of increasing concentrations of the competitor to inhibit the binding of a fixed concentration of the radioligand. The resulting data is used to calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki).

This guide will focus on the application of competition binding assays to determine the Ki of this compound at each of the five muscarinic receptor subtypes.

A Validated Workflow: Experimental Protocol for Determining Muscarinic Receptor Binding Affinity

This section details a robust, step-by-step protocol for conducting competition binding assays to determine the binding affinity of this compound for human M1-M5 muscarinic receptors. This protocol is based on established methodologies in the field.[4][6]

Essential Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells). A separate cell line is required for each subtype (M1, M2, M3, M4, and M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (1 µM), to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

  • 96-well plates.

  • Standard laboratory equipment: Pipettes, centrifuges, etc.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes (M1, M2, M3, M4, or M5) Incubation Incubate at Room Temp (e.g., 60-90 min) Receptor_Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation NSB_Control Non-specific Binding Control (Atropine) NSB_Control->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for determining muscarinic receptor binding affinity.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value (e.g., 0.5-1.0 nM for [³H]-NMS).

    • Prepare the non-specific binding control solution (e.g., 1 µM atropine).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.

    • Competitor Wells: Add receptor membranes, radioligand, and the corresponding serial dilution of this compound.

    • Non-specific Binding Wells: Add receptor membranes, radioligand, and the non-specific binding control (atropine).

    • Ensure all wells have the same final volume.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes). Gentle agitation may be applied.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

From Raw Data to Affinity Constants: Data Analysis and Interpretation

Calculating Specific Binding

First, calculate the specific binding for each concentration of the competitor:

Specific Binding = Total Binding - Non-specific Binding

Determining the IC50

Plot the specific binding as a percentage of the control (wells with no competitor) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

Calculating the Ki

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of affinity, the Ki value is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Competitive Binding

competitive_binding cluster_receptor Muscarinic Receptor Receptor Binding Site Radioligand Radioligand ([3H]-NMS) Radioligand->Receptor Binds Competitor Competitor (Aminopentamide) Competitor->Receptor Competes

Sources

An In-depth Technical Guide to the Anticholinergic Activity of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopentamide is a synthetic anticholinergic agent recognized for its potent antispasmodic and antisecretory effects, particularly on the smooth muscle of the gastrointestinal (GI) tract.[1][2][3] This technical guide provides a comprehensive examination of the anticholinergic activity of its sulfate salt. By acting as a non-selective competitive antagonist at muscarinic acetylcholine receptors, aminopentamide effectively inhibits parasympathetic stimulation.[1] This guide will dissect its mechanism of action, compare its activity to prototypical anticholinergics like atropine, and detail the established in vitro and in vivo methodologies for characterizing its pharmacological profile. The content herein is intended to serve as a foundational resource for professionals engaged in pharmacological research and the development of novel therapeutics targeting the cholinergic system.

Introduction: The Cholinergic System and Muscarinic Antagonism

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to numerous physiological processes. ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are pivotal in mediating the signals of the parasympathetic nervous system—the "rest-and-digest" system.[4][5]

These functions include:

  • Contraction of smooth muscles in the GI tract, bladder, and bronchioles.[5]

  • Slowing of heart rate.[4]

  • Increased secretion from exocrine glands (e.g., salivary, gastric, and bronchial glands).[5]

There are five subtypes of mAChRs (M1-M5), which are differentially expressed throughout the body and couple to distinct G-protein signaling pathways.[6][7]

  • M1, M3, M5: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to an increase in intracellular inositol trisphosphate (IP3) and calcium (Ca2+), typically resulting in cellular excitation (e.g., smooth muscle contraction, gland secretion).[7][8]

  • M2, M4: Couple to Gi/o proteins, inhibiting adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) and modulates ion channels, generally leading to inhibitory effects (e.g., slowing of heart rate).[8][9]

Anticholinergic agents, or muscarinic antagonists, function by competitively blocking the binding of ACh to these receptors, thereby preventing parasympathetic nerve stimulation.[4][10] This blockade is the foundational principle behind the therapeutic effects of drugs like aminopentamide.

Aminopentamide Sulfate: A Molecular and Pharmacological Profile

Chemical Name: 4-(dimethylamino)-2,2-diphenylpentanamide sulfate

Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] Its primary clinical application, particularly in veterinary medicine, is to control visceral spasms, vomiting, and diarrhea by reducing the tone and motility of the gastrointestinal tract and decreasing gastric acid secretion.[1][2][3]

Compared to the archetypal anticholinergic drug, atropine, aminopentamide demonstrates a more potent and prolonged suppression of colonic contraction amplitude and tone.[2] Critically, it exhibits fewer systemic side effects, such as pupil dilation (mydriasis) or excessive inhibition of salivation, making it a more targeted therapeutic for GI-related conditions.[1][2][3]

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The core of aminopentamide's activity lies in its role as a competitive antagonist . It reversibly binds to muscarinic receptors on the postsynaptic membranes of smooth muscle, cardiac muscle, and glandular cells.[5][10] By occupying these receptor sites, it physically prevents acetylcholine from binding and initiating its signal transduction cascade. This blockade effectively counters the "rest-and-digest" actions of the parasympathetic nervous system.[4]

Because aminopentamide is non-selective, it can act on various muscarinic receptor subtypes. However, its pronounced effects on the GI tract suggest a strong functional antagonism at M3 receptors , which are predominantly responsible for smooth muscle contraction and glandular secretion in this system.[5][6][7]

Gq_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Aminopentamide Aminopentamide (Antagonist) Aminopentamide->M3R Binds & Blocks Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: M3 muscarinic receptor signaling and its blockade by aminopentamide.

Experimental Validation of Anticholinergic Activity

The anticholinergic properties of a compound like aminopentamide are quantified through a series of established in vitro and in vivo assays. These protocols are designed to measure receptor binding affinity, functional antagonism, and physiological effects.

In Vitro Assays

A. Radioligand Binding Assays

These assays directly measure the affinity of a drug for a specific receptor subtype. The principle is based on the competition between the unlabeled drug (aminopentamide) and a radiolabeled ligand (e.g., [3H]N-methylscopolamine) for binding to muscarinic receptors in a tissue homogenate (e.g., from rat brain cortex or smooth muscle).[11]

Protocol: Competitive Radioligand Binding Assay

  • Tissue Preparation: Homogenize a tissue known to express the target muscarinic receptors (e.g., rat striatum for M4, pancreas for M3) in a suitable buffer.[11] Centrifuge to isolate the cell membrane fraction containing the receptors.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]NMS), and varying concentrations of the unlabeled test compound (aminopentamide).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of aminopentamide. Use non-linear regression to calculate the IC50 (concentration causing 50% inhibition), from which the inhibition constant (Ki) can be derived. The Ki value is an inverse measure of binding affinity—a lower Ki indicates higher affinity.

Binding_Assay_Workflow start Start prep Tissue Homogenization & Membrane Isolation start->prep setup Incubate Membranes with [³H]Ligand + Aminopentamide prep->setup filter Rapid Filtration (Separate Bound from Free) setup->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

B. Isolated Organ Bath (Functional Assay)

This classic pharmacological technique assesses the functional effect of a drug on smooth muscle contractility. A segment of tissue, such as rabbit trachea or guinea pig ileum, is suspended in an organ bath, and its contractions are measured in response to agonists and antagonists.[12]

Protocol: Isolated Smooth Muscle Contraction Assay

  • Tissue Dissection: Isolate a segment of smooth muscle tissue (e.g., intestine) from a laboratory animal and mount it in an organ bath filled with oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C.

  • Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to measure muscle tension.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension.

  • Agonist-Induced Contraction: Add a muscarinic agonist (e.g., carbachol or acetylcholine) to the bath to induce a stable, submaximal contraction.[13]

  • Antagonist Application: Add increasing concentrations of aminopentamide to the bath and record the resulting relaxation (inhibition of the agonist-induced contraction).

  • Data Analysis: Plot the percentage of inhibition of contraction against the concentration of aminopentamide to determine the IC50 value. This demonstrates the functional potency of the antagonist.

In Vivo Models

In vivo studies are crucial for understanding a drug's effects within a complete biological system, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and overall physiological impact.

  • Gastrointestinal Motility Models: In animal models (e.g., rats or dogs), GI transit time can be measured by administering a non-absorbable marker (e.g., charcoal meal). The effect of aminopentamide on slowing the transit of the marker along the GI tract provides a direct measure of its antimotility effect.

  • Salivary Secretion Models: Anesthetized animals can be stimulated to salivate using a muscarinic agonist like pilocarpine. The ability of pre-administered aminopentamide to inhibit this salivation provides a quantifiable measure of its antisecretory activity.[14]

Pharmacokinetics and Pharmacodynamics

While specific pharmacokinetic data for aminopentamide is not extensively published in readily available literature, general principles for anticholinergics apply.

  • Pharmacodynamics: The onset of action is typically rapid following administration. The duration of its antispasmodic effect on the colon is noted to be longer than that of atropine.[2] The primary pharmacodynamic effects are decreased GI motility and reduced gastric acid secretion.[1][3]

  • Pharmacokinetics: As a quaternary ammonium compound (implied by its structure and peripheral selectivity), its ability to cross the blood-brain barrier is limited compared to tertiary amines like atropine. This structural feature is responsible for its reduced central nervous system (CNS) side effects. It is expected to be metabolized by the liver and excreted by the kidneys.

Conclusion

This compound is a potent, non-selective muscarinic antagonist with significant anticholinergic activity. Its primary utility stems from its effective and comparatively selective action on gastrointestinal smooth muscle, where it reduces motility and secretions with fewer systemic side effects than older anticholinergic agents. The scientific validation of its activity relies on a combination of in vitro receptor binding and functional assays, complemented by in vivo models that confirm its physiological effects. This guide provides the foundational technical knowledge for researchers and professionals to understand, evaluate, and potentially develop novel therapeutics based on the principles of muscarinic antagonism.

References

  • Caulfield, M. P. (1993). Muscarinic receptors--characterization, coupling and function. Pharmacology & therapeutics, 58(3), 319–379.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
  • Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219-233.
  • Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB journal, 9(8), 619–625.
  • Ghavami, A., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F635-F646. URL: [Link]

  • PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats. URL: [Link]

  • StatPearls Publishing. (2023). Muscarinic Antagonists. URL: [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. URL: [Link]

  • Wikipedia. (n.d.). Aminopentamide. URL: [Link]

  • Woldemussie, E. (2008). Muscarinic Receptor Subtypes in the Eye: Which one is the most important for treating glaucoma? The Open Pharmacology Journal, 2, 45-53.

Sources

An In-depth Technical Guide to the Basic Pharmacological Profile of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopentamide sulfate is a synthetic anticholinergic agent characterized by its potent antispasmodic and antisecretory effects, particularly on the gastrointestinal (GI) tract.[1][2] Primarily utilized in veterinary medicine, its mechanism of action involves a dual blockade of the autonomic nervous system: competitive antagonism at postganglionic muscarinic receptors and inhibition at autonomic ganglia. This profile results in a marked reduction in smooth muscle tone and motility of the GI tract, as well as decreased gastric acid secretion.[1][3][4][5] Compared to the archetypal anticholinergic, atropine, aminopentamide exhibits greater selectivity for the GI tract with a longer duration of action and fewer pronounced systemic side effects such as mydriasis and xerostomia.[1][2][3] This guide provides a detailed examination of its mechanism, pharmacodynamic effects, pharmacokinetic properties, and the experimental methodologies essential for its characterization.

Chemical Identity and Therapeutic Class

Aminopentamide is a synthetic amine, chemically identified as α-[2-(Dimethylamino)propyl]-α-phenylbenzeneacetamide sulfate.[6][7] It belongs to the therapeutic class of anticholinergic (or parasympatholytic) agents.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acidPubChem[8]
Molecular Formula C₁₉H₂₄N₂O · H₂SO₄GSRS[7]
Molecular Weight 394.5 g/mol GSRS[7]
CAS Number 60-46-8 (parent compound)PubChem[8]
Therapeutic Class Anticholinergic, AntispasmodicWedgewood Pharmacy[1]
Brand Name Centrine®Drugs.com[2]

Mechanism of Action

The pharmacological activity of aminopentamide stems from its ability to interrupt cholinergic neurotransmission at two distinct sites within the autonomic nervous system.

Muscarinic Receptor Antagonism

The primary mechanism is competitive antagonism of acetylcholine (ACh) at muscarinic receptors on the surface of effector cells, such as smooth muscle and glandular tissue.[5][9] These G-protein coupled receptors are integral to the parasympathetic nervous system's function.[9][10] By competitively binding to these receptors without activating them, aminopentamide prevents ACh from initiating the intracellular signaling cascade that leads to smooth muscle contraction and glandular secretion.[9][11][12] This action is particularly pronounced on the M₃ subtype of muscarinic receptors, which mediate GI smooth muscle contraction and gastric acid secretion.[10] This blockade results in smooth muscle relaxation (antispasmodic effect) and reduced secretions.[1][13]

Ganglionic Blockade

In addition to its postganglionic effects, aminopentamide also exhibits activity at the autonomic ganglia. It acts as a competitive blocker of nicotinic (Nn) receptors on postganglionic neurons in both the sympathetic and parasympathetic systems.[14][15] This blockade inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons, effectively dampening the entire output of the autonomic nervous system.[14][16] While this action contributes to its potent effects, the lack of selectivity between sympathetic and parasympathetic ganglia is also responsible for a broad range of potential side effects if dosing is not carefully controlled.[14][17]

Aminopentamide_Mechanism_of_Action cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_effector Effector Junction pre Action Potential ACh1 ACh pre->ACh1 Release Nn_Receptor Nicotinic (Nn) Receptor ACh1->Nn_Receptor Binds Post_Neuron Postganglionic Neuron Nn_Receptor->Post_Neuron Depolarizes ACh2 ACh Post_Neuron->ACh2 Release M_Receptor Muscarinic (M) Receptor ACh2->M_Receptor Binds Effector_Cell Smooth Muscle or Gland Cell M_Receptor->Effector_Cell Activates (Contraction/ Secretion) Amino_Ganglion Aminopentamide Amino_Ganglion->Nn_Receptor BLOCKS (Ganglionic Blockade) Amino_Muscarinic Aminopentamide Amino_Muscarinic->M_Receptor BLOCKS (Anticholinergic Effect)

Caption: Dual blockade mechanism of Aminopentamide.

Pharmacodynamics

The dual-blockade mechanism of aminopentamide translates into distinct physiological effects, primarily centered on the GI tract.

Effects on the Gastrointestinal Tract
  • Motility: Aminopentamide significantly reduces the tone and amplitude of smooth muscle contractions in the stomach, intestines, and colon.[1][2][3] This antispasmodic action slows GI transit time, which is the basis for its use in treating diarrhea and visceral spasms.[1][4]

  • Secretion: The drug effectively decreases gastric acid secretion and overall gastric acidity.[1][2][3][5] This contributes to its efficacy in managing conditions like hypertrophic gastritis.[1][18]

Compared to atropine, aminopentamide's effects on the colon are more potent and longer-lasting.[2][3]

Effects on Other Systems

While more selective for the GI tract than atropine, classic anticholinergic side effects can occur, especially at higher doses.[1][2] These effects are predictable consequences of blocking parasympathetic tone in various organs.[14]

  • Ocular: Mydriasis (pupil dilation) and blurred vision can occur due to blockade of muscarinic receptors in the ciliary muscle and iris.[1][19] This effect makes the drug contraindicated in animals with glaucoma.[1][2][3]

  • Salivary: Xerostomia (dry mouth) is a common side effect resulting from reduced salivary gland secretion.[1][2][19]

  • Cardiovascular: Tachycardia (increased heart rate) can result from blocking the vagal (parasympathetic) input to the heart.[14]

  • Urinary: Urinary hesitancy or retention may occur due to relaxation of the bladder detrusor muscle.[1][19]

Pharmacokinetics

Detailed pharmacokinetic data for aminopentamide in target species is not extensively published. However, available information indicates it has similar bioavailability whether administered orally, intramuscularly, or intravenously.[5]

Table 2: Known Pharmacokinetic / Pharmacodynamic Parameters

ParameterFindingImplicationSource
Relative Potency Half the potency of atropine.Higher doses may be needed to achieve the same systemic anticholinergic effect as atropine.Wikipedia[5]
GI Selectivity More effective and longer-lasting on the colon than atropine.Provides targeted therapeutic benefit with a potentially wider therapeutic window for GI applications.PetPlace.com[3], Drugs.com[2]
Side Effect Profile Less intense mydriatic and salivary effects than atropine at comparable doses.Improved patient tolerance and comfort during treatment.PetPlace.com[3], Drugs.com[2]
Administration Oral and injectable forms available.Flexible dosing routes to suit clinical needs, from acute parenteral administration to oral maintenance.Drugs.com[2]

Key Experimental Protocols for Characterization

Validating the pharmacological profile of a compound like aminopentamide requires both in vitro and ex vivo assays. These protocols serve to quantify receptor affinity and functional antagonism, respectively.

In Vitro Radioligand Receptor Binding Assay

This assay quantifies the affinity of aminopentamide for muscarinic receptors. The principle is competitive displacement of a known radiolabeled antagonist by the unlabeled test compound (aminopentamide).

Objective: To determine the inhibition constant (Ki) of aminopentamide at muscarinic receptors.

Methodology:

  • Tissue Preparation: Prepare a membrane homogenate from a tissue rich in muscarinic receptors (e.g., rat cerebral cortex or porcine striatum).

  • Radioligand Selection: Use a high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Controls:

    • Total Binding: Membrane + radioligand only.

    • Non-specific Binding (NSB): Membrane + radioligand + a saturating concentration of a known antagonist (e.g., 1 µM atropine).

  • Separation: After incubation reaches equilibrium, rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of aminopentamide.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of aminopentamide that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Ex Vivo Isolated Tissue (Gut) Motility Assay

This assay measures the functional antagonist effect of aminopentamide on smooth muscle contraction.

Objective: To determine the potency of aminopentamide in inhibiting agonist-induced contractions of isolated intestinal tissue.

Methodology:

  • Tissue Preparation: Humanely euthanize a small mammal (e.g., guinea pig) and dissect a segment of the distal ileum. Clean the lumen and place the tissue in oxygenated Krebs-Henseleit buffer.

  • Organ Bath Setup: Mount a 2-3 cm segment of the ileum in an organ bath filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for 60 minutes, with buffer changes every 15 minutes.

  • Agonist Stimulation: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine). This establishes the baseline contractile response.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a fixed concentration of this compound for a set period (e.g., 20-30 minutes).

  • Challenge: In the continued presence of aminopentamide, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Compare the agonist's concentration-response curves in the absence and presence of aminopentamide.

    • A competitive antagonist like aminopentamide will cause a rightward parallel shift in the curve.

    • Calculate the pA₂, a measure of antagonist potency, using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀.

Ex_Vivo_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissect Ileum Segment B 2. Mount in Organ Bath A->B C 3. Equilibrate (60 min) B->C D 4. Generate Baseline Agonist Curve (e.g., Carbachol) C->D E 5. Washout & Rest D->E F 6. Incubate with Aminopentamide E->F G 7. Generate Agonist Curve in presence of Aminopentamide F->G H 8. Compare Curves G->H I 9. Calculate pA₂ (Schild Analysis) H->I

Caption: Workflow for an ex vivo isolated gut motility assay.

Clinical Applications and Considerations

Aminopentamide is approved for veterinary use in dogs and cats.[2]

  • Primary Indications: Its primary use is for the treatment of acute abdominal visceral spasms, pylorospasm, and hypertrophic gastritis, along with the associated nausea, vomiting, and diarrhea.[1][2][3][18]

  • Contraindications: It is strictly contraindicated in animals with glaucoma.[1][2][3][19] It should be used with extreme caution in patients with pyloric or other GI obstructions, urinary obstruction, tachycardia, or myasthenia gravis.[1][3][19]

  • Drug Interactions: The effects of aminopentamide can be potentiated by other drugs with anticholinergic properties, such as certain antihistamines and phenothiazines.[1][19] It may also antagonize the prokinetic effects of drugs like metoclopramide.[1][19]

Summary and Future Directions

This compound is a well-characterized anticholinergic agent with a distinct pharmacological profile that makes it particularly suitable for managing specific gastrointestinal disorders in veterinary medicine. Its dual mechanism, involving both muscarinic receptor antagonism and ganglionic blockade, underpins its potent antispasmodic and antisecretory effects. While its clinical utility is established, further research into its receptor subtype selectivity and detailed pharmacokinetic profiling across different species could refine its therapeutic application and potentially identify new uses. Modern techniques, such as high-throughput screening against a panel of muscarinic receptor subtypes, could provide a more granular understanding of its selectivity and guide the development of next-generation antispasmodics with even greater GI specificity and fewer systemic side effects.

References

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com. [Link]

  • Aceto, M. D., et al. (1970). Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice. British Journal of Pharmacology. [Link]

  • Kistemaker, L. E. M., & Gosens, R. (2015). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology. [Link]

  • Muscarinic Receptor Antagonists or blockers Anti muscarinic agents / Parasympatholytic drugs. YouTube. [Link]

  • Ganglionic Blockers | 100% Best Explanation by USMLE Strike. YouTube. [Link]

  • Ganglionic Blockers. Pharmacology Sheet #13. [Link]

  • Le, T., & Gupta, V. (2023). Muscarinic Antagonists. StatPearls. [Link]

  • Aminopentamide. Grokipedia. [Link]

  • Blount, W. Aminopentamide. DVM. [Link]

  • Aminopentamide. Wikipedia. [Link]

  • Veterinary Compounds. Encino Pharmacy. [Link]

  • Ganglionic Blockers. CV Pharmacology. [Link]

  • Antiasthma Drugs: Muscarinic Receptor Antagonists. JoVE. [Link]

  • Drugs Acting on Autonomic Ganglia: Blockers. JoVE. [Link]

  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Pharmacology. Veterian Key. [Link]

  • Centrine Tablets. Drugs.com. [Link]

  • Aminopentamide. PubChem, NIH. [Link]

  • This compound Nomination. Regulations.gov. [Link]

  • This compound. gsrs. [Link]

Sources

An In-depth Technical Guide to Aminopentamide Sulfate for Smooth Muscle Physiology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopentamide sulfate is a synthetic anticholinergic agent that serves as a potent tool in the investigation of smooth muscle physiology.[1] As a non-selective muscarinic receptor antagonist, it offers researchers a reliable method for probing the intricacies of cholinergic signaling in various smooth muscle tissues, particularly within the gastrointestinal tract.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental mechanism of action to detailed, field-proven experimental protocols for its application in both in vitro and in vivo research settings. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of smooth muscle contractility, motility, and associated pathophysiological conditions.

Core Principles: Mechanism of Action

Aminopentamide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In smooth muscle, the predominant subtype is the M3 receptor, which is coupled to a Gq/11 G-protein.

Under normal physiological conditions, the binding of acetylcholine (ACh) to M3 receptors initiates a signaling cascade that leads to smooth muscle contraction. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin (CaM), and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Aminopentamide, by competitively blocking the binding of ACh to M3 receptors, effectively inhibits this entire downstream signaling pathway.[2] This leads to a reduction in intracellular Ca2+ levels and subsequent smooth muscle relaxation or prevention of contraction.[2] This antagonistic action is particularly pronounced in the gastrointestinal tract, where it reduces gastric motility and acid secretion.[1][4]

Signaling Pathway of Muscarinic Antagonism by Aminopentamide

Aminopentamide_Mechanism cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse M3R Muscarinic M3 Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases CaM Calmodulin (CaM) Ca2->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Leads to ACh_released->M3R Binds Aminopentamide Aminopentamide Sulfate Aminopentamide->M3R Blocks

Caption: Mechanism of this compound as a muscarinic antagonist.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for proper experimental design and execution.

PropertyValueSource
Molecular Formula C₁₉H₂₆N₂O₅S[5][6]
Molecular Weight 394.5 g/mol [3][5]
Appearance White to off-white crystalline powder[2][7][8]
Melting Point 185-187 °C (for sulfate salt)[7][8]
Solubility Very soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in ether.[7][8]
Storage Hygroscopic; store at -20°C under an inert atmosphere.[8]
Safety and Handling Precautions

This compound is a potent pharmacologically active material and should be handled with care.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[9][10]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][10]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: If swallowed, rinse mouth with water and call a poison center or doctor.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

In Vitro Experimental Protocol: Isolated Organ Bath (Gut Strip) Assay

This protocol details the use of an isolated organ bath to measure the isometric contractions of a smooth muscle strip (e.g., guinea pig ileum or rat colon) and to quantify the antagonistic effect of this compound.

Materials
  • This compound (CAS: 20701-77-3)[3][6]

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Acetylcholine (ACh) or Carbachol

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • 95% O₂ / 5% CO₂ gas mixture

  • Animal model (e.g., guinea pig, rat)

Experimental Workflow

InVitro_Workflow start Start euthanasia Euthanize Animal (Ethical Protocol) start->euthanasia dissection Dissect Smooth Muscle Tissue (e.g., Ileum) euthanasia->dissection mounting Mount Tissue Strip in Organ Bath dissection->mounting equilibration Equilibrate (60 min, 37°C) under Tension (1g) mounting->equilibration crc Generate Control ACh Cumulative Concentration-Response Curve (CRC) equilibration->crc washout Washout (3x) crc->washout incubation Incubate with Aminopentamide (30 min) washout->incubation crc_test Generate ACh CRC in Presence of Aminopentamide incubation->crc_test analysis Data Analysis: Compare CRCs, Calculate pA₂ crc_test->analysis end End analysis->end

Caption: Workflow for the in vitro isolated organ bath assay.

Step-by-Step Methodology
  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Immediately perform a laparotomy and isolate a segment of the desired smooth muscle tissue (e.g., terminal ileum).

    • Place the tissue in cold, aerated Krebs-Henseleit solution.

    • Carefully clean the tissue of adherent mesenteric fat and connective tissue.

    • Cut longitudinal or circular strips approximately 1.5-2 cm in length.

  • Mounting and Equilibration:

    • Mount the tissue strip in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Control Concentration-Response Curve (CRC):

    • After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

    • Following washout and return to baseline, generate a cumulative concentration-response curve for a contractile agonist like acetylcholine (ACh). Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.

    • Record the isometric tension at each concentration.

  • Antagonist Incubation and Test CRC:

    • Perform a series of washouts to ensure the tissue returns to its resting baseline.

    • Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for 30 minutes.

    • In the continued presence of aminopentamide, repeat the cumulative ACh concentration-response curve.

    • This procedure can be repeated on different tissue preparations with varying concentrations of aminopentamide to determine its potency.

Data Analysis

The primary outcome is a rightward shift in the agonist (ACh) concentration-response curve in the presence of aminopentamide. This indicates competitive antagonism. The potency of aminopentamide can be quantified by calculating the pA₂, a measure of the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response.

In Vivo Experimental Protocol: Gastrointestinal Transit Study

This protocol describes a method to assess the inhibitory effect of this compound on gastrointestinal motility in a rodent model using a non-absorbable marker.

Materials
  • This compound[3][6]

  • Rodent model (e.g., mice, rats)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Vehicle (e.g., saline or water for injection)

  • Oral gavage needles

  • Dissection tools

Experimental Workflow

InVivo_Workflow start Start acclimatize Acclimatize and Fast Animals (18-24h, water ad libitum) start->acclimatize grouping Randomize into Control and Treatment Groups acclimatize->grouping admin_drug Administer Vehicle (Control) or Aminopentamide (i.p. or s.c.) grouping->admin_drug wait Wait for Pre-treatment Time (e.g., 30 min) admin_drug->wait admin_marker Administer Charcoal Meal Marker (Oral Gavage) wait->admin_marker wait_transit Wait for Transit Time (e.g., 20-30 min) admin_marker->wait_transit euthanasia Euthanize Animals (Cervical Dislocation) wait_transit->euthanasia dissection Dissect Small Intestine (Pylorus to Cecum) euthanasia->dissection measure Measure Total Intestinal Length and Distance Traveled by Charcoal dissection->measure analysis Calculate Percent Intestinal Transit measure->analysis end End analysis->end

Caption: Workflow for the in vivo gastrointestinal transit study.

Step-by-Step Methodology
  • Animal Preparation:

    • Acclimatize animals to the experimental conditions.

    • Fast the animals for 18-24 hours prior to the experiment, with free access to water. This ensures the gastrointestinal tract is empty.

  • Dosing:

    • Randomly assign animals to control and treatment groups.

    • Administer this compound (dissolved in a suitable vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose(s).

    • Administer an equal volume of the vehicle to the control group.

  • Marker Administration:

    • After a pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution, administer a charcoal meal (e.g., 0.2 mL per mouse) via oral gavage to all animals.

  • Transit Measurement:

    • After a set period of time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the animals.

    • Immediately perform a laparotomy and carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.

    • Lay the intestine flat on a moist surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal marker from the pyloric sphincter.

Data Analysis

Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal marker has traversed.

  • Percent Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

The data can be used to generate dose-response curves and calculate an ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

Conclusion

This compound is an invaluable pharmacological agent for the study of smooth muscle physiology.[3] Its specific action as a muscarinic antagonist allows for the precise investigation of cholinergic control mechanisms in a variety of smooth muscle tissues.[1][2] By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can effectively characterize the effects of novel compounds, investigate the pathophysiology of motility disorders, and further elucidate the complex signaling pathways that govern smooth muscle function. Adherence to the principles of scientific integrity and safety is paramount for generating reliable and reproducible data.

References

  • Title: Aminopentamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound | C19H26N2O5S | CID 176163 Source: PubChem - NIH URL: [Link]

  • Title: this compound API Manufacturer Supplier Provider Source: Conscientia Industrial URL: [Link]

  • Title: Aminopentamid Sulfate Source: ChemBK URL: [Link]

  • Title: 9. Pharmacology Source: Veterian Key URL: [Link]

  • Title: Aminopentamide Hydrogen Sulfate for Dogs and Cats Source: Wedgewood Pharmacy URL: [Link]

  • Title: this compound Source: precisionFDA URL: [Link]

  • Title: Aminopentamide (Centrine®) for Dogs and Cats Source: PetPlace.com URL: [Link]

Sources

A Technical Guide to the Enantioselective Investigation of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the enantioselective investigation of aminopentamide sulfate, a chiral anticholinergic agent. Recognizing that individual enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, this document outlines the scientific rationale and practical methodologies for their separation, characterization, and preliminary bioactivity assessment. We delve into advanced chiral separation techniques, specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed, field-proven protocols. Furthermore, this guide addresses the critical step of absolute configuration determination using polarimetry and circular dichroism. The principles detailed herein are grounded in established regulatory expectations for the development of stereoisomeric drugs, offering a robust roadmap for researchers and drug development professionals.

Introduction: The Imperative of Chirality in Drug Development

Aminopentamide is a synthetic anticholinergic agent utilized primarily in veterinary medicine to control gastrointestinal motility and spasms.[1][2][3][4] It functions as a non-selective muscarinic receptor antagonist.[1] The commercially available form, this compound, is a racemic mixture, meaning it consists of a 1:1 ratio of two enantiomers.[5][6] Enantiomers are non-superimposable mirror images of each other that arise from a chiral center in the molecule's structure.[7] In the case of aminopentamide, this chiral center is the carbon atom at the 4-position of the pentanamide backbone.[8][9]

While enantiomers share identical physical and chemical properties in an achiral environment, they can interact differently with the inherently chiral systems of the body, such as enzymes and receptors.[7][10][11] This can lead to significant variations in their pharmacodynamic and pharmacokinetic properties.[10][12] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects or toxicity.[13][12] The historical tragedy of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of understanding the bioactivity of individual enantiomers.[13]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established policies that emphasize the need to characterize the individual enantiomers of a new stereoisomeric drug.[14][15][16][17][18] The development of a single enantiomer from a previously marketed racemate, known as a "chiral switch," has become a common strategy in drug development to improve therapeutic outcomes.[12][16] Therefore, a thorough investigation into the enantiomers of this compound is not merely an academic exercise but a crucial step in optimizing its therapeutic potential and ensuring its safety.

This guide will provide a detailed roadmap for the separation, characterization, and preliminary assessment of this compound enantiomers, empowering researchers to unlock the full therapeutic profile of this compound.

Enantioselective Separation: Isolating the Mirror Images

The cornerstone of investigating enantiomers is their physical separation. Due to their identical physical properties in an achiral environment, specialized techniques that employ a chiral selector are required. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used methods for this purpose.[19][20][21]

Supercritical Fluid Chromatography (SFC): A Green and Efficient Approach

SFC has emerged as a preferred technique for chiral separations due to its numerous advantages over traditional liquid chromatography.[22][23][24] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[25] This results in lower viscosity and higher diffusivity, allowing for faster separations and reduced solvent consumption, making it a more environmentally friendly "green" chemistry approach.[22][23][24]

For the separation of aminopentamide, which possesses an amide group, polysaccharide-based CSPs are an excellent starting point.[26] These phases, such as those derived from amylose and cellulose, offer broad selectivity for a wide range of chiral compounds.[19][27]

This protocol outlines a systematic approach to developing a robust chiral SFC method for the separation of aminopentamide enantiomers.

Step 1: Initial Screening of Chiral Stationary Phases

  • Rationale: The success of a chiral separation is highly dependent on the choice of the CSP. Screening a variety of CSPs with different chiral selectors is the most efficient way to identify a suitable column.

  • Procedure:

    • Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., methanol).

    • Screen a panel of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).[26]

    • Use a generic gradient elution with a mobile phase consisting of supercritical CO2 and a modifier (e.g., methanol).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Identify the CSP that shows the best initial separation (baseline or partial resolution) of the two enantiomeric peaks.

Step 2: Optimization of the Mobile Phase

  • Rationale: Fine-tuning the mobile phase composition is crucial for achieving optimal resolution and peak shape.

  • Procedure:

    • Using the most promising CSP from Step 1, systematically vary the organic modifier (e.g., ethanol, isopropanol) and its percentage in the mobile phase.

    • Investigate the effect of additives. For a basic compound like aminopentamide, a small amount of a basic additive (e.g., diethylamine, isopropylamine) can improve peak shape and resolution.[28][29]

    • Optimize the back pressure and column temperature to further enhance the separation.

Step 3: Method Validation

  • Rationale: Once an optimized method is established, it must be validated to ensure it is reliable and reproducible.

  • Procedure:

    • Assess the method for linearity, precision, accuracy, and limit of quantitation (LOQ) according to established guidelines.

    • Confirm the stereochemical integrity of the separated enantiomers.

Table 1: Hypothetical Chiral SFC Screening Results for Aminopentamide Enantiomers

Chiral Stationary PhaseMobile Phase ModifierResolution (Rs)Observations
Chiralcel OD-HMethanol1.2Partial separation.
Chiralpak AD-HMethanol0.8Poor separation.
Chiralpak IC Methanol 2.1 Baseline separation.
Chiralcel OJ-HMethanol1.0Partial separation.

G cluster_sfc Chiral SFC System prep Dissolve Racemic This compound injector Autosampler prep->injector pump CO2 & Modifier Pumps pump->injector column Chiral Stationary Phase (e.g., Chiralpak IC) injector->column detector UV Detector column->detector fraction Fraction Collector detector->fraction chromatogram Chromatogram (Separated Enantiomers) detector->chromatogram enant1 Collected Enantiomer 1 fraction->enant1 enant2 Collected Enantiomer 2 fraction->enant2

High-Performance Liquid Chromatography (HPLC)

While SFC offers many advantages, HPLC remains a robust and widely accessible technique for chiral separations.[19][20] The principles of CSP selection and mobile phase optimization are similar to those for SFC. Polysaccharide-based and cyclofructan-based CSPs have shown high success rates in separating primary and secondary amines.[19][30]

Step 1: Column and Mobile Phase Selection

  • Rationale: The choice of both the stationary and mobile phases is critical for achieving separation. Normal-phase, polar organic, and reversed-phase modes can be explored.

  • Procedure:

    • Screen a selection of polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC) and cyclofructan-based CSPs.[19]

    • For normal-phase mode, use mobile phases consisting of hexane/ethanol or hexane/isopropanol with a basic additive like diethylamine (DEA).[29]

    • For polar organic mode, use polar solvents like acetonitrile or methanol with additives.

    • For reversed-phase mode, use aqueous buffers with organic modifiers like acetonitrile or methanol.

Step 2: Optimization of Separation Parameters

  • Rationale: Similar to SFC, optimizing flow rate, temperature, and the precise composition of the mobile phase will maximize resolution.

  • Procedure:

    • Systematically adjust the ratio of the organic solvent(s) in the mobile phase.

    • Vary the concentration of the acidic or basic additive to improve peak symmetry.

    • Optimize the column temperature, as it can significantly influence enantioselectivity.

Characterization of Separated Enantiomers

Once the enantiomers of this compound are separated, their stereochemical identity must be confirmed. Polarimetry and Circular Dichroism (CD) spectroscopy are two key chiroptical techniques used for this purpose.[31][32][33]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[31][34] This property is known as optical activity.[7] Enantiomers will rotate the plane of polarized light to an equal but opposite degree.[7] The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[7]

  • Prepare solutions of known concentrations for each separated enantiomer in a suitable achiral solvent.

  • Calibrate the polarimeter using a blank (the pure solvent).

  • Measure the observed rotation for each enantiomer solution at a specific wavelength (typically the sodium D-line at 589 nm) and temperature.[31]

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[33][34][35] Enantiomers will produce mirror-image CD spectra. This technique can provide more detailed structural information than polarimetry and is particularly useful for confirming the enantiomeric relationship between two separated compounds.[33]

  • Prepare solutions of each enantiomer of known concentration.

  • Acquire the CD spectrum for each enantiomer over a suitable wavelength range.

  • Confirm that the spectra are mirror images of each other, which is a definitive characteristic of an enantiomeric pair.

Table 2: Hypothetical Chiroptical Data for Aminopentamide Enantiomers

PropertyEnantiomer 1Enantiomer 2
Specific Rotation [α]D +X°-X°
Circular Dichroism Positive Cotton effect at λmaxNegative Cotton effect at λmax

The Biological Significance: Why Enantiomeric Purity Matters

The differential interaction of enantiomers with biological systems can lead to a range of outcomes, from desired therapeutic effects to unexpected toxicity.[7][10][36] Therefore, after separation and characterization, it is imperative to assess the pharmacological and toxicological profiles of the individual aminopentamide enantiomers.

Regulatory agencies like the FDA recommend that the primary pharmacological activities of the individual isomers be compared in vitro and in vivo.[14][15] This includes evaluating their affinity for the target muscarinic receptors and assessing their functional activity. Furthermore, toxicological studies should be conducted on the individual enantiomers, especially if there is a significant difference in their pharmacological profiles.[14]

G cluster_drug Racemic Aminopentamide cluster_body Biological System (Chiral Environment) cluster_outcomes Potential Divergent Outcomes racemate Racemic Mixture (+/-)-Aminopentamide receptor Muscarinic Receptor racemate->receptor Interaction eutomer (+)-Enantiomer (Eutomer) High Affinity -> Therapeutic Effect receptor->eutomer Leads to distomer (-)-Enantiomer (Distomer) Low Affinity -> Inactive OR Off-Target Effects -> Adverse Events receptor->distomer Leads to

Conclusion

The investigation of the enantiomers of this compound is a scientifically rigorous and necessary endeavor in modern drug development. By employing advanced separation techniques like chiral SFC and HPLC, followed by thorough chiroptical characterization, researchers can isolate and identify the individual stereoisomers. This foundational work paves the way for essential pharmacological and toxicological studies that will elucidate the unique contribution of each enantiomer to the overall therapeutic and safety profile of the drug. The methodologies and principles outlined in this guide provide a robust framework for such an investigation, ultimately contributing to the development of safer and more effective medicines.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]

  • Supercritical Fluid Chiral Separations. (2008, November 2). Pharmaceutical Technology. [Link]

  • Development of New Stereoisomeric Drugs. (1992, May 1). U.S. Food and Drug Administration. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Marcel Dekker, Inc.[Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]

  • Polarimetry and Circular Dichroism. The University of Sheffield. [Link]

  • Chiral separation of amides using supercritical fluid chromatography. PubMed. [Link]

  • This compound. precisionFDA. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • POLARIMETRY CIRCULAR DICHORISM POLARIMETERpptx. Slideshare. [Link]

  • Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Aminopentamide. Wikipedia. [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. [Link]

  • Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). OSTI.GOV. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • This compound. gsrs.ncats.nih.gov. [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com. [Link]

  • Chiral Drug Separation. crcpress.com. [Link]

  • Veterinary Compounds. Encino Pharmacy. [Link]

  • Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. PubMed Central. [Link]

  • Biomolecular Structure ID: Polarimetry and Circular Dichroism. MtoZ Biolabs. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Semantic Scholar. [Link]

  • Pyrinap ligands for enantioselective syntheses of amines. PubMed Central. [Link]

  • Polarimetry and Circular Dichroism. YouTube. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Aminopentamide. PubChem. [Link]

  • Centrine Tablets. Drugs.com. [Link]

  • Chiral Drugs: An Overview. PubMed Central. [Link]

  • Chiral drugs. Wikipedia. [Link]

  • Journal Club | Introducing remote chiral centres in amines. Research Communities. [Link]

  • AMINOPENTAMIDE, (-)-. gsrs.ncats.nih.gov. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. ResearchGate. [Link]

  • Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing. [Link]

  • 351 BCH3023 Why Do Enantiomers Have Different Biological Effects. YouTube. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Aminopentamide Sulfate for In Vitro Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Utility of Aminopentamide Sulfate in Smooth Muscle Research

Aminopentamide, available as aminopentamide hydrogen sulfate (commercially known as Centrine®), is a synthetic anticholinergic agent recognized for its potent antispasmodic properties.[1][2] While clinically established in veterinary medicine for managing gastrointestinal hypermotility, its utility as a research tool for in vitro smooth muscle studies is significant yet less documented than classical antagonists like atropine.[3][4] Aminopentamide functions as a non-selective muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (ACh) and other muscarinic agonists at parasympathetic neuroeffector junctions in smooth muscle.[1] This action effectively reduces the tone and amplitude of smooth muscle contractions, particularly in the gastrointestinal tract.[2]

These application notes are designed for researchers, pharmacologists, and drug development professionals. They provide a comprehensive guide to utilizing this compound for the quantitative analysis of muscarinic receptor function in isolated smooth muscle preparations. The protocols herein are structured to not only guide the user through the experimental process but also to explain the scientific rationale behind each step, ensuring robust and reproducible data generation. We will delve into the mechanism of action, provide detailed step-by-step protocols for organ bath assays, and outline the process for determining key pharmacological parameters, such as the pA₂ value, which quantifies antagonist potency.

Scientific Foundation: Mechanism of Action

Smooth muscle contraction initiated by the parasympathetic nervous system is primarily mediated by acetylcholine (ACh). ACh binds to and activates muscarinic receptors on the surface of smooth muscle cells. In tissues like the gastrointestinal tract (e.g., ileum, colon) and bladder, the M₃ muscarinic receptor subtype is predominantly responsible for eliciting contraction.[5]

The signaling cascade is as follows:

  • Agonist Binding: ACh binds to the M₃ receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: The receptor activates the Gq/11 family of G-proteins.

  • PLC Activation: Activated Gαq stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

  • Contraction: The increase in cytosolic Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.

This compound acts as a competitive antagonist at these muscarinic receptors. It binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the receptor, it prevents ACh from binding and initiating the contractile signal. This antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (ACh).

Diagram 1: Signaling Pathway of Muscarinic Receptor Antagonism

G cluster_0 cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Signaling ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 Binds & Activates AP Aminopentamide (Antagonist) AP->M3 Binds & Blocks Gq Gq Protein Activation M3->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca²⁺ Release from SR IP3->Ca Contraction Muscle Contraction Ca->Contraction

Caption: Competitive antagonism of the M₃ receptor by aminopentamide.

Experimental Protocols

The isolated organ bath is the gold-standard technique for studying the contractility of intact smooth muscle tissues in vitro.[6] This section provides a detailed protocol for assessing the antagonist properties of this compound using a model tissue such as the guinea pig ileum.

Protocol 1: Isolated Guinea Pig Ileum Preparation and Organ Bath Setup

This protocol details the preparation of the tissue and the experimental apparatus.

Materials:

  • Guinea pig (e.g., Dunkin-Hartley, 250-400g)

  • Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with force-displacement transducer and data acquisition software

  • Surgical instruments (scissors, forceps)

  • Suture thread (e.g., 4-0 silk)

Procedure:

  • Euthanasia and Dissection: Euthanize the guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination). Open the abdominal cavity and carefully excise a terminal section of the ileum, approximately 10-15 cm from the ileo-caecal junction.

  • Tissue Cleaning: Place the excised ileum in a petri dish containing fresh, carbogen-aerated PSS at room temperature. Gently flush the lumen with PSS using a syringe to remove intestinal contents.

  • Sectioning: Cut the ileum into segments of 2-3 cm in length. Handle the tissue gently by the attached mesentery to avoid damaging the smooth muscle.

  • Mounting: Tie a suture loop to each end of an ileal segment. Attach one loop to a fixed hook in the organ bath chamber and the other loop to the isometric force transducer.

  • Equilibration: Submerge the mounted tissue in the organ bath chamber containing PSS maintained at 37°C and continuously aerated with carbogen.

    • Causality: Maintaining physiological temperature (37°C) and oxygenation is critical for tissue viability and metabolic activity. The CO₂ in carbogen helps maintain the pH of the bicarbonate-based buffer.

  • Applying Tension: Apply an initial resting tension (preload) of approximately 1.0 gram (10 mN). Allow the tissue to equilibrate for a period of 45-60 minutes.

  • Washing: During the equilibration period, wash the tissue by replacing the PSS in the organ bath every 15 minutes. This removes metabolic byproducts and any mediators released during dissection.

    • Trustworthiness: This equilibration and washing procedure ensures that the tissue reaches a stable baseline tension, which is essential for obtaining reproducible contractile responses.

Diagram 2: Experimental Workflow for Organ Bath Assay

G A Tissue Dissection (e.g., Guinea Pig Ileum) B Mount in Organ Bath (37°C, Carbogen, PSS) A->B C Apply Preload (1g) & Equilibrate (45-60 min) B->C D Obtain Control Agonist Concentration-Response Curve (CRC) (e.g., Acetylcholine) C->D E Washout & Re-equilibrate D->E F Incubate with Antagonist (this compound) E->F G Obtain Agonist CRC in presence of Antagonist F->G H Repeat Steps E-G with increasing Antagonist concentrations G->H I Data Analysis (Schild Plot & pA₂ Determination) H->I

Caption: Standard workflow for determining antagonist potency.

Protocol 2: Determining the Potency of this compound (pA₂ Value)

The pA₂ value is a measure of the potency of a competitive antagonist. It is defined as the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[7] The Schild plot analysis is the standard method for its determination.

Procedure:

  • Control Agonist CRC: After equilibration, generate a cumulative concentration-response curve (CRC) for a muscarinic agonist like acetylcholine or carbachol. Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved. Record the response at each concentration.

  • Washout: Thoroughly wash the tissue with fresh PSS until the tension returns to the baseline. Allow the tissue to rest for at least 20-30 minutes.

  • Antagonist Incubation: Add the first, lowest concentration of this compound to the organ bath. Allow it to incubate with the tissue for a fixed period (e.g., 20-30 minutes) to ensure equilibrium is reached.

    • Expertise: A fixed incubation time is crucial for consistency. This period allows the antagonist to associate with the receptors before the agonist is re-introduced.

  • Second Agonist CRC: In the continued presence of aminopentamide, repeat the cumulative agonist CRC as performed in step 1. You should observe a rightward shift in the curve, meaning higher concentrations of the agonist are required to produce the same level of contraction.

  • Repeat for Multiple Concentrations: Repeat steps 2-4 with at least two additional, higher concentrations of this compound (e.g., increasing by a factor of 3 or 10).

    • Self-Validation: Using multiple antagonist concentrations is the foundation of the Schild analysis. If the antagonism is competitive, the rightward shifts should be parallel, and the maximum response to the agonist should not be depressed.[7]

Data Analysis (Schild Plot):

  • Calculate EC₅₀ Values: For each agonist CRC (control and in the presence of each aminopentamide concentration), determine the EC₅₀ value (the molar concentration of the agonist that produces 50% of the maximal response).

  • Calculate Dose Ratios (DR): For each concentration of aminopentamide, calculate the dose ratio using the formula:

    • DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist)

  • Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Aminopentamide]) on the x-axis.

  • Determine pA₂: Perform a linear regression on the plotted data.

    • The slope of the regression line should be close to 1.0 for competitive antagonism. A slope that significantly deviates from unity suggests a non-competitive mechanism of action.

    • The x-intercept of the regression line is the pA₂ value.[7]

Quantitative Data and Interpretation

For context, the following table provides typical pA₂ values for standard muscarinic antagonists against carbachol-induced contractions in various smooth muscle tissues. Researchers determining the pA₂ for aminopentamide can use these values as a benchmark.

AntagonistTissuePredominant ReceptorTypical pA₂ ValueReference(s)
AtropineHuman Colon (Circular)M₃8.72 ± 0.28[5]
AtropineGuinea Pig IleumM₃~9.0 - 9.9[8]
4-DAMPHuman Colon (Circular)M₃-selective9.41 ± 0.23[5]
PirenzepineHuman Colon (Circular)M₁-selective7.23 ± 0.48[5]

This table serves as a comparative reference. The pA₂ value for this compound must be determined experimentally for the specific tissue and conditions used.

Conclusion and Best Practices

This compound is a valuable tool for investigating cholinergic neurotransmission in smooth muscle. Its potent, competitive antagonism at muscarinic receptors allows for the functional characterization of these receptors in a variety of physiological and pathophysiological contexts. By following the detailed protocols outlined in these notes, researchers can generate high-quality, reproducible data to quantify the potency of aminopentamide and probe the intricacies of smooth muscle pharmacology. The lack of published pA₂ values presents an opportunity for novel characterization, and the methods described here provide a robust framework for such an investigation. Adherence to principles of tissue viability, proper equilibration, and rigorous data analysis via the Schild plot will ensure the scientific integrity of the findings.

References

  • Kenakin, T. P. (1987). Pharmacologic Analysis of Drug-Receptor Interaction. Raven Press.
  • Kerr, P. M., Hillier, K., Wallis, R. M., & Garland, C. J. (1995). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 115(8), 1518–1524. [Link]

  • Wikipedia contributors. (2023). Aminopentamide. Wikipedia, The Free Encyclopedia. [Link]

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th ed. Stockholm, Wisconsin: PharmaVet Inc.
  • Deepraj, S., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for its suitability in teaching and research of pharmacology. PharmacologyOnLine, 2, 22-33. [Link]

  • PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats. [Link]

  • Drugs.com. (2024). Centrine Tablets. [Link]

  • Blount, W. (n.d.). Aminopentamide. Personal Communication. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]

  • D'Amato, M., & Mennuni, L. (2001). Pharmacological techniques for the in vitro study of intestinal smooth muscles. Journal of Pharmacological and Toxicological Methods, 45(2), 141-158. [Link]

Sources

Application Notes and Protocols for Investigating Aminopentamide Sulfate in Ex Vivo Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of aminopentamide sulfate in ex vivo organ bath experiments. It offers in-depth technical protocols, explains the scientific rationale behind experimental choices, and details methods for robust data analysis and interpretation.

Introduction: Unveiling the Anticholinergic Properties of this compound

Aminopentamide, a synthetic anticholinergic agent, functions as a non-selective muscarinic receptor antagonist.[1] Its primary therapeutic applications are in veterinary medicine as an antispasmodic and antiemetic, where it reduces the tone and amplitude of gastrointestinal contractions and decreases gastric acid secretion.[2][3] These effects are attributed to its ability to block the action of acetylcholine at muscarinic receptors on smooth muscle cells.[1][4]

The ex vivo organ bath technique is a cornerstone of classical pharmacology, providing a controlled environment to study the physiological and pharmacological responses of isolated tissues.[5] This method is particularly well-suited for characterizing the activity of receptor antagonists like this compound on smooth muscle function. By mounting an isolated segment of tissue, such as the guinea pig ileum, in a temperature-controlled bath containing a physiological salt solution, researchers can precisely measure contractile responses to agonists and quantify the inhibitory effects of antagonists.[6][7]

This application note will detail the necessary protocols to determine the potency of this compound as a competitive antagonist at muscarinic receptors, a critical step in its pharmacological profiling.

Core Principles and Experimental Rationale

The fundamental principle of this experimental approach is to quantify the competitive antagonism exerted by this compound against a muscarinic agonist, typically acetylcholine (ACh) or carbachol, on an isolated smooth muscle preparation.[8] In a competitive antagonism scenario, the antagonist binds reversibly to the same receptor site as the agonist, preventing the agonist from eliciting its effect. This is observed as a rightward parallel shift in the agonist's concentration-response curve (CRC) with no change in the maximum response.[9] The magnitude of this shift is dependent on the concentration of the antagonist and is used to calculate its potency.

Mechanism of Muscarinic Receptor Antagonism

The diagram below illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction and the inhibitory action of this compound.

cluster_0 Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Contraction Contraction DAG->Contraction Contributes to Ca Ca²⁺ SR->Ca Releases Ca->Contraction Initiates Aminopentamide Aminopentamide Sulfate Aminopentamide->M3R Blocks

Caption: Signaling pathway of ACh-induced smooth muscle contraction and its blockade by this compound.

Experimental Protocols

This section provides a step-by-step methodology for investigating the effects of this compound on isolated guinea pig ileum.

Materials and Reagents
  • Animal: Guinea pig (250-350 g)

  • Physiological Salt Solution (PSS): Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5).[1]

  • Gases: Carbogen (95% O₂ / 5% CO₂)

  • Drugs:

    • This compound

    • Acetylcholine chloride (ACh)

    • Solvents for stock solutions (e.g., distilled water, physiological saline)

  • Equipment:

    • Organ bath system with temperature control and aeration

    • Isotonic or isometric force transducer

    • Data acquisition system

    • Surgical instruments (scissors, forceps)

    • Cotton or silk thread

    • Pipettes and laboratory glassware

Preparation of Stock Solutions
  • Acetylcholine (ACh) Stock Solution (e.g., 10⁻² M): Dissolve the appropriate amount of acetylcholine chloride in distilled water. Prepare fresh daily.

  • This compound Stock Solution (e.g., 10⁻³ M): this compound is slightly soluble in water.[5] Prepare a stock solution in distilled water or physiological saline. Gentle warming or sonication may aid dissolution.

Experimental Workflow

The following diagram outlines the key stages of the ex vivo organ bath experiment.

Tissue_Prep Tissue Preparation (Guinea Pig Ileum Dissection) Mounting Tissue Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (30-60 min) Mounting->Equilibration CRC1 Control ACh CRC (Cumulative Dosing) Equilibration->CRC1 Washout1 Washout CRC1->Washout1 Antagonist_Inc Antagonist Incubation (this compound) Washout1->Antagonist_Inc CRC2 ACh CRC in Presence of Antagonist Antagonist_Inc->CRC2 Washout2 Washout CRC2->Washout2 Repeat Repeat with Different Antagonist Concentrations Washout2->Repeat Analysis Data Analysis (Schild Plot, pA2) Repeat->Analysis

Caption: Workflow for ex vivo organ bath analysis of this compound.

Step-by-Step Procedure
  • Tissue Dissection and Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Open the abdominal cavity and locate the ileocecal junction.

    • Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.

    • Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.

    • Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.

    • Cut the ileum into segments of 2-3 cm in length.[1]

  • Tissue Mounting and Equilibration:

    • Tie one end of an ileum segment to a tissue holder and the other end to a force transducer using thread.[1]

    • Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.[1]

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[1][10]

  • Constructing the Control Acetylcholine Concentration-Response Curve (CRC):

    • Once a stable baseline is achieved, add ACh to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration by a factor of 3 or 10 until a maximal response is achieved.

    • Allow the response to each concentration to plateau before adding the next.

    • Record the contractile responses at each concentration.

  • Antagonist Incubation and Second CRC:

    • After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.[1]

    • Introduce a known concentration of this compound (e.g., 10⁻⁸ M) into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.[1]

    • In the presence of this compound, repeat the cumulative addition of ACh to construct a second CRC.[1]

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all drugs.

    • Repeat step 4 with at least two other concentrations of this compound (e.g., 3x10⁻⁸ M and 10⁻⁷ M).

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the potency of this compound as a competitive antagonist, which is expressed as the pA₂ value.

Schild Plot Analysis

The Schild plot is the gold standard for analyzing competitive antagonism.[11][12]

  • Calculate the Dose Ratio (DR): For each concentration of this compound, calculate the dose ratio. The DR is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in its absence.[1][13]

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Aminopentamide]) on the x-axis.[1][14]

  • Interpret the Schild Plot:

    • For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.[11][15]

    • A slope of 1 indicates that the antagonism is competitive. Slopes deviating from 1 may suggest other mechanisms of antagonism.[15]

    • The x-intercept of the regression line is the pA₂ value.[2][13]

The pA₂ Value

The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve (i.e., a dose ratio of 2).[2][16] A higher pA₂ value indicates a more potent antagonist.[2]

ParameterDescriptionTypical Value for a Potent Anticholinergic
EC₅₀ The molar concentration of an agonist that produces 50% of the maximal response.Varies with agonist and tissue.
Dose Ratio (DR) The ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.> 1
Schild Plot Slope The slope of the linear regression of log(DR-1) vs. -log[Antagonist].~ 1.0 for competitive antagonism.
pA₂ The x-intercept of the Schild plot, representing the negative log of the antagonist's dissociation constant (Kb).8.0 - 10.0

Conclusion

The ex vivo organ bath is an invaluable tool for the pharmacological characterization of this compound. By following the detailed protocols and data analysis methods outlined in this guide, researchers can reliably determine its potency as a muscarinic receptor antagonist. This information is crucial for understanding its mechanism of action and for its potential applications in drug development.

References

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy. Retrieved from [Link]

  • Aminopentamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(4), 238-242.
  • Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. (2005). Periodicum Biologorum, 107(2), 223-227.
  • Taking The Time To Study Competitive Antagonism. (2007). British Journal of Pharmacology, 150(Suppl 1), S3-S13.
  • Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. (2000). British Journal of Pharmacology, 130(2), 387-395.
  • Atropine's Effect on Acetylcholine in Ileum. (n.d.). Scribd. Retrieved from [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. (2015). PetPlace.com. Retrieved from [Link]

  • Effect Of Atropine On The Drc Of Acetylcholine On Rat Ileum. (n.d.). RJPT SimLab. Retrieved from [Link]

  • Before Entering the Pharmacology Laboratory. (2016). Basicmedical Key. Retrieved from [Link]

  • pA, a new scale for the measurement of drug antagonism. (2006). British Journal of Pharmacology, 147(Suppl 1), S101-S102.
  • Smooth Muscle Preparations. (2016). Basicmedical Key. Retrieved from [Link]

  • Anticholinergic. (n.d.). In Wikipedia. Retrieved from [Link]

  • Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. (1998). British Journal of Pharmacology, 124(5), 903-912.
  • 2021 - BIOM2402 Organ Bath Lab Notes. (n.d.). Scribd. Retrieved from [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025). NMI. Retrieved from [Link]

  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2025). YouTube. Retrieved from [Link]

  • Ex vivo studies in pharmacology & physiology research. (n.d.). scireq. Retrieved from [Link]

  • Schild Plot Generator. (n.d.). SPIKESfunc. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing Aminopentamide Sulfate for the Investigation of Gastrointestinal Motility Disorders in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of aminopentamide sulfate in preclinical animal models to study gastrointestinal (GI) motility disorders. This document outlines the pharmacological background of this compound, detailed protocols for its application in rodent models, and methodologies for assessing its effects on GI transit.

Introduction: The Role of Anticholinergics in Gastrointestinal Motility

Gastrointestinal motility is a complex, highly regulated process involving the coordinated contraction and relaxation of smooth muscles in the GI tract. This process is essential for the digestion and absorption of nutrients and the elimination of waste. The parasympathetic nervous system, primarily through the release of acetylcholine (ACh), plays a crucial role in stimulating GI motility.[1] Acetylcholine acts on muscarinic receptors, predominantly the M2 and M3 subtypes, located on GI smooth muscle cells to initiate contractions.[2][3][4]

Disorders of GI motility, such as gastroparesis (delayed gastric emptying) and certain forms of constipation, are characterized by impaired muscle contractility and transit.[5] this compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors.[6][7] By blocking the action of ACh, this compound reduces the tone and amplitude of colonic contractions, decreases gastric acid secretion, and slows overall gastric motility.[6][7] Its effects are similar to atropine, another well-known anticholinergic, though it is suggested to have more specific effects on the gastrointestinal tract with fewer salivary and mydriatic (pupil-dilating) side effects.[6]

These properties make this compound a valuable tool for researchers seeking to induce a state of reduced GI motility in animal models, thereby creating a platform to study the pathophysiology of hypomotility disorders and to evaluate the efficacy of potential prokinetic therapeutic agents.

Mechanism of Action: Cholinergic Blockade in the Gut

The contractile activity of gastrointestinal smooth muscle is largely governed by intracellular calcium levels, which are increased by cholinergic stimulation. Acetylcholine released from enteric neurons binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.[1]

While M3 receptors are directly responsible for contraction, M2 receptors are more numerous in GI smooth muscle.[2][3][4] M2 receptors are coupled to a Gi protein, which inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1] A reduction in cAMP counteracts the muscle-relaxing effects of sympathomimetic agents, thus indirectly contributing to muscle contraction.[3][4]

This compound, as a muscarinic antagonist, blocks these actions of acetylcholine at both M2 and M3 receptors, preventing the signaling cascade that leads to muscle contraction and thereby reducing gastrointestinal motility.

Anticholinergic Mechanism of Action in GI Smooth Muscle cluster_neuron Cholinergic Neuron cluster_muscle GI Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 Binds M2 M2 Receptor ACh->M2 Binds Gq Gq M3->Gq Activates Gi Gi M2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Relaxation Relaxation Gi->Relaxation Inhibits IP3 IP3 PLC->IP3 Produces Contraction Contraction IP3->Contraction ↑ Ca²⁺ leads to cAMP cAMP AC->cAMP cAMP->Relaxation Promotes Aminopentamide Aminopentamide Sulfate Aminopentamide->M3 Blocks Aminopentamide->M2 Blocks

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Design Considerations

Animal Model Selection

Mice and rats are the most commonly used species for studying GI motility due to their well-characterized physiology, ease of handling, and the availability of established protocols.[8] The choice between mice and rats may depend on the specific research question, the volume of blood required for pharmacokinetic analysis, and the method of motility assessment.

Establishing an Animal Model of Hypomotility

This compound can be used to induce a functional, transient model of delayed GI transit. This is particularly useful for screening prokinetic agents. The experimental design typically involves a control group receiving a vehicle and a test group receiving this compound. A third group could receive both this compound and the investigational prokinetic drug to assess for reversal of the hypomotility effects.

Dosage and Administration

It is imperative to conduct a pilot dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions.

Table 1: Recommended Pilot Dose Ranges for this compound in Rodents

Animal ModelRoute of AdministrationSuggested Starting Dose Range (mg/kg)Rationale
Rat Intraperitoneal (IP) or Subcutaneous (SC)0.1 - 1.0Based on effective doses of atropine in rats and general anticholinergic potency.
Mouse Intraperitoneal (IP) or Oral (PO)0.1 - 1.0Similar to rats, with oral route being a common alternative in mice.
  • Route of Administration: Intraperitoneal (IP) injection is often preferred in experimental settings for its rapid absorption and circumvention of first-pass metabolism.[10] Oral administration (gavage) is also a viable option, particularly if the intended clinical route of a test compound is oral.[11]

Pharmacokinetic Profiling (Optional but Recommended)

Understanding the pharmacokinetic profile of this compound in your chosen animal model is crucial for designing a robust study. A typical pharmacokinetic study involves administering the drug and collecting blood samples at multiple time points to determine key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
t1/2 Elimination half-lifeDetermines the dosing interval and time to reach steady-state.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.

A generic protocol for a rodent pharmacokinetic study can be found in the protocols section.

Protocols for Assessing Gastrointestinal Motility

The following are validated, step-by-step protocols for measuring gastric emptying and intestinal transit in rodents.

Protocol 1: Gastric Emptying Assessment using Phenol Red Meal

This is a terminal study that provides a quantitative measure of the amount of a liquid meal remaining in the stomach at a specific time point.

Materials:

  • Phenol red (non-absorbable marker)

  • Methylcellulose solution (1.5%)

  • 0.1 N NaOH

  • 20% trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Fast animals (rats or mice) for 18-24 hours with free access to water.

  • Administer this compound or vehicle at the predetermined dose and time before the test meal.

  • Administer a 1.5 mL (for rats) or 0.5 mL (for mice) test meal of 1.5% methylcellulose containing 50 mg/100 mL phenol red via oral gavage.

  • At a predetermined time (e.g., 20 minutes) after the meal, euthanize the animals by CO2 asphyxiation.

  • Clamp the pyloric end of the stomach and carefully dissect it out.

  • Homogenize the stomach in 100 mL of 0.1 N NaOH.

  • Let the solution stand for 1 hour at room temperature.

  • Add 0.5 mL of 20% TCA to 5 mL of the homogenate to precipitate proteins.

  • Centrifuge at 3000 rpm for 20 minutes.

  • Add 4 mL of the supernatant to 1 mL of 0.5 N NaOH.

  • Measure the absorbance of the sample at 560 nm using a spectrophotometer.

  • A control group of animals is sacrificed immediately after receiving the test meal (time 0) to determine the baseline amount of phenol red.

  • Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test animal / Absorbance of control at t=0)) * 100[12]

Protocol 2: Whole Gut Transit Time using Carmine Red

This protocol measures the total time it takes for a non-absorbable marker to travel from the stomach to the first appearance in feces.

Materials:

  • Carmine red dye (6%)

  • Methylcellulose solution (0.5%)

  • Oral gavage needles

Procedure:

  • House animals individually in clean cages with no bedding to allow for easy visualization of fecal pellets.

  • Administer this compound or vehicle at the predetermined dose and time.

  • Administer 150 µL (for mice) of the 6% carmine red solution in 0.5% methylcellulose via oral gavage. Record the exact time of administration.

  • Check the cages every 5-10 minutes for the appearance of the first red-colored fecal pellet.

  • Record the time of the first appearance of the red pellet.

  • The whole gut transit time is the duration between the gavage of the carmine red solution and the expulsion of the first red pellet. A longer transit time indicates reduced GI motility.

Experimental Workflow and Data Analysis

A typical experimental workflow for evaluating the effect of this compound on GI motility is depicted below.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis A1 Animal Acclimatization (1 week) A2 Fasting (18-24 hours) A1->A2 B1 Group Assignment (Control, Aminopentamide, Test Compound) A2->B1 B2 Administer Aminopentamide or Vehicle B1->B2 B3 Administer Test Compound (if applicable) B2->B3 B4 Administer Motility Marker (e.g., Carmine Red) B3->B4 C1 Monitor for Fecal Pellet Expulsion (Transit Time) B4->C1 C2 OR Euthanize and Collect Stomach (Gastric Emptying) B4->C2 D1 Calculate Transit Time or % Gastric Emptying C1->D1 C2->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2

Caption: A typical workflow for studying GI motility in rodents.

Data Presentation:

Quantitative data, such as gastric emptying percentages or transit times, should be presented clearly in tables for easy comparison between experimental groups. Statistical analysis, such as an Analysis of Variance (ANOVA) followed by post-hoc tests or a Student's t-test, should be used to determine the significance of any observed differences.

Table 3: Example Data Presentation for Whole Gut Transit Time

Treatment GroupNMean Transit Time (minutes) ± SEMp-value vs. Vehicle
Vehicle 10150.5 ± 8.2-
This compound (0.5 mg/kg) 10245.3 ± 12.5<0.001
Aminopentamide + Prokinetic X 10175.8 ± 9.7<0.01

Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of your results, the following points should be considered:

  • Blinding: The experimenter should be blinded to the treatment groups during data collection and analysis to prevent bias.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Positive Control: Including a known prokinetic agent as a positive control can help validate the experimental model.

  • Vehicle Control: Always include a vehicle control group to account for any effects of the drug solvent or administration procedure.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare and minimize stress, which can independently affect GI motility.

By incorporating these elements, the experimental design becomes a self-validating system, increasing confidence in the generated data.

Conclusion

This compound is a useful pharmacological tool for inducing a state of decreased gastrointestinal motility in animal models. This allows for the controlled study of hypomotility disorders and the screening of potential therapeutic agents. By understanding its mechanism of action and employing validated protocols for assessing GI transit, researchers can generate reliable and reproducible data. It is crucial to perform pilot studies to determine the optimal dose for the specific animal model and experimental conditions.

References

  • Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect of Anticholinergics (Atropine, Glycopyrrolate) and Prokinetics (Metoclopramide, Cisapride) on Gastric Motility in Beagles and Labrador Retrievers. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Cholinergic neurons mediate intestinal propulsion in the rat. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Alternative Method of Oral Dosing for Rats. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy. Retrieved from [Link]

  • Animal models for the gastrointestinal motility evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Veterinary Compounds. (n.d.). Encino Pharmacy. Retrieved from [Link]

  • Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats. (1993). Drug Metabolism and Disposition. Retrieved from [Link]

  • Effects of atropine and loperamide on the agitating force and GI transit time in dogs in drug absorption studies. (1996). Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Muscarinic receptor subtypes of the bladder and gastrointestinal tract. (2001). The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Loperamide effects on hepatobiliary function, intestinal transit and analgesia in mice. (n.d.). The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Effect of atropine sulfate on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats. (2009). Journal of Breath Research. Retrieved from [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019). Pharmaceutics. Retrieved from [Link]

  • Effects of F8Famide analogs on intestinal transit in mice. (n.d.). Peptides. Retrieved from [Link]

  • Atropine sulphate enhances neuromuscular transmission in the rat. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

  • Muscarinic receptor subtypes of the bladder and gastrointestinal tract. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle. (n.d.). Life Sciences. Retrieved from [Link]

  • [A formulation of iopamidol for the radiologic examination of the gastrointestinal tract. Preclinical studies]. (1987). La Radiologia medica. Retrieved from [Link]

  • Pharmacokinetics of tryptamide following oral and intraperitoneal administration in rats. (n.d.). Polish Journal of Pharmacology. Retrieved from [Link]

  • Effects of atropine on secretion and motility in isolated gastric mucosa and attached muscularis externa from ferret and cat. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

  • ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats. (n.d.). Journal of Veterinary Internal Medicine. Retrieved from [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. (2021). Pharmaceuticals. Retrieved from [Link]

  • Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa. (2025, May 2). Gut Microbes. Retrieved from [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. (2015). PetPlace. Retrieved from [Link]

  • Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • Gastrointestinal Prokinetic Drugs Used in Monogastric Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]

  • Muscarinic Agonists. (n.d.). StatPearls. Retrieved from [Link]

  • Management of Gastrointestinal Hypomotility in the Hospitalized Patient. (n.d.). Today's Veterinary Practice. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Aminopentamide Sulfate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of aminopentamide sulfate. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this anticholinergic agent. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3][4][5]

Introduction

Aminopentamide, an anticholinergic drug, functions as a non-selective muscarinic cholinergic antagonist.[6] It is primarily used in veterinary medicine to control vomiting and diarrhea by reducing gastric acid secretion and decreasing gastrointestinal smooth muscle contractions.[6] The drug is formulated as its hydrogen sulfate salt, this compound.[6][7][8][9][10] Accurate and precise quantification of this compound in pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[11][12][13] Its high resolution, sensitivity, and specificity make it the method of choice for analyzing active pharmaceutical ingredients (APIs) and their related impurities. This application note presents a detailed, step-by-step protocol for the development and validation of an HPLC-UV method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
Molecular FormulaC₁₉H₂₆N₂O₅S[6][9]
Molecular Weight394.5 g/mol [6][9]
Melting Point178-179 °C[6][7][8]
SolubilitySlightly soluble in water and methanol.[6][7][8]
pKa15.73 ± 0.50 (Predicted)[6][7][8]
AppearanceWhite to off-white crystalline solid.[6][7]

HPLC Method Development and Optimization

The primary objective of this method is to achieve a symmetric peak shape, adequate retention, and baseline resolution of aminopentamide from any potential interfering species. The development process follows a logical, science-based approach.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for this type of molecule.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Phosphoric acid (H₃PO₄), analytical grade

    • This compound Reference Standard

Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of this compound. As a compound with basic properties (due to the dimethylamino group), peak tailing can be a concern on silica-based columns. The use of an acidic mobile phase modifier helps to suppress the ionization of residual silanols and protonate the analyte, leading to improved peak shape and retention.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to improve peak shape and ensure consistent analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Isocratic: 60:40 (Mobile Phase A: Mobile Phase B)A simple isocratic elution is often sufficient for the analysis of the main component in a formulation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nmBased on the UV absorbance spectrum of the phenyl groups in the aminopentamide structure.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN/Water + Acid) Analyte_Properties->Mobile_Phase_Selection Detector_Selection Detector Wavelength Selection (UV @ 220 nm) Analyte_Properties->Detector_Selection Optimization Optimization (Flow Rate, Temp, Gradient) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Detector_Selection->Optimization Final_Method Final HPLC Method Optimization->Final_Method

Caption: A logical workflow for HPLC method development.

Method Validation Protocol

The developed method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][4][14][15] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

System Suitability

Before initiating any validation experiments, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) for 5 replicate injections≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This was evaluated by analyzing a placebo formulation (containing all excipients except this compound) and stressed samples (exposed to acid, base, oxidative, and thermal stress). The chromatograms of the placebo should show no interfering peaks at the retention time of aminopentamide.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2][3] A series of at least five concentrations of this compound reference standard were prepared and injected.

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy, or trueness, of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][3][14] This was determined by the recovery of a known amount of analyte spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Concentration LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0 - 102.0%
100%100.2%98.0 - 102.0%
120%100.8%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelRSD (%)Acceptance Criteria
Repeatability (n=6) ≤ 1.0%≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) ≤ 1.5%≤ 2.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant impact
Column Temperature ± 2 °CNo significant impact
Mobile Phase Composition ± 2% OrganicNo significant impact

Diagram: Method Validation Workflow

Method_Validation Start Start Validation Specificity Specificity (Placebo, Stressed Samples) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness End Validated Method Robustness->End

Caption: A sequential workflow for HPLC method validation.

Sample Preparation Protocol

A simple and efficient sample preparation procedure is essential for routine analysis.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets or an aliquot of the liquid formulation equivalent to a target concentration of this compound.

  • Dissolution: Transfer the sample to a suitable volumetric flask. Add a diluent (e.g., 50:50 acetonitrile:water) to approximately 70% of the final volume.

  • Extraction: Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.

  • Dilution: Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Diagram: Sample Preparation Workflow

Sample_Preparation Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Extract Sonicate for Extraction Dissolve->Extract Dilute Dilute to Volume Extract->Dilute Filter Filter into Vial Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: A streamlined workflow for sample preparation.

Considerations for Mass Spectrometry (MS) Detection

While UV detection is sufficient for routine quantification, coupling the HPLC system to a mass spectrometer (HPLC-MS) can provide enhanced specificity and sensitivity, particularly for impurity profiling and pharmacokinetic studies.[16][17][18][19][20] For MS compatibility, the mobile phase modifier should be volatile. Therefore, phosphoric acid should be replaced with a volatile alternative such as formic acid or trifluoroacetic acid (TFA).[21]

Conclusion

The HPLC-UV method described in this application note is a robust, reliable, and accurate procedure for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for use in a quality control environment. The provided protocols for method development, validation, and sample preparation offer a comprehensive guide for analysts.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Vulcanchem.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • GMP Compliance. (n.d.).
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2)
  • ChemBK.
  • ChemicalBook. (2025).
  • National Center for Biotechnology Information. This compound.
  • USP.
  • SIELC Technologies. Separation of Aminopentamide on Newcrom R1 HPLC column.
  • Cogent, Microsolv Technology Corporation. (n.d.).
  • Global Substance Registration System.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • National Center for Biotechnology Information. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2013).
  • Thermo Fisher Scientific. Gentamicin Sulfate Assay by HPLC with Charged Aerosol Detection.
  • National Center for Biotechnology Information. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides.
  • Global Substance Registr
  • Agilent Technologies.
  • DailyMed. (2019).
  • Thermo Fisher Scientific.
  • ResearchGate. (2025).
  • ScienceDirect. (2024). Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • SciELO. (n.d.).
  • National Center for Biotechnology Information. (2023).

Sources

Application Notes and Protocols for the Stability Testing of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the stability testing of aminopentamide sulfate, an anticholinergic agent primarily used in veterinary medicine.[1][2][3] Adherence to rigorous stability testing is paramount to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its finished dosage forms throughout their shelf life. This document provides a scientifically grounded framework, integrating established regulatory guidelines with practical, field-proven insights. It outlines long-term, accelerated, and forced degradation studies, and proposes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the accurate quantification of this compound and its potential degradation products.

Introduction: The Imperative for Stability Testing

This compound, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide sulfate, is an antispasmodic and anticholinergic drug.[1][2][4][5][6] Its therapeutic efficacy is intrinsically linked to its chemical integrity. Degradation of the molecule can lead to a loss of potency, the formation of potentially harmful impurities, and alterations in bioavailability. Therefore, a comprehensive stability testing program is not merely a regulatory requirement but a scientific necessity to define the re-test period for the drug substance and the shelf-life for the finished product, as well as to recommend appropriate storage conditions.[7]

This protocol is designed in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific consideration for the guidelines from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a relevant stability study.

PropertyValueSource
Molecular Formula C₁₉H₂₆N₂O₅S[5][9]
Molecular Weight 394.5 g/mol [5]
Appearance White crystalline powder[4][6]
Solubility Very soluble in water and ethanol, slightly soluble in chloroform, almost insoluble in ether.[4][6]
Melting Point 185-187 °C[4][6]
Therapeutic Class Anticholinergic, Antispasmodic[1][2]

Potential Degradation Pathways

The molecular structure of aminopentamide, featuring a tertiary amine and an amide functional group, suggests two primary degradation pathways under stress conditions:

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, catalyzed by acidic or basic conditions, which would yield a carboxylic acid and an amine.[10]

  • Oxidation: The tertiary amine group is a potential site for oxidation, which can lead to the formation of an N-oxide.[11][12]

Forced degradation studies are essential to experimentally confirm these pathways and to identify any other potential degradation products, including those formed under photolytic and thermal stress.[7]

Proposed Stability-Indicating Analytical Method: UPLC-UV

A validated stability-indicating analytical method is the cornerstone of any stability study. It must be able to accurately quantify the decrease in the active substance concentration and detect the formation of degradation products without interference. As no specific stability-indicating method for this compound is readily available in the literature, the following UPLC method is proposed based on methods for structurally similar compounds.[3]

Instrumentation and Conditions:

ParameterProposed ConditionRationale
System Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[3] A PDA detector allows for the monitoring of multiple wavelengths and peak purity analysis.
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.C18 columns are widely used for the separation of a broad range of pharmaceutical compounds. The smaller particle size of UPLC columns provides superior efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and is a common mobile phase component for the analysis of amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good peak shape for many basic compounds.
Gradient Elution 5% to 95% B over 5 minutesA gradient elution is necessary to ensure the separation of the parent drug from potential degradation products with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 220 nm and 254 nmA lower wavelength (e.g., 220 nm) often provides better sensitivity for a wider range of compounds, while a higher wavelength (e.g., 254 nm) can offer more selectivity if the degradants have different UV spectra.
Injection Volume 2 µLA small injection volume is typical for UPLC to prevent column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)To ensure sample compatibility with the mobile phase and good peak shape.

Method Validation: This proposed method must be fully validated according to VICH GL1 and GL2 guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness before its use in the stability study.

Stability Testing Protocol

This protocol encompasses forced degradation, long-term, and accelerated stability studies.

Materials and Equipment
  • This compound API and/or finished product (at least three batches).

  • Validated UPLC-PDA system.

  • ICH-compliant stability chambers.

  • Photostability chamber.

  • pH meter.

  • Analytical balance.

  • Volumetric glassware.

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-grade solvents, and purified water.

Forced Degradation (Stress) Studies

Forced degradation studies are performed on a single batch of the drug substance to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[7]

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid drug substance to 105 °C for 24 hours.
Photostability Expose the solid drug substance and a solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][4][5][9] A control sample should be protected from light.

Samples should be analyzed at appropriate time points. The goal is to achieve 5-20% degradation of the active substance.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the drug substance and/or finished product to establish the re-test period or shelf life.[8]

Storage Conditions (as per VICH GL3(R)):

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

Analytical Tests:

The following tests should be performed at each time point:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of this compound using the validated stability-indicating UPLC method.

  • Degradation Products: Identification and quantification of any degradation products using the UPLC method.

  • Moisture Content (if applicable): Karl Fischer titration.

  • Dissolution (for solid dosage forms).

  • pH (for liquid dosage forms).

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison and trend analysis.

Table of Hypothetical Stability Data (Accelerated Conditions):

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White powder100.2< 0.1
3White powder99.50.3
6White powder98.80.7

Experimental Workflow and Diagrams

Stability Study Workflow

The overall workflow for the stability testing of this compound is depicted below.

Stability_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase API API/Finished Product (3 Batches) Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg Long_Term Long-Term Stability (25°C/60%RH or 30°C/65%RH) API->Long_Term Accelerated Accelerated Stability (40°C/75%RH) API->Accelerated Method_Dev Develop & Validate Stability-Indicating Method UPLC_Analysis UPLC Analysis (Assay, Impurities) Method_Dev->UPLC_Analysis Protocol Draft Stability Protocol Protocol->Forced_Deg Protocol->Long_Term Protocol->Accelerated Sampling Sample at Time Points Forced_Deg->Sampling Long_Term->Sampling Accelerated->Sampling Sampling->UPLC_Analysis Data_Eval Data Evaluation & Trend Analysis UPLC_Analysis->Data_Eval Report Stability Report Generation Data_Eval->Report

Caption: Workflow for this compound Stability Testing.

Potential Degradation Pathway Diagram

The following diagram illustrates the potential degradation pathways of aminopentamide.

Degradation_Pathway Aminopentamide Aminopentamide Hydrolysis_Product 4-(dimethylamino)-2,2-diphenylpentanoic acid + Amine Aminopentamide->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Aminopentamide N-oxide Aminopentamide->Oxidation_Product  Oxidation (e.g., H₂O₂)

Caption: Potential Degradation Pathways of Aminopentamide.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the stability testing of this compound. By following the outlined procedures, researchers and drug development professionals can generate reliable stability data that is compliant with international regulatory standards for veterinary medicinal products. The proposed stability-indicating UPLC method, once validated, will serve as a crucial tool for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle.

References

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176163, this compound. Retrieved from [Link]

  • ChemBK. (n.d.). Aminopentamid Sulfate. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Aminopentamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). CVM GFI #73 (VICH GL3(R)) Stability Testing of New Veterinary Drug Substances and Medicinal Products. Retrieved from [Link]

  • European Medicines Agency. (2025). Guideline on in-use stability testing of veterinary medicinal products. Retrieved from [Link]

  • VICH. (n.d.). Stability. Retrieved from [Link]

  • European Medicines Agency. (2020). VICH GL58 stability testing of new veterinary drug substances and medicinal products in climatic zones III and IV - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). CVM GFI #259 (VICH GL58) Stability Testing of New Veterinary Drug Substances and Medicinal Products in Climatic Zones III and IV. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2024). Stability testing for applications for variations to a marketing authorisation for veterinary medicinal products - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). Retrieved from [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • U.S. Food and drug Administration. (2020). CVM GFI #242 In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products. Retrieved from [Link]

  • European Medicines Agency. (2007). VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • NCF International. (2024). EMA publishes new guidelines for veterinary medicine stability data. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2023). Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides.
  • ResearchGate. (2021). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating uplc method: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]

  • SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

  • ResearchGate. (2021). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Tropicamide and Homatropine Analyzed by HPLC - AppNote. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Extractive Spectrophotometric Method for the Determination of Tropicamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development and validation of a stability-indicating HPLC method for the simultaneous determination of anticoccidial drugs in veterinary formulations: greenness and whiteness assessment. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]

Sources

Application Notes and Protocols for Aminopentamide Sulfate in Veterinary Gastroenterology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Research Potential of a Classic Anticholinergic Agent

Aminopentamide sulfate, a well-established anticholinergic agent, has a long history of clinical use in veterinary medicine for the management of gastrointestinal hypermotility, vomiting, and diarrhea in canine and feline patients.[1][2][3] Its therapeutic efficacy stems from its antispasmodic and antisecretory properties, which are mediated through the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract.[4] While its clinical applications are well-documented, its utility as a research tool in veterinary gastroenterology remains an area ripe for exploration. These application notes provide a comprehensive guide for researchers and drug development professionals on the use of this compound to investigate the complex mechanisms of gastrointestinal physiology and pathophysiology in animal models.

This document will delve into the mechanistic underpinnings of this compound, followed by detailed protocols for its application in both in vivo and in vitro research settings. The provided methodologies are designed to be robust and adaptable, serving as a foundational framework for novel investigations into gastrointestinal motility, secretion, and pharmacology.

Mechanism of Action and Scientific Rationale for Research Applications

This compound is a quaternary ammonium anticholinergic compound.[4] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells and secretory glands of the gastrointestinal tract.[5] This blockade of parasympathetic stimulation leads to several key physiological effects that can be harnessed for research purposes:

  • Inhibition of Gastrointestinal Motility: By blocking muscarinic receptors on intestinal smooth muscle, aminopentamide reduces the tone and amplitude of contractions, effectively decreasing peristalsis and prolonging gastrointestinal transit time.[1][2] This makes it an invaluable tool for studying the pathophysiology of diarrheal diseases, visceral pain, and for creating experimental models of gastrointestinal hypomotility.

  • Reduction of Gastric Acid Secretion: this compound can suppress basal and stimulated gastric acid secretion by blocking muscarinic receptors on parietal cells.[1][4] This antisecretory effect allows for its use in studies investigating gastric ulceration, gastroesophageal reflux disease, and the efficacy of novel pro-secretory or anti-secretory compounds.

  • Antispasmodic Effects: The drug's ability to relax smooth muscle makes it effective in reducing visceral spasms.[2][6] This property can be utilized in research models of abdominal pain and cramping associated with various gastrointestinal disorders.

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction of the gut:

aminopentamide_mechanism cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh Acetylcholine (ACh) M3_receptor Muscarinic (M3) Receptor ACh->M3_receptor Binds to Contraction Muscle Contraction M3_receptor->Contraction Initiates aminopentamide Aminopentamide Sulfate aminopentamide->M3_receptor Blocks caption Mechanism of this compound

Mechanism of this compound

In Vivo Research Applications and Protocols

In vivo studies are essential for understanding the systemic effects of this compound and for investigating its potential in clinically relevant animal models.

Animal Models and Species Selection

Dogs and cats are the most common veterinary species for which aminopentamide is clinically indicated and are therefore logical choices for translational research.[1][2] Rodent models, while having differences in gastrointestinal physiology, can also be employed for initial screening and mechanistic studies. The choice of species will depend on the specific research question and the availability of validated disease models.

Dosage and Administration

While clinical dosages are established, research applications may require adjustments based on the desired level of effect and the specific animal model. It is crucial to conduct pilot studies to determine the optimal dose for each experimental paradigm.

Species Clinical Dosage Range (mg/kg) Route of Administration Frequency Reference
Dog0.1 - 0.2Oral, Subcutaneous, IntramuscularEvery 8-12 hours[7]
Cat0.1 - 0.2Oral, Subcutaneous, IntramuscularEvery 8-12 hours[7]

Note: For research purposes, it is advisable to start at the lower end of the clinical dosage range and titrate upwards to achieve the desired physiological effect while minimizing potential side effects.

Protocol: Evaluation of Gastrointestinal Transit Time in a Canine Model

This protocol outlines a method to assess the effect of this compound on gastrointestinal transit time in dogs using a radiopaque marker technique.

Materials:

  • This compound (injectable or oral formulation)

  • Barium-impregnated polyethylene spheres (BIPS) or other suitable radiopaque markers

  • Standard canine diet

  • X-ray machine and appropriate imaging software

  • Animal handling and restraint equipment

Procedure:

  • Acclimatization: Acclimate dogs to the housing and experimental procedures for at least one week prior to the study.

  • Fasting: Fast the dogs for 12 hours overnight, with free access to water.

  • Baseline Transit Time:

    • Administer a standardized meal containing a known number of radiopaque markers.

    • Take abdominal radiographs at regular intervals (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours) post-feeding.

    • Quantify the number of markers in the stomach, small intestine, and colon at each time point to determine the baseline gastric emptying time and oro-cecal transit time.

  • Washout Period: Allow a washout period of at least one week between treatments.

  • Treatment Administration:

    • Administer this compound at the desired dose and route 30 minutes prior to feeding the meal with radiopaque markers.

    • A control group should receive a placebo (e.g., sterile saline).

  • Post-Treatment Transit Time Assessment: Repeat the radiographic assessment as described in step 3.

  • Data Analysis: Compare the gastric emptying and oro-cecal transit times between the baseline, placebo, and aminopentamide-treated groups using appropriate statistical methods (e.g., ANOVA, t-test).

Experimental Workflow Diagram:

transit_time_workflow acclimatization Acclimatization fasting 12-hour Fasting acclimatization->fasting baseline Baseline Transit Time (Meal with Markers + Radiographs) fasting->baseline washout 1-week Washout baseline->washout treatment Treatment Administration (Aminopentamide or Placebo) washout->treatment post_treatment Post-Treatment Transit Time (Meal with Markers + Radiographs) treatment->post_treatment analysis Data Analysis post_treatment->analysis

Workflow for In Vivo Transit Time Study

In Vitro Research Applications and Protocols

In vitro studies using isolated gastrointestinal tissues provide a controlled environment to investigate the direct effects of this compound on smooth muscle contractility and neural responses, independent of systemic influences.

Tissue Preparation

Segments of the gastrointestinal tract (e.g., stomach, duodenum, jejunum, ileum, colon) can be harvested from euthanized animals. The tissue should be immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) to maintain viability.

Protocol: Isolated Intestinal Smooth Muscle Contractility Assay

This protocol describes the use of an isolated tissue bath to measure the effect of this compound on acetylcholine-induced contractions of intestinal smooth muscle.

Materials:

  • Isolated tissue bath system with force-displacement transducers

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine chloride (agonist)

  • This compound (antagonist)

  • Surgical instruments for tissue dissection

  • Data acquisition system

Procedure:

  • Tissue Mounting:

    • Prepare longitudinal or circular strips of intestinal smooth muscle (approximately 1-2 cm in length).

    • Mount the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with solution changes every 15-20 minutes.

  • Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the tissue bath and recording the contractile response.

  • Antagonist Incubation:

    • Wash the tissues thoroughly to remove the agonist.

    • Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Dose-Response Curve:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis:

    • Measure the maximal contractile response (Emax) and the concentration of agonist that produces 50% of the maximal response (EC50).

    • Compare the acetylcholine dose-response curves in the absence and presence of this compound. A competitive antagonist like aminopentamide is expected to cause a rightward shift in the dose-response curve without a change in Emax.

    • The degree of antagonism can be quantified using a Schild plot analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Signaling Pathway Diagram:

in_vitro_signaling cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell ACh Acetylcholine M3_receptor Muscarinic Receptor ACh->M3_receptor aminopentamide Aminopentamide aminopentamide->M3_receptor Competes with ACh G_protein Gq/11 Protein M3_receptor->G_protein Activates PLC Phospholipase C G_protein->PLC IP3 IP3 -> Ca²⁺ Release PLC->IP3 Contraction Contraction IP3->Contraction caption Intracellular Signaling of Contraction

Intracellular Signaling of Contraction

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness and reproducibility of research findings, every protocol should incorporate self-validating systems:

  • In Vivo Studies:

    • Positive Controls: In studies of hypomotility, a known prokinetic agent could be used as a positive control.

    • Negative Controls: A placebo group receiving the vehicle is essential to account for any effects of the administration procedure.

    • Blinding: Whenever possible, researchers should be blinded to the treatment allocation to prevent bias in data collection and analysis.

  • In Vitro Studies:

    • Tissue Viability: At the end of each experiment, the viability of the tissue should be confirmed by eliciting a maximal contraction with a depolarizing agent (e.g., high potassium solution).

    • Reproducibility: Experiments should be repeated on tissues from multiple animals to ensure the reproducibility of the findings.

    • Appropriate Controls: Control tissues should be run in parallel, undergoing the same solution changes and incubation times without the addition of the test compound.

Concluding Remarks for the Research Professional

This compound, while a veteran in the clinical setting, holds significant untapped potential as a research tool in veterinary gastroenterology. Its well-defined anticholinergic mechanism of action provides a solid foundation for its use in elucidating the intricate neural and muscular control of gastrointestinal function. The protocols outlined in these application notes are intended to serve as a starting point for researchers to explore its utility in a variety of experimental models. By employing rigorous, self-validating experimental designs, the scientific community can further unravel the complexities of gastrointestinal physiology and pathophysiology, ultimately paving the way for the development of novel therapeutic strategies for our veterinary patients.

References

  • Burger, D., et al. (2001). Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers. Journal of Veterinary Medicine Series A, 48(7), 427-437. [Link]

  • Grokipedia. (2024, January 7). Aminopentamide. [Link]

  • Encino Pharmacy. (n.d.). Veterinary Compounds. [Link]

  • PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. [Link]

  • Veterian Key. (2017, September 3). Anticholinergic Drugs. [Link]

  • Drugs.com. (2023, November 30). Centrine Tablets. [Link]

  • Wikipedia. (2023, December 19). Aminopentamide. [Link]

  • JoVE. (2015, January 19). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. [Link]

Sources

aminopentamide sulfate as a tool for muscarinic receptor subtype investigation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for utilizing aminopentamide sulfate in the investigation of muscarinic acetylcholine receptor (mAChR) subtypes. While clinically established in veterinary medicine for its anticholinergic and antispasmodic properties, the precise subtype selectivity profile of this compound is not extensively documented in publicly available literature.[1][2][3] These application notes, therefore, serve a dual purpose: first, to provide the theoretical and practical framework for using a non-selective antagonist to probe muscarinic receptor function, and second, to offer detailed protocols for researchers to independently determine the binding affinities and functional potencies of this compound at the M1-M5 receptor subtypes. This guide is designed to empower researchers to leverage this compound as a tool in their own investigative workflows.

Introduction to this compound and Muscarinic Receptors

Aminopentamide, a synthetic anticholinergic agent, functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its primary clinical application is in veterinary medicine as an antispasmodic and antidiarrheal agent, where it reduces gastrointestinal motility and gastric acid secretion.[1][2][3] These effects are classic indicators of muscarinic receptor blockade. While often compared to atropine, it is reported to have a more pronounced and lasting effect on colonic contractions with fewer systemic side effects like mydriasis.[1]

Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to the parasympathetic nervous system and are crucial drug targets for a multitude of diseases.[1][2] They are broadly classified by their G protein coupling:

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]).

  • M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

The therapeutic potential of targeting specific muscarinic subtypes has driven the search for selective ligands. Understanding the interaction of compounds like this compound with each subtype is essential for elucidating their mechanism of action and potential off-target effects.

Foundational Concepts for Investigation

The Principle of Competitive Antagonism

This compound acts as a competitive antagonist, meaning it binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), without activating the receptor. This inhibition can be overcome by increasing the concentration of the agonist. The strength of a competitive antagonist is quantified by its equilibrium dissociation constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Signaling Pathways of Muscarinic Receptor Subtypes

The distinct signaling cascades initiated by the different muscarinic subtypes provide the basis for functional assays to determine antagonist potency.

cluster_0 Gq/11-Coupled Receptors cluster_1 Gi/o-Coupled Receptors M1, M3, M5 M1, M3, M5 PLC PLC M1, M3, M5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces M2, M4 M2, M4 Adenylyl Cyclase Adenylyl Cyclase M2, M4->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP Start Start Prepare Reagents Prepare Cell Membranes, [3H]-NMS, Aminopentamide Start->Prepare Reagents Set up Assay Plate Aliquot Reagents for Total, NSB, and Competition Wells Prepare Reagents->Set up Assay Plate Incubate Incubate at RT to Reach Equilibrium Set up Assay Plate->Incubate Harvest Filter through Glass Fiber Mats Incubate->Harvest Wash Wash Filters with Ice-Cold Buffer Harvest->Wash Count Add Scintillant and Count Radioactivity Wash->Count Analyze Data Calculate IC50 and Ki using Cheng-Prusoff Count->Analyze Data End End Analyze Data->End

Caption: Workflow for a competitive radioligand binding assay.

Illustrative Data:

Receptor SubtypeIllustrative Ki (nM) for this compound
M1To be determined
M2To be determined
M3To be determined
M4To be determined
M5To be determined

Note: The above table is for illustrative purposes. Actual values must be determined experimentally.

Functional Assays for Determining Potency (IC50)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 of this compound for inhibiting agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.

Materials:

  • Stable cell lines expressing human M1, M3, or M5 receptors (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A suitable muscarinic agonist (e.g., carbachol).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed cells into microplates and culture overnight.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye solution. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a pre-determined concentration of the agonist (typically the EC80) and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon agonist addition.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Objective: To determine the IC50 of this compound for blocking agonist-mediated inhibition of cAMP in cells expressing M2 or M4 receptors.

Materials:

  • Stable cell lines expressing human M2 or M4 receptors.

  • Forskolin (to stimulate cAMP production).

  • A suitable muscarinic agonist (e.g., acetylcholine).

  • This compound.

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well low-volume microplates.

Protocol:

  • Cell Plating: Seed cells into microplates and culture overnight.

  • Compound Incubation: Pre-incubate cells with serial dilutions of this compound.

  • Agonist and Forskolin Stimulation: Add a mixture of the muscarinic agonist and forskolin to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Illustrative Data:

Receptor SubtypeAssay TypeIllustrative IC50 (nM) for this compound
M1Calcium FluxTo be determined
M2cAMPTo be determined
M3Calcium FluxTo be determined
M4cAMPTo be determined
M5Calcium FluxTo be determined

Note: The above table is for illustrative purposes. Actual values must be determined experimentally.

Interpretation and Application of Results

By determining the Ki and IC50 values for this compound at all five muscarinic receptor subtypes, a selectivity profile can be established. A compound is considered selective for a particular subtype if its affinity or potency is significantly higher (typically at least 10-fold) for that subtype compared to others.

Even as a non-selective antagonist, this compound can be a useful tool:

  • Positive Control: It can serve as a reliable positive control in assays designed to screen for novel muscarinic antagonists.

  • Probing Complex Tissues: In native tissue preparations expressing multiple muscarinic subtypes, comparing the effects of aminopentamide with subtype-selective antagonists can help to dissect the contribution of each subtype to a physiological response.

  • Pharmacological Validation: It can be used to confirm that a particular physiological response is indeed mediated by muscarinic receptors.

Conclusion

This compound, while primarily known for its veterinary applications, holds potential as a research tool for the study of muscarinic receptors. Its characterization as a non-selective antagonist provides a valuable pharmacological control and a benchmark for the development of more selective compounds. The protocols outlined in this document provide a robust framework for researchers to determine its subtype-specific properties and to integrate it into their studies of muscarinic receptor pharmacology and signaling. The experimental determination of its binding and functional profiles will be a valuable contribution to the field.

References

  • Veterian Key. (2025, May 1). Anticholinergics.
  • Veterian Key. (2017, September 3). Anticholinergic Drugs.
  • MSPCA-Angell. Anticholinergics in Dogs and Cats.
  • PubChem. Aminopentamide. National Center for Biotechnology Information.
  • PubMed. (n.d.). Peripheral and central muscarinic receptor affinity of psychotropic drugs.
  • PubMed Central. (n.d.). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor.
  • PubMed Central. (n.d.). Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle.
  • PubMed. (n.d.). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry.
  • PubMed Central. (n.d.). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein.
  • PubMed. (n.d.). Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines.
  • National Institutes of Health. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits.
  • PubMed Central. (n.d.). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry.
  • PubMed. (n.d.). In vitro muscarinic receptor radioligand-binding assays.
  • PubMed. (n.d.). Human muscarinic receptors expressed in A9L and CHO cells: activation by full and partial agonists.
  • PubMed. (n.d.). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland.
  • PubMed. (n.d.). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists.
  • ResearchGate. (2025, August 6). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • PubMed. (2016, January 20). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1.
  • PubMed Central. (n.d.). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine.
  • PubMed Central. (n.d.). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice.
  • ResearchGate. (n.d.). Receptor-dependent mobilization of Ca 2 i in CHO cells stably....
  • PubMed Central. (2023, February 24). Functional selectivity of EM-2 analogs at the mu-opioid receptor.
  • PubMed. (n.d.). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
  • BenchChem. (2025, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study.
  • Wikipedia. (n.d.). Schild equation.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • National Institutes of Health. (n.d.). Pharmacological characterization of muscarinic receptors involved in McN-A-343-induced effects on intestinal motility and heart rate in conscious dogs.
  • PubMed Central. (n.d.). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells.
  • PubMed Central. (n.d.). Functional and direct binding studies using subtype selective muscarinic receptor antagonists.
  • PubMed Central. (2024, February 1). Complex in vitro model: A transformative model in drug development and precision medicine.
  • PubMed. (n.d.). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?.
  • PubMed. (n.d.). Muscarinic M1, M2 receptor binding. Relationship with functional efficacy.
  • PubMed. (n.d.). Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors.
  • PubMed. (n.d.). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs.
  • Veterian Key. (n.d.). 9. Pharmacology.
  • PubMed. (n.d.). In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin.
  • U.S. Food and Drug Administration. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S).
  • PubMed. (n.d.). Use of selective antagonists for determining the types of receptors mediating the actions of 5-hydroxytryptamine and tryptamine in the isolated rabbit aorta.
  • ResearchGate. (2018, October 1). In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin.
  • PubMed. (2021, March 16). AM833 Is a Novel Agonist of Calcitonin Family G Protein-Coupled Receptors: Pharmacological Comparison with Six Selective and Nonselective Agonists.
  • PubMed. (n.d.). Gastrointestinal Pharmacology.
  • U.S. Food and Drug Administration. (2018, April 3). Selected Pharmacometric Reviews, Guidances, and Presentations.

Sources

Application Notes and Protocols for Aminopentamide Sulfate in the Induction of Experimental Gut Hypomotility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Tool for Modeling Gastrointestinal Stasis

Gastrointestinal (GI) hypomotility, characterized by a decrease in the frequency or amplitude of intestinal contractions, is a significant clinical concern and a key area of research in gastroenterology and pharmacology.[1] Experimental models of gut hypomotility are indispensable for investigating the pathophysiology of conditions such as postoperative ileus, gastroparesis, and constipation, as well as for the preclinical evaluation of prokinetic and other therapeutic agents. Aminopentamide sulfate, a potent anticholinergic agent, presents a valuable pharmacological tool for inducing a reversible and controllable state of gut hypomotility in a research setting.

Aminopentamide, marketed under the brand name Centrine®, is a synthetic anticholinergic agent.[2][3] It functions as a non-selective muscarinic receptor antagonist, primarily targeting the smooth muscle of the gastrointestinal tract.[2][4] Its action is similar to atropine but with a more potent and prolonged effect on reducing the tone and amplitude of colonic contractions.[2][5] this compound also decreases gastric acid secretion and overall gastric motility.[2] These properties make it an excellent candidate for creating robust and reproducible animal models of GI stasis.

This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in inducing experimental gut hypomotility in rodent models. It is intended to equip researchers with the foundational knowledge and practical steps to effectively utilize this compound in their studies.

Mechanism of Action: Cholinergic Blockade in the Enteric Nervous System

The motility of the gastrointestinal tract is intricately regulated by the autonomic nervous system, with the parasympathetic division playing a crucial pro-motility role through the release of the neurotransmitter acetylcholine (ACh). ACh binds to muscarinic receptors on the smooth muscle cells of the gut wall, initiating a cascade of events that leads to muscle contraction and peristalsis.

This compound exerts its effect by competitively blocking these muscarinic receptors.[4] This antagonism prevents ACh from binding and initiating its contractile signal, leading to a state of smooth muscle relaxation and reduced gastrointestinal motility.[2][6] The result is a slowing of intestinal transit time, mimicking the clinical condition of gut hypomotility or ileus.[7][8]

Aminopentamide_Sulfate_Mechanism_of_Action cluster_1 GI Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Activates Aminopentamide_Sulfate Aminopentamide Sulfate Aminopentamide_Sulfate->Muscarinic_Receptor Blocks

Caption: Mechanism of this compound in reducing gut motility.

Experimental Design Considerations

Animal Models

Mice and rats are the most commonly used species for studying gastrointestinal motility due to their well-characterized physiology and the availability of a wide range of research tools.[9] The choice between mice and rats may depend on the specific research question, the desired volume of tissue or blood samples, and the available equipment for motility assessment.

Dosage and Administration of this compound

While this compound is used clinically in dogs and cats, there is a lack of established dosages for inducing gut hypomotility in rodent models in the published literature. Therefore, a pilot dose-finding study is strongly recommended to determine the optimal dose for the specific animal model and desired level of hypomotility.

Interspecies Allometric Scaling for Dose Estimation:

A starting point for a dose-finding study can be estimated using interspecies allometric scaling from the known therapeutic doses in dogs. The typical therapeutic dose in dogs is approximately 0.1-0.4 mg per animal, which can be converted to mg/kg.

Table 1: Estimated Starting Doses for Rodents Based on Allometric Scaling from Canine Dose

SpeciesBody Weight (kg)Km FactorCanine Dose (mg/kg)Estimated Rodent Dose (mg/kg)
Dog10200.02-
Rat0.256-~0.07
Mouse0.023-~0.13

Note: This is a simplified allometric scaling calculation and should be used as a rough starting point for a dose-finding study. The actual effective dose may vary significantly.

Administration:

The injectable form of this compound (Centrine®) is available at a concentration of 0.5 mg/mL.[2] For experimental purposes, this can be diluted with sterile saline to achieve the desired concentration for accurate dosing in small animals. Administration via intraperitoneal (IP) or subcutaneous (SC) injection is recommended for rapid and consistent absorption.

Ethical Considerations

All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Animals should be closely monitored for signs of distress, and appropriate supportive care should be provided. Given that this compound induces a state of gut stasis, it is crucial to ensure animals have free access to water to prevent dehydration. The duration of the experiment should be minimized to achieve the scientific objectives while reducing any potential animal suffering.

Protocols for Inducing and Assessing Gut Hypomotility

Protocol 1: Induction of Gut Hypomotility with this compound

Materials:

  • This compound injectable solution (0.5 mg/mL)

  • Sterile saline for dilution

  • Syringes and needles for administration

  • Experimental animals (mice or rats)

Procedure:

  • Acclimatization: Acclimate animals to the housing and experimental conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water. This is to ensure an empty stomach for consistent results in motility assessment.

  • Dose Preparation: Prepare the desired dose of this compound by diluting the stock solution with sterile saline.

  • Administration: Administer the prepared dose of this compound via IP or SC injection. A control group should receive an equivalent volume of sterile saline.

  • Observation Period: Allow a sufficient period for the drug to take effect. Based on its mechanism of action, a 30-60 minute period before assessing gut motility is a reasonable starting point. This timing should be optimized during pilot studies.

Protocol 2: Assessment of Gastrointestinal Transit using the Charcoal Meal Test

This is a widely used and reliable method for measuring the propulsive activity of the small intestine.

Materials:

  • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Following the administration of this compound or vehicle (as described in Protocol 1), administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.2-0.3 mL for mice, 1 mL for rats).

  • After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Carefully dissect the abdomen and expose the gastrointestinal tract.

  • Excise the small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat on a surface without stretching and measure the total length.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the gastrointestinal transit as a percentage:

    (Distance traveled by charcoal / Total length of the small intestine) x 100

A significant decrease in the percentage of transit in the this compound-treated group compared to the control group indicates induced gut hypomotility.

Charcoal_Meal_Test_Workflow Start Start: Fasted Animal Drug_Admin Administer this compound or Vehicle (IP/SC) Start->Drug_Admin Wait Wait 30-60 min Drug_Admin->Wait Gavage Oral Gavage with Charcoal Meal Wait->Gavage Wait_Transit Wait 20-30 min Gavage->Wait_Transit Euthanasia Euthanize Animal Wait_Transit->Euthanasia Dissection Dissect and Excise Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate % Transit Measurement->Calculation End End: Data Analysis Calculation->End

Caption: Workflow for the charcoal meal gastrointestinal transit test.

Protocol 3: Non-invasive Assessment of Gut Motility by Fecal Pellet Output

This method provides a non-invasive way to assess colonic motility and can be used for longitudinal studies.

Materials:

  • Clean individual cages with a wire mesh bottom or no bedding

  • Balance for weighing fecal pellets

Procedure:

  • Following the administration of this compound or vehicle, place each animal in an individual clean cage without bedding.

  • Collect and count the number of fecal pellets produced by each animal over a specified period (e.g., 2-4 hours).

  • The total number and/or weight of the fecal pellets can be recorded.

  • A significant reduction in the number or weight of fecal pellets in the this compound-treated group compared to the control group is indicative of colonic hypomotility.[10]

Data Interpretation and Troubleshooting

Expected Outcomes:

  • A dose-dependent decrease in gastrointestinal transit as measured by the charcoal meal test.

  • A significant reduction in the number and/or weight of fecal pellets produced.

  • At higher doses, observable signs of anticholinergic effects such as dry mouth and reduced activity may be present.

Troubleshooting:

  • High variability in results: Ensure consistent fasting times, accurate dosing, and a standardized protocol for motility assessment. Stress can also affect gut motility, so handle animals gently and consistently.

  • No significant effect: The dose of this compound may be too low. Conduct a dose-response study to determine a more effective dose.

  • Adverse effects: If animals show signs of excessive distress, reduce the dose of this compound. Ensure adequate hydration.

Conclusion

This compound is a valuable pharmacological tool for inducing a state of experimental gut hypomotility. Its potent and specific anticholinergic action on the gastrointestinal tract allows for the creation of robust and reproducible animal models of GI stasis. By following the protocols and considerations outlined in this guide, researchers can effectively utilize this compound to advance our understanding of gut motility disorders and to facilitate the development of novel therapeutic interventions.

References

  • Melior Discovery. (n.d.). Colonic Transit Test Measuring Fecal Pellet Output. Retrieved from [Link]

  • de Jonge, W. J., van den Wijngaard, R. M., The, F. O., ter Beek, M. L., Bennink, R. J., Tytgat, G. N., ... & Boeckxstaens, G. E. (2007). Activation of the cholinergic anti-inflammatory pathway ameliorates postoperative ileus in mice. Gastroenterology, 132(4), 1363-1374.
  • Regulations.gov. (2022). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Retrieved from [Link]

  • PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

  • Drugs.com. (2025). Centrine Tablets. Retrieved from [Link]

  • uspbpep.com. (n.d.). USP Monographs: this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopentamide. PubChem Compound Database. Retrieved from [Link]

  • Isbister, G. K., Oakley, P., Whyte, I., & Dawson, A. (2001). Treatment of anticholinergic-induced ileus with neostigmine. Annals of emergency medicine, 38(6), 689–693.
  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Blount, W. (n.d.). Aminopentamide. Retrieved from [Link]

  • Camilleri, M., Parkman, H. P., Shafi, M. A., Abell, T. L., & Gerson, L. (2013). Clinical guideline: management of gastroparesis. American Journal of Gastroenterology, 108(1), 18-37.
  • Harada, K., Maejima, K., Nakao, K., & Tsunoda, M. (1983). [Toxicological studies on isepamicin (HAPA-B). I. Acute toxicity test in the mouse, rat and dog]. Jikken Dobutsu. Experimental animals, 32(1), 39–48.
  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • Asong, J., On, K., Schiefer, I. T., Arthur, P. K., Orish, C. N., & Addo, R. T. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Characterization of a Novel Antifungal Agent, CLBQ14. Drug design, development and therapy, 14, 1187–1198.
  • Lee, Y. J., Kim, A., Lee, J., Lee, S. Y., & Kim, W. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic & clinical pharmacology & toxicology.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Smith, M. K., Jepson, R. P., & Catchpole, B. N. (1965). ILEUS: AN EXPERIMENTAL STUDY. The British journal of surgery, 52, 381–386.
  • van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Kallio, A., & Scheinin, M. (1993).
  • Leblanc, A. F., Sprowl, J. A., Alberti, P., Chiorazzi, A., Arnold, W. D., Gibson, A. A., ... & Hu, S. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(12), e2893.
  • Löscher, W., & Schmidt, D. (1988). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. Arzneimittel-Forschung, 38(11), 1617–1620.
  • Roshchin, A. V., Ordzhonikidze, E. K., & Shalganova, I. V. (1980). Acute toxicity of vanadium compounds in rats and mice. Journal of Hygiene, Epidemiology, Microbiology, and Immunology, 24(4), 377–383.
  • Schläppi, B. (1983). Safety aspects of midazolam. British journal of clinical pharmacology, 16 Suppl 1(Suppl 1), 37S–41S.
  • Grokipedia. (2026). Aminopentamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Administration of Aminopentamide Sulfate in Laboratory Rodents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding Aminopentamide Sulfate

This compound is a synthetic anticholinergic agent characterized by its potent antispasmodic and antisecretory properties.[1] It functions as a non-selective muscarinic receptor antagonist, primarily targeting the smooth muscle of the gastrointestinal tract.[2] Its mechanism of action involves the competitive inhibition of acetylcholine at postganglionic parasympathetic neuroeffector sites, leading to a reduction in smooth muscle tone and motility, as well as decreased gastric acid secretion.[3] While its clinical applications have historically been in veterinary medicine for the treatment of vomiting and diarrhea in canines and felines, its utility in preclinical research warrants a detailed examination of its administration in laboratory rodents.[1][2][4]

These application notes provide a comprehensive guide to the preparation and parenteral administration of this compound in mice and rats, with a focus on scientific integrity and animal welfare. Due to the limited availability of specific dosage and pharmacokinetic data for this compound in rodents, the following protocols include estimated dosage ranges derived from its relative potency to other well-characterized anticholinergic agents. It is imperative that researchers conduct pilot studies to determine the optimal and safe dosage for their specific experimental paradigm.

Pharmacological Profile and Scientific Rationale

Aminopentamide's effects are comparable to those of atropine, a well-known muscarinic antagonist.[2] However, it is reported to have a more pronounced and prolonged effect on colonic contractions with fewer systemic side effects, such as mydriasis (pupil dilation) and salivary inhibition, at therapeutically equivalent doses.[1] This profile suggests its potential as a valuable tool in gastrointestinal research in rodent models, where minimizing systemic anticholinergic effects may be crucial for isolating and studying specific physiological or behavioral endpoints.

The selection of an appropriate administration route is critical for achieving desired therapeutic outcomes and ensuring animal welfare. Parenteral routes, such as intraperitoneal (IP), subcutaneous (SC), and intravenous (IV), are commonly employed in rodent studies for their rapid onset of action and precise dose delivery.[5]

Experimental Protocols

Preparation of this compound Solution for Injection

Causality behind Experimental Choices: The slight solubility of this compound in water necessitates careful preparation to ensure a clear, sterile solution suitable for parenteral administration.[6][7] The use of sterile Water for Injection is crucial to prevent the introduction of contaminants. The pH of the final solution should be within a physiologically acceptable range to minimize injection site irritation.[8] Sterile filtration is a mandatory step to remove any potential microbial contamination.[9][10]

Protocol:

  • Materials and Reagents:

    • This compound powder (USP grade recommended)

    • Sterile Water for Injection

    • Sterile, single-use syringes and needles (25-27 gauge for mice, 23-25 gauge for rats for IP/SC; 27-30 gauge for IV in mice, 25-27 gauge for IV in rats)[8]

    • Sterile 0.22 µm syringe filter[9][10]

    • Sterile vials for storage

    • pH meter or pH strips

  • Solution Preparation (Example for a 1 mg/mL stock solution): a. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. b. Dissolve the powder in a minimal amount of Sterile Water for Injection. Gentle warming or vortexing may aid dissolution. c. Once dissolved, bring the solution to the final desired volume with Sterile Water for Injection. d. Check the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 4.5-7.5) using sterile, dilute solutions of NaOH or HCl. e. Draw the solution into a sterile syringe. f. Attach a sterile 0.22 µm syringe filter to the syringe. g. Filter the solution into a sterile vial. h. Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.

dot

G cluster_prep Solution Preparation Weigh Powder Weigh Powder Dissolve in WFI Dissolve in WFI Weigh Powder->Dissolve in WFI Sterile Water Adjust Volume Adjust Volume Dissolve in WFI->Adjust Volume Check pH Check pH Adjust Volume->Check pH pH 4.5-7.5 Sterile Filter Sterile Filter Check pH->Sterile Filter 0.22 µm filter Store in Vial Store in Vial Sterile Filter->Store in Vial Label Clearly G cluster_admin Parenteral Administration Routes IP Injection Intraperitoneal (IP) Lower Abdominal Quadrant SC Injection Subcutaneous (SC) Tented Skin (Back/Flank) IV Injection Intravenous (IV) Lateral Tail Vein Start Start Start->IP Injection Start->SC Injection Start->IV Injection

Caption: Common parenteral administration routes for rodents.

Monitoring and Potential Adverse Effects

Scientific Integrity & Logic: As an anticholinergic agent, this compound can produce a range of physiological effects. Close monitoring of the animals post-administration is a critical component of a self-validating protocol.

Signs to Monitor:

  • General Activity: Observe for changes in locomotion, grooming, and exploratory behavior. High doses of anticholinergics can cause central nervous system effects ranging from sedation to excitement. [7][11]* Anticholinergic Effects: Look for signs of dry mucous membranes (e.g., excessive grooming of the snout), mydriasis (dilated pupils), and changes in urination or defecation. [2]* Injection Site: Monitor for any signs of irritation, swelling, or necrosis at the injection site.

  • Systemic Signs: In cases of overdose, more severe signs such as tachycardia, ataxia, and respiratory depression may occur. [3]

    Potential Adverse Effect Clinical Sign in Rodents Monitoring Frequency
    Dry Mucous Membranes Increased grooming of the face and snout, decreased salivation. Every 15-30 minutes for the first 2 hours post-injection.
    Mydriasis Visibly dilated pupils. Every 15-30 minutes for the first 2 hours post-injection.
    Urinary Retention Palpable bladder, lack of urination. Check bedding for urine output at regular intervals.
    CNS Effects Hyperactivity, lethargy, ataxia (staggering). [3] Continuous observation for the first hour, then periodically.

    | Cardiovascular Effects | Tachycardia (can be monitored with appropriate equipment). | As per experimental design. |

Conclusion

The administration of this compound in laboratory rodents can be a valuable technique for researchers investigating gastrointestinal physiology and pharmacology. The protocols outlined in these application notes provide a framework for the safe and effective use of this compound. However, the lack of established dosage and pharmacokinetic data for rodents necessitates a cautious and methodical approach, beginning with pilot studies to determine optimal dosing for each specific research application. Adherence to these guidelines, coupled with careful observation and a commitment to animal welfare, will ensure the generation of reliable and reproducible scientific data.

References

  • ANTICHOLINERGICS. In: Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. National Academies Press (US); 1982. Available from: [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com. 2015. Available from: [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. Available from: [Link]

  • Guidelines for Anesthesia and Analgesia in Rats. Indiana University Research. Available from: [Link]

  • Atropine Sulfate. Rat Guide. 2007. Available from: [Link]

  • Berz S, Bättig K, Welzl H.
  • Physiology, Anticholinergic Reaction. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Clinical Practice Guidelines: Anticholinergic Syndrome. The Royal Children's Hospital Melbourne. Available from: [Link]

  • α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Regulations.gov. Available from: [Link]

  • Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program. Available from: [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. 2016. Available from: [Link]

  • Flannery BM. Serum anticholinergic activity and behavior following atropine sulfate administration in the rat. Psychopharmacology (Berl). 1991;104(3):369-74.
  • GLYCOPYRROLATE INJECTION, USP. DailyMed. Available from: [Link]

  • Glycopyrrolate. StatPearls - NCBI Bookshelf. 2025. Available from: [Link]

  • Mice. Available from: [Link]

  • Rats. Available from: [Link]

  • ATROPINE injectable. MSF Medical Guidelines. Available from: [Link]

  • Izquierdo I, Medina JH. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice. Braz J Med Biol Res. 1991;24(10):1035-8.
  • Anticholinergic Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. 2024. Available from: [Link]

  • Guidelines for the administration of substances to rodents. NTNU. Available from: [Link]

  • PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION 0.2 mg/mL. 2023. Available from: [Link]

  • Anticholinergic Syndrome: Presentations, Etiological Agents, Differential Diagnosis, and Treatment. Consultant360. Available from: [Link]

  • glycopyrrolate injection. Available from: [Link]

  • Glycopyrrolate Dosage Guide + Max Dose, Adjustments. Drugs.com. 2025. Available from: [Link]

  • This compound Injection. Scribd. Available from: [Link]

  • Sterile filtration of a parenteral emulsion. PubMed. Available from: [Link]

  • Stability of gentamicin sulfate injection following unit dose repackaging. PubMed. Available from: [Link]

  • Sartorius Sterile Filtration Solutions. Available from: [Link]

  • Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. NIH. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopentamide Sulfate Optimization for Organ Bath Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of aminopentamide sulfate in organ bath studies. This center is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the effective application of this potent antimuscarinic agent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound in isolated tissue experiments.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1][2] Its primary mechanism involves competitively blocking the binding of acetylcholine (ACh) and other muscarinic agonists to muscarinic receptors on the surface of smooth muscle cells.[3] This inhibition prevents the intracellular signaling cascade (typically involving Gq proteins, PLC, and IP3) that leads to an increase in intracellular calcium and subsequent muscle contraction.[3] In organ bath studies, this translates to the relaxation of pre-contracted tissues or the prevention of agonist-induced contractions.

Q2: Which tissues are most suitable for study with this compound?

A2: Given its potent antispasmodic effects on smooth muscle, aminopentamide is ideal for tissues rich in muscarinic receptors.[1][4] This includes preparations from the gastrointestinal tract (e.g., guinea pig ileum, rat stomach strips, colon) and other smooth muscle tissues like the bladder (detrusor muscle) or trachea.[5][6][7]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is readily soluble in water and physiological salt solutions.[8] It is recommended to prepare a high-concentration primary stock solution (e.g., 10 mM) in distilled water or your experimental buffer (e.g., Krebs-Henseleit solution). This stock can then be used to make fresh serial dilutions for your experiment on the day of use. Always store the primary stock at -20°C for long-term stability.[9]

Q4: What is the difference between determining an IC50 and a pA2 value for aminopentamide?

A4: This is a critical distinction.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of aminopentamide required to reduce the response to a single, fixed concentration of an agonist by 50%. A major limitation is that the IC50 value is highly dependent on the concentration of the agonist used.[10][11]

  • pA2: This value is derived from a Schild analysis and represents the negative logarithm of the antagonist concentration that requires you to double the agonist concentration to produce the same response.[12] The pA2 is a measure of the antagonist's affinity for the receptor and, importantly, is independent of the agonist's concentration, making it the gold-standard measure of potency for a competitive antagonist.[11]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: No inhibitory effect or a very weak response is observed.
Potential Cause Diagnostic Check & Explanation Solution
Incorrect Concentration The concentration of aminopentamide may be too low to effectively compete with the agonist at the receptor site.Verify your dilution calculations. Perform a wider range of antagonist concentrations. Start with a concentration around the expected Ki or pA2 value if available from literature and test concentrations 10-fold and 100-fold higher and lower.
Degraded Compound This compound solution may have degraded due to improper storage or age. Stability can be compromised by repeated freeze-thaw cycles or prolonged storage at room temperature.Prepare a fresh stock solution from the powdered compound. Always use fresh dilutions for each experiment.
Tissue Desensitization The tissue may have become desensitized to the agonist due to repeated high-concentration exposures, making it appear as if the antagonist is not working.Ensure adequate washout periods (at least 3-5 complete bath volume changes) between agonist additions. Allow the tissue to return to a stable baseline before adding the next drug.
Wrong Agonist/Pathway The contractile agent you are using may not be acting primarily through muscarinic receptors. For example, contracting the tissue with high potassium (KCl) bypasses the receptor and directly depolarizes the cell membrane.Confirm your agonist's mechanism. Aminopentamide will not block KCl-induced contractions. Use a known muscarinic agonist like acetylcholine, carbachol, or bethanechol to validate the setup.
Problem 2: High variability or poor reproducibility between tissues.
Potential Cause Diagnostic Check & Explanation Solution
Inconsistent Incubation Time Competitive antagonism is an equilibrium process. Insufficient or inconsistent incubation time with aminopentamide will not allow the drug to reach a steady-state at the receptor, leading to variable inhibition.Standardize the antagonist incubation (equilibration) period. A minimum of 15-20 minutes is typically required before re-introducing the agonist.[13][14] Use a timer and apply this period consistently for all tissues.
Fluctuating Bath Conditions Small changes in temperature or pH can significantly alter tissue responsiveness and drug activity. The bubbling of carbogen (95% O2, 5% CO2) is critical not just for oxygenation but also for maintaining the pH of bicarbonate-based buffers.[15][16]Ensure the water bath circulator is maintaining a constant temperature (typically 37°C).[15] Check that the carbogen supply is consistent and provides a steady stream of fine bubbles without causing excessive agitation.[17]
Tissue Handling & Tension Over-stretching or damaging the tissue during dissection and mounting can lead to inconsistent performance. The baseline tension applied is critical for observing optimal contractile responses.[15][16]Handle tissues gently, keeping them submerged in physiological saline at all times.[15] After mounting, allow for an equilibration period (30-60 minutes) under a consistent baseline tension (e.g., 1 gram for guinea pig ileum), washing the tissue every 15 minutes.[14][17]
Problem 3: The agonist dose-response curve shifts right, but the maximum response is also suppressed.

This is a key diagnostic finding. A pure competitive antagonist should cause a parallel rightward shift without reducing the maximum possible response.[12][18]

Caption: Logic diagram for troubleshooting a suppressed maximal response.

  • Explanation & Solution: A suppressed maximum suggests a non-competitive or insurmountable antagonism.

    • Concentration is Too High: At very high concentrations, aminopentamide may be exhibiting non-specific effects, such as membrane stabilization or blocking ion channels, which are unrelated to its muscarinic receptor antagonism. Reduce the highest concentration of aminopentamide used in your protocol and see if the suppression resolves.

    • Compound Impurity: The this compound itself could be contaminated with a non-competitive antagonist. Verify the purity of your compound with the supplier's certificate of analysis.

    • Complex Receptor Dynamics: While unlikely for this compound, some drugs can exhibit mixed antagonism. However, the most probable cause in this scenario is using a concentration that is too high. The core principle of Schild analysis is only valid if the antagonism is truly competitive.[18]

Core Experimental Protocols
Protocol 1: Preparation of this compound Solutions

This protocol outlines the preparation of stock and working solutions for a typical organ bath experiment.

Materials:

  • This compound (Molar Mass: 394.49 g/mol )[19]

  • Distilled Water

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer

  • Calibrated analytical balance

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare 10 mM Primary Stock:

    • Weigh out 39.45 mg of this compound.

    • Dissolve in a small amount of distilled water in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume to exactly 10.0 mL with distilled water.

    • Aliquot into microcentrifuge tubes and store at -20°C. This is your 10⁻² M stock .

  • Prepare Intermediate & Working Dilutions (on day of experiment):

    • Prepare a 1 mM (10⁻³ M) intermediate stock by diluting 100 µL of the 10⁻² M stock into 900 µL of PSS.

    • Perform serial 1:10 dilutions from the 1 mM stock using PSS to create a range of working solutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, etc.).

  • Final Bath Concentration Calculation:

    • Remember to account for the volume of your organ bath. To achieve a 1 µM (10⁻⁶ M) final concentration in a 10 mL organ bath, you would add 10 µL of your 1 mM (10⁻³ M) stock solution.

    • Formula: Volume to Add = (Final Concentration × Bath Volume) / Stock Concentration.

Protocol 2: Determining pA2 via Schild Analysis for Competitive Antagonism

This protocol provides a self-validating workflow to determine the potency of aminopentamide.

Schild_Workflow A 1. Mount Tissue & Equilibrate (60 min, 37°C, 1g tension) B 2. Control Agonist CRC (Cumulative additions of Acetylcholine) A->B Establish baseline response C 3. Washout & Re-equilibrate (30 min) B->C D 4. Add First [Antagonist] (e.g., 10 nM Aminopentamide) C->D E 5. Incubate (20 min) D->E Allow for equilibrium F 6. Repeat Agonist CRC E->F G 7. Washout & Re-equilibrate F->G H 8. Add Higher [Antagonist] (e.g., 100 nM Aminopentamide) G->H Increase antagonist conc. I 9. Repeat Steps 5-7 H->I J 10. Data Analysis: - Calculate Dose Ratios (DR) - Plot log(DR-1) vs. -log[Antagonist] I->J K 11. Determine pA2 & Slope J->K Linear Regression

Caption: Experimental workflow for a Schild analysis experiment.

Step-by-Step Methodology:

  • Setup and Equilibration: Mount the isolated tissue (e.g., guinea pig ileum) in a 10 mL organ bath containing PSS at 37°C, bubbled with carbogen. Apply 1 g of resting tension and allow the tissue to equilibrate for 45-60 minutes, replacing the PSS every 15 minutes.[14]

  • Control Agonist Concentration-Response Curve (CRC): Obtain a cumulative CRC for a muscarinic agonist (e.g., acetylcholine, starting at 1 nM). Add increasing concentrations of the agonist to the bath, waiting for the response to plateau before adding the next concentration. This establishes the baseline potency of the agonist.

  • Washout: Thoroughly wash the tissue (at least 3-5 times the bath volume) and allow it to return to its baseline tension. Let the tissue rest for at least 20-30 minutes.

  • Antagonist Incubation: Add the first, lowest concentration of this compound to the bath (e.g., to a final concentration of 10 nM). Allow the tissue to incubate with the antagonist for a fixed period, typically 20 minutes, to ensure equilibrium is reached.[13]

  • Second Agonist CRC: In the continued presence of aminopentamide, repeat the cumulative agonist CRC. You should observe that a higher concentration of the agonist is required to achieve the same level of contraction.

  • Repeat for Multiple Concentrations: Wash the tissue thoroughly and repeat steps 4 and 5 with progressively higher concentrations of aminopentamide (e.g., 30 nM, 100 nM, 300 nM).

  • Data Analysis (Schild Plot):

    • For each concentration of aminopentamide, calculate the Dose Ratio (DR) . The DR is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.[20]

    • Calculate log(DR-1) for each antagonist concentration.

    • Plot log(DR-1) (Y-axis) against the negative logarithm of the molar concentration of aminopentamide (X-axis).

    • Perform a linear regression on the data points.

  • Interpretation:

    • If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.0.[12][18]

    • The pA2 value is the x-intercept of the regression line. This value is your quantitative measure of aminopentamide's potency.[12]

References
  • Aminopentamide - Wikipedia. Wikipedia. [Link]

  • Pharmacology | Veterian Key. Veterian Key. [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com. [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. [Link]

  • Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. National Institutes of Health (NIH). [Link]

  • Tissue Organ Bath Principals. Radnoti. [Link]

  • Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. ResearchGate. [Link]

  • Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. PubMed. [Link]

  • How to calculate ic50?. ResearchGate. [Link]

  • Smooth Muscle Preparations. Basicmedical Key. [Link]

  • Organ Bath Systems. ADInstruments. [Link]

  • Student Organ Bath Sop. Scribd. [Link]

  • Pharmacology – Working with isolated tissue preparations. Monash University. [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curious GxP. [Link]

  • Calculating an IC50 value and its Margin of Error. YouTube. [Link]

  • Schild equation. Wikipedia. [Link]

  • Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. National Institutes of Health (NIH). [Link]

  • USP Monographs: this compound. uspbpep.com. [Link]

  • When we add a drug in an isolated 10 ml organ bath must the dilution be not more than 1:20?. ResearchGate. [Link]

  • Competitive and non-competitive antagonists. Deranged Physiology. [Link]

  • Aminopentamid Sulfate. ChemBK. [Link]

  • Taking The Time To Study Competitive Antagonism. PubMed Central. [Link]

  • This compound. PubChem. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Maestro Scientific. [Link]

  • USP Monographs: this compound Tablets. USP-NF. [Link]

  • Computer simulation of the effect of drugs on the isolated smooth muscle of the ileum. SlidePlayer. [Link]

  • In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. National Institutes of Health (NIH). [Link]

  • SMOOTH MUSCLE RELAXING DRUGS AND GUINEA PIG ILEUM. Semantic Scholar. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert. [Link]

  • Organ bath – Knowledge and References. Taylor & Francis. [Link]

  • Muscarinic antagonist. Wikipedia. [Link]

  • The rebirth of isolated organ contraction studies for drug discovery and repositioning. Future Science. [Link]

  • Mfge8 attenuates human gastric antrum smooth muscle contractions. PubMed Central. [Link]

  • Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion. National Institutes of Health (NIH). [Link]

  • THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD. PubMed Central. [Link]

  • Maintenance of contractility in dissociated smooth muscle: low-density cultures in a defined medium. PubMed. [Link]

  • Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. National Institutes of Health (NIH). [Link]

  • Drugs for Specific Purposes in the Ruminant Digestive System. MSD Veterinary Manual. [Link]

Sources

aminopentamide sulfate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for aminopentamide sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to the solubility of this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Solubility Profile

This section addresses the fundamental characteristics of this compound that are critical for its effective use.

Q1: There are conflicting reports on the solubility of this compound in water. Some sources state it is "very soluble," while others claim it is only "slightly soluble." What is the correct solubility?

A1: This is a common point of confusion. The discrepancy often arises from the purity of the material, its polymorphic state, and the specific conditions of the solvent (e.g., pH, temperature). The United States Pharmacopeia (USP) provides a definitive practical benchmark: a solution of 0.5 g of this compound in 10 mL of water (a concentration of 50 mg/mL) should be clear and colorless[1]. For most applications, it is considered freely soluble in water. The base form, aminopentamide, is practically insoluble in water, and its conversion to the sulfate salt is precisely to enhance aqueous solubility and stability[2][3]. Always start with the assumption of good water solubility, and if issues arise, consider the factors detailed in this guide.

Q2: What is the fundamental chemical reason aminopentamide is formulated as a sulfate salt?

A2: Aminopentamide is a tertiary amine. In its free base form, it has limited aqueous solubility. By reacting it with sulfuric acid, the basic dimethylamino group is protonated, forming the this compound salt[3]. This salt form can readily ionize and dissociate in water, dramatically increasing its solubility compared to the neutral free base. This is a common and effective strategy in pharmaceutical development to improve the dissolution and bioavailability of basic drug molecules[4].

Q3: How does pH impact the solubility and stability of this compound?

A3: The pH of the solution is arguably the most critical factor.

  • Solubility: this compound is most soluble in acidic to near-neutral conditions, where the dimethylamino group remains protonated[3]. As the pH becomes more alkaline, the protonated amine can be neutralized to the free base form, which is significantly less soluble and may precipitate out of solution.

  • Stability: The compound contains an amide functional group, which is susceptible to hydrolysis, especially under strongly acidic or alkaline conditions[3]. The USP monograph for an this compound injection specifies a pH range of 2.5 to 4.5, indicating this is the optimal range for stability in an aqueous formulation[5]. Extreme pH levels can accelerate the degradation of the molecule.

Q4: What are the general solubility characteristics in organic solvents?

A4: Based on available data, the solubility profile in common organic solvents is as follows. This information is crucial for selecting solvents for analytical methods like HPLC or for non-aqueous formulations.

SolventSolubilitySource(s)
Water Very Soluble / Freely Soluble[1][2]
Ethanol Very Soluble[2]
Methanol Slightly Soluble[6][7]
Chloroform Slightly Soluble[2]
Ether Almost Insoluble[2]
Dimethylformamide (DMF) Soluble (used for titration assay)[1]
Section 2: Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving specific problems you may encounter in the lab.

Q5: I've added this compound to water at the desired concentration, but the solution is cloudy or contains visible particulates. What's happening?

A5: Cloudiness or precipitation upon dissolution can be attributed to several factors. Use the following decision tree to diagnose and solve the issue.

G start Start: Solution is Cloudy/Precipitated check_ph Measure pH of the solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high ph_low Is pH < 2.0? ph_high->ph_low No adjust_ph Action: Adjust pH to 3.0-4.5 using dilute H2SO4 or HCl ph_high->adjust_ph Yes ph_low->adjust_ph Yes (to raise it) check_temp Observe Solution: Is it still cloudy? ph_low->check_temp No adjust_ph->check_temp warm Action: Gently warm the solution (e.g., to 30-40°C) with stirring. Avoid boiling. check_temp->warm Yes purity Final Check: Issue persists. Consider material purity or age. Verify with Certificate of Analysis (CoA). Re-test with fresh solvent. check_temp->purity No (Clarified) -> Solved check_dissolution Observe Solution: Does it clarify? warm->check_dissolution common_ion Consider Common Ion Effect: Is the solvent a concentrated sulfate buffer? check_dissolution->common_ion No check_dissolution->purity Yes (Clarified) -> Solved dilute Action: Dilute the buffer or use a different buffer system (e.g., phosphate, citrate). common_ion->dilute Yes common_ion->purity No dilute->purity

Caption: Troubleshooting workflow for this compound dissolution issues.

Causality Explanation:

  • High pH (>6.0): The primary reason for precipitation is the conversion of the soluble sulfate salt to the insoluble free base. Lowering the pH with a suitable acid will re-protonate the molecule, restoring its solubility[3].

  • Temperature: Dissolution is an endothermic process for many salts. Gentle warming increases the kinetic energy of the system, overcoming the lattice energy of the crystal and improving the rate and extent of dissolution.

  • Common Ion Effect: If you are dissolving the compound in a solution that already contains a high concentration of sulfate ions (e.g., a concentrated sodium sulfate buffer), it can suppress the dissolution of this compound according to Le Châtelier's principle[8]. Switching to a non-sulfate buffer system can circumvent this.

Q6: My solution was initially clear, but it became hazy after sitting at room temperature for a few hours. Why?

A6: This phenomenon, known as delayed precipitation, is typically related to either slow equilibration to a supersaturated state or, more commonly, a gradual change in the solution's pH.

  • pH Shift: If your solvent was unbuffered, it could have absorbed atmospheric CO₂, forming carbonic acid and slightly lowering the pH. Conversely, if your container was not sealed properly and you used a volatile acidic component, its evaporation could raise the pH.

  • Recommendation: For solutions intended to be stored, even for a short period, it is best practice to use a buffer system to maintain the pH within the optimal stability range of 2.5 to 4.5[5]. A citrate or acetate buffer is a suitable choice.

Section 3: Protocols for Solubility Enhancement & Preparation

For experiments requiring high concentrations or mixed-solvent systems, the following protocols provide a validated starting point.

Protocol 1: Preparation of a Buffered Aqueous Stock Solution

This protocol is designed to create a stable, high-concentration stock solution for further dilution.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter to remove any particulates.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add approximately 80% of the final required volume of the pH 4.0 citrate buffer to a sterile volumetric flask.

  • Solubilization: While stirring with a magnetic stir bar, slowly add the this compound powder to the vortex of the solution to prevent clumping.

  • pH Verification: Once the powder appears dissolved, check the pH of the solution. If it has shifted outside the 3.5-4.5 range, adjust it back with a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Final Volume: Bring the solution to the final volume with the pH 4.0 buffer.

  • Final Check: The solution should be completely clear. If not, refer to the troubleshooting guide in Section 2.

  • Storage: Store the solution in a tightly sealed container at 2-8°C.

Protocol 2: Using Co-solvents for Non-Aqueous or Mixed Systems

This protocol is for applications requiring the use of organic co-solvents, such as in certain analytical or formulation development contexts.

  • Solvent Selection: Based on the data table, ethanol is an excellent choice as a co-solvent due to the high solubility of this compound[2]. Propylene glycol or polyethylene glycol (PEG 300/400) are also common choices in formulation development.

  • Co-solvent Screening (Workflow):

    • Prepare small-volume, high-concentration test slurries of this compound in your primary solvent (e.g., water or buffer).

    • Titrate in the co-solvent (e.g., ethanol) dropwise while vortexing.

    • Observe the volume of co-solvent required to achieve complete dissolution.

    • This helps determine the minimum percentage of co-solvent needed, which can be critical for minimizing toxicity or other undesirable effects in downstream applications.

  • Recommended Starting Point: For a water/ethanol system, begin by dissolving the this compound in the aqueous phase first (buffered to pH ~4.0) before adding the ethanol. This leverages the high initial aqueous solubility.

  • Stability Check: After preparing a mixed-solvent solution, it is crucial to assess its short-term stability. Seal the container and store it at the intended experimental temperature. Check for any signs of precipitation after 1, 4, and 24 hours.

Section 4: Stability Considerations

Understanding the stability profile is as important as achieving initial dissolution.

Stability cluster_factors Degradation Factors cluster_products Degradation Pathways AS This compound (in solution) pH High pH (>7) Low pH (<2) AS->pH Temp High Temperature (>50°C) AS->Temp Hydrolysis Amide Hydrolysis pH->Hydrolysis Accelerates Precipitation Precipitation (as Free Base) pH->Precipitation Causes Temp->Hydrolysis Accelerates

Caption: Key factors influencing the stability of dissolved this compound.

  • Hydrolytic Degradation: The primary chemical degradation pathway is the hydrolysis of the amide bond[3]. This process is catalyzed by both acid and base. While the compound is formulated in an acidic pH, this range (2.5-4.5) represents a compromise that balances solubility with minimizing the rate of acid-catalyzed hydrolysis[5][9].

  • Monitoring Stability: For long-term experiments or when developing a formulation, stability should be monitored analytically. An HPLC method, similar to the one described in the USP monograph, can be used to quantify the parent compound and detect the appearance of degradation products over time[10]. A decrease in the main peak area and the emergence of new peaks are indicative of degradation.

References
  • Wikipedia. Aminopentamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176163, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22565, Aminopentamide. [Link]

  • precisionFDA. This compound. [Link]

  • gsrs. AMINOPENTAMIDE, (-)-. [Link]

  • precisionFDA. AMINOPENTAMIDE. [Link]

  • Scribd. This compound Injection. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • uspbpep.com. USP Monographs: this compound. [Link]

  • YouTube. Increase Solubility of Sparingly Soluble Salts. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • ChemBK. Aminopentamid Sulfate. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • webofpharma.com. This compound Tablets. [Link]

  • Google Books. Analytical Methods for Therapeutic Drug Monitoring and Toxicology.
  • Roquette. Challenges in formulation for parenteral preparations. [Link]

  • CritiTech. Formulation Challenges. [Link]

  • PubMed. Methods for the Determination of Sulphonamides in Meat. [Link]

  • Battelle. Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them). [Link]

  • MDPI. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. [Link]

  • researchgate.net. Rapid Methods for detection of Veterinary Drug residues in Meat. [Link]

  • PubMed. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development. [Link]

  • Pharmaffiliates. Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. [Link]

  • National Center for Biotechnology Information. The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

  • PubMed. The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

Sources

Technical Support Center: Aminopentamide Sulfate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopentamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of this compound Solutions

This section addresses common issues encountered during the handling and storage of this compound aqueous solutions.

Issue 1: Observed Loss of Potency or Inconsistent Results

Potential Cause: The most probable cause for a decrease in the effective concentration of this compound is chemical degradation, primarily through hydrolysis of the amide bond.[1] The rate of this degradation is highly dependent on the pH of the solution.[2]

Troubleshooting Steps:

  • Verify Solution pH:

    • Action: Immediately measure the pH of your this compound solution.

    • Rationale: this compound is most stable in mildly acidic to near-neutral conditions.[1] The United States Pharmacopeia (USP) monograph for an this compound solution indicates a pH range of 1.2 to 3.0.[3] Deviation into strongly acidic or, more significantly, alkaline conditions will accelerate hydrolysis.[1][4]

    • Solution: If the pH is outside the optimal range, prepare a fresh solution using a suitable buffer system to maintain the pH. Citrate and phosphate buffers are commonly used, but their potential to catalyze degradation should be evaluated.[5]

  • Review Preparation and Storage Temperature:

    • Action: Confirm the temperature at which your solutions were prepared and are being stored.

    • Rationale: Like most chemical reactions, the hydrolysis of amides is accelerated by higher temperatures.[6][7] Storing solutions at elevated temperatures will lead to a faster rate of degradation.

    • Solution: Prepare and store your this compound solutions at controlled room temperature or under refrigeration, as specified by stability data. The USP recommends storing this compound tablets at controlled room temperature.[8] For long-term storage of aqueous solutions, refrigeration (2-8°C) is advisable to minimize degradation.

  • Assess for Light Exposure:

    • Action: Determine if your solutions have been exposed to direct sunlight or intense artificial light.

    • Rationale: Photodegradation can be a significant degradation pathway for many pharmaceutical compounds.[6][9] Stress testing for photostability is a standard part of evaluating a drug substance's stability.[10]

    • Solution: Always store this compound solutions in amber vials or otherwise protected from light to prevent photolysis.[9]

Issue 2: Formation of Precipitate in the Solution

Potential Cause: Precipitate formation can indicate either degradation of the active ingredient or issues with excipient compatibility. The degradation products of amide hydrolysis are a carboxylic acid and an amine, which may have different solubility profiles than the parent compound.[11]

Troubleshooting Steps:

  • Analyze the Precipitate (if feasible):

    • Action: If you have the analytical capabilities (e.g., HPLC, LC-MS), attempt to identify the precipitate.

    • Rationale: Identifying the precipitate can confirm whether it is a degradation product or an incompatible excipient. This information is crucial for pinpointing the root cause.

  • Evaluate for pH-Related Precipitation:

    • Action: Check the pH of the solution.

    • Rationale: The solubility of both the parent drug and its potential degradation products can be pH-dependent. A shift in pH could cause either to precipitate out of solution.

  • Investigate Excipient Compatibility:

    • Action: Review the composition of your formulation. Are there any excipients that could be interacting with the this compound?

    • Rationale: Drug-excipient interactions can lead to the formation of insoluble complexes.[12]

    • Solution: Conduct a systematic excipient compatibility study. This involves preparing binary mixtures of this compound with each excipient in your formulation and observing for any physical or chemical changes over time under accelerated conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of its amide functional group.[1] This reaction involves the cleavage of the amide bond by water, which can be catalyzed by either acid or base.[4][13]

  • Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the reaction yields a carboxylic acid and an ammonium salt.[13]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis produces a carboxylate salt and an amine.[4]

Below is a diagram illustrating the general mechanism of amide hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Aminopentamide_Acid This compound H2O_H_plus H₂O, H⁺ (catalyst) Aminopentamide_Acid->H2O_H_plus Products_Acid Carboxylic Acid + Ammonium Salt H2O_H_plus->Products_Acid Aminopentamide_Base This compound H2O_OH_minus H₂O, OH⁻ (catalyst) Aminopentamide_Base->H2O_OH_minus Products_Base Carboxylate Salt + Amine H2O_OH_minus->Products_Base

Caption: General pathways for acid and base-catalyzed hydrolysis of this compound.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

Based on available data, this compound is most stable in mildly acidic to near-neutral pH conditions.[1] The USP monograph for an this compound solution specifies a pH range between 1.2 and 3.0, suggesting good stability in this acidic environment.[3] It is crucial to avoid strongly acidic and, particularly, alkaline conditions to minimize hydrolysis.

Q3: How does temperature affect the stability of this compound solutions?

Temperature has a significant impact on the stability of this compound solutions. An increase in temperature will accelerate the rate of hydrolytic degradation.[6] Therefore, it is recommended to store aqueous solutions at controlled room temperature or under refrigeration (2-8°C) to prolong their shelf-life.

Q4: Should I protect my this compound solution from light?
Q5: What are some suitable buffers and excipients to use with this compound?

The choice of buffers and excipients is critical and should be confirmed through compatibility studies.

  • Buffers: To maintain an optimal pH, buffers such as citrate or phosphate are commonly used in pharmaceutical formulations.[5] However, be aware that buffer species themselves can sometimes catalyze hydrolysis, so their effect on the stability of this compound should be experimentally verified.

  • Excipients: The compatibility of this compound with other excipients in your formulation should be thoroughly evaluated.[12] Factors to consider include potential chemical reactions and effects on solubility.

Q6: How can I monitor the degradation of my this compound solution?

Degradation can be monitored both visually and analytically.

  • Visual Inspection: Regularly check for changes in color, clarity, or the formation of precipitates.

  • Analytical Methods: The most reliable way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active ingredient over time. The USP provides an HPLC method for the assay of this compound tablets which could be adapted for solution analysis.[8]

Summary of Stability Recommendations for this compound Aqueous Solutions

ParameterRecommendationRationale
pH Maintain in the mildly acidic to neutral range (USP suggests 1.2-3.0 for a specific solution).To minimize acid- and base-catalyzed hydrolysis of the amide bond.[1][3]
Temperature Store at controlled room temperature or under refrigeration (2-8°C). Avoid elevated temperatures.Higher temperatures accelerate the rate of hydrolytic degradation.[6]
Light Exposure Protect from light by using amber containers or storing in the dark.To prevent potential photodegradation.[9]
Excipients Conduct compatibility studies with all formulation components.To avoid interactions that could lead to degradation or precipitation.[12]
Monitoring Regularly inspect visually and use a stability-indicating HPLC method for quantitative analysis.To ensure the potency and integrity of the solution over time.[8]

Experimental Protocol: Basic Stability Assessment of this compound in Aqueous Solution

This protocol outlines a basic experiment to assess the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound Reference Standard

  • Purified Water (HPLC grade)

  • pH meter

  • Buffer solutions (e.g., citrate, phosphate) at various pH values (e.g., 3, 5, 7, 9)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Temperature-controlled chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in purified water at a known concentration.

    • Prepare a series of solutions by diluting the stock solution with the different buffer solutions to achieve the target pH values.

    • Transfer aliquots of each buffered solution into amber HPLC vials.

  • Storage Conditions:

    • Place a set of vials for each pH condition into the different temperature-controlled chambers.

    • Store a control set of vials at a reference temperature (e.g., 5°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each pH and temperature condition to determine the degradation rate.

Sources

Technical Support Center: Aminopentamide Sulfate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Compound Interference

This guide provides a comprehensive framework for identifying, understanding, and mitigating potential interference from aminopentamide sulfate in your fluorescence-based assays. By implementing the robust controls and troubleshooting strategies outlined here, you can ensure the integrity and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is an anticholinergic drug with a chemical structure featuring two phenyl rings.[2][3] Aromatic structures like these are common culprits in assay interference because they can absorb and/or emit light, a phenomenon known as autofluorescence.[4][5] If the compound's absorption or emission spectra overlap with those of your assay's fluorophore, it can artificially increase or decrease the measured signal.

Q2: What are the primary mechanisms of compound interference in fluorescence assays?

A2: The two main mechanisms are:

  • Autofluorescence: The compound itself fluoresces at the same wavelengths used to excite the assay fluorophore or measure its emission, leading to a false positive or an artificially high signal.[1][6]

  • Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or absorbs the emitted light from the fluorophore, leading to a false negative or an artificially low signal. This can occur through various processes, including collisional quenching and the formation of non-fluorescent complexes (static quenching).[7][8]

Q3: My assay shows a change in fluorescence in the presence of this compound. How do I know if this is a real biological effect or just interference?

A3: The key is to run a set of specific counter-screens or interference assays.[9] These are experiments designed to isolate the effect of the compound on the assay's detection system from its effect on the biological target. A simple "compound-only" control, where you measure the fluorescence of this compound in the assay buffer without the biological target, is a crucial first step.

Part 2: Systematic Troubleshooting Guide

Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose and resolve potential interference from this compound.

Workflow for Diagnosing Compound Interference

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Interference Assessment cluster_2 Phase 3: Identify Mechanism cluster_3 Phase 4: Mitigation & Confirmation A Unexpected Result Observed (Signal Increase or Decrease) B Run Compound Controls: 1. Buffer + Compound 2. Buffer + Compound + Fluorophore A->B C Does Compound Alone Show a Signal? B->C D Does Compound Alter Fluorophore Signal? C->D No E Potential Autofluorescence C->E Yes F Potential Quenching or Inner Filter Effect D->F Yes I Run Orthogonal Assay (Non-fluorescence based) D->I No (Likely True Biological Effect) G Measure Absorbance Spectrum of Compound E->G F->G H Implement Mitigation Strategy (e.g., Change Wavelengths, Correct Data) G->H H->I J Result Confirmed or Identified as Artifact I->J

Caption: Troubleshooting workflow for this compound interference.

Issue 1: Signal is unexpectedly HIGH in the presence of this compound.
  • Potential Cause: Autofluorescence. this compound may be intrinsically fluorescent at the excitation and/or emission wavelengths of your assay. This is a common issue with compounds containing aromatic rings.[6]

  • Troubleshooting Protocol: Autofluorescence Check

    • Prepare Control Wells:

      • Well A (Blank): Assay buffer only.

      • Well B (Compound Control): Assay buffer + this compound (at the final assay concentration).

    • Incubate: Follow the standard assay incubation time and temperature.

    • Read Plate: Use the same fluorescence reader settings (excitation/emission wavelengths, gain) as your main experiment.

    • Analyze: Subtract the signal from Well A from Well B. If the resulting value is significantly above baseline, the compound is autofluorescent.

Issue 2: Signal is unexpectedly LOW in the presence of this compound.
  • Potential Cause 1: Fluorescence Quenching. The compound may be absorbing the energy from the fluorophore and dissipating it through non-emissive pathways.[8]

  • Potential Cause 2: Inner Filter Effect (IFE). The compound may be absorbing either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[10][11] This is especially likely if the compound has a high extinction coefficient at the relevant wavelengths.[4]

  • Troubleshooting Protocol: Quenching & IFE Check

    • Measure Compound Absorbance:

      • Use a spectrophotometer to measure the absorbance spectrum of this compound (at final assay concentration) across the excitation and emission wavelengths of your fluorophore.

      • Interpretation: A significant absorbance peak (e.g., >0.05 AU) overlapping with your assay's wavelengths strongly suggests an Inner Filter Effect.[11]

    • Perform a Fluorophore Control Experiment:

      • Well A (Fluorophore Only): Assay buffer + your fluorescent probe/substrate.

      • Well B (Fluorophore + Compound): Assay buffer + fluorescent probe/substrate + this compound.

      • Analyze: If the signal in Well B is significantly lower than in Well A, and you've identified absorbance in the previous step, IFE is the likely cause. If there is little to no absorbance, the mechanism is more likely to be a direct quenching process like FRET or collisional quenching.[8][12]

Part 3: In-Depth Protocols & Mitigation Strategies

Protocol 1: Characterizing the Spectral Properties of this compound

To effectively troubleshoot, you must understand the spectral properties of the potential interfering compound.

Objective: To determine the absorbance and fluorescence spectra of this compound.

Materials:

  • This compound[13]

  • Assay buffer

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Absorbance Scan: Using the spectrophotometer, scan the absorbance of the solution from ~250 nm to 700 nm. Use the assay buffer as a blank.

  • Fluorescence Scan:

    • Excite the sample at various wavelengths (e.g., every 20 nm from 300 nm to 550 nm) and record the emission spectrum for each excitation.

    • Next, set the emission wavelength to your assay's detection wavelength and perform an excitation scan.

  • Analysis: Plot the absorbance and fluorescence spectra. Compare these plots to the excitation and emission spectra of your assay's fluorophore to identify any overlaps.

Mitigation Strategies

If interference is confirmed, consider the following strategies:

StrategyDescriptionWhen to Use
Wavelength Shift Switch to a fluorophore that excites and emits at longer, "red-shifted" wavelengths (e.g., >600 nm).[14]When compound autofluorescence or absorbance is high in the UV or blue/green regions of the spectrum. Many interfering compounds are less active at far-red wavelengths.[15]
Data Correction for IFE Use mathematical formulas to correct the observed fluorescence intensity based on the measured absorbance of the compound at the excitation and emission wavelengths.[16]When the Inner Filter Effect is the primary cause of interference and switching fluorophores is not feasible.
Reduce Compound Concentration If biologically permissible, lower the concentration of this compound to a level where interference is minimized.When a clear dose-response for the interference is observed and the biological activity can still be measured at lower concentrations.
Use an Orthogonal Assay Validate hits using a different assay technology that is not based on fluorescence (e.g., luminescence, absorbance, or a label-free method).[4][9]This is a critical step to confirm any potential "hit" and rule out technology-specific artifacts. It is the gold standard for hit validation.
Conceptual Diagram of Interference Mechanisms

G cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: Autofluorescence cluster_2 Scenario 3: Quenching / IFE A Excitation Light B Fluorophore A->B Excite C Emitted Light (Signal) B->C Emit G Detector C->G D Excitation Light E Aminopentamide D->E Excite F Interfering Light (False Signal) E->F F->G H Excitation Light K Aminopentamide H->K Absorbs I Fluorophore J Reduced Emitted Light (False Negative) I->J J->K Absorbs K->I Less light reaches

Caption: Mechanisms of fluorescence assay interference.

References

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). National Institutes of Health (NIH).[Link]

  • Fluorescence quenching effects of antibiotics on the main components of dissolved organic matter. (2025). ResearchGate.[Link]

  • Automatic Correction of Inner Filter Effect. Labbot.[Link]

  • This compound. PubChem - NIH.[Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.[Link]

  • Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing.[Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf.[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). ACS Publications.[Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA.[Link]

  • Aminopentamid Sulfate. ChemBK.[Link]

  • This compound. precisionFDA.[Link]

  • Interference with Fluorescence and Absorbance. ResearchGate.[Link]

  • USP Monographs: this compound Tablets. USP29-NF24.[Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate.[Link]

  • 5 ways to eliminate interference between biochemistry reagents. Seamaty.[Link]

  • Fluorescence quenching and measurement of captopril in pharmaceuticals. Semantic Scholar.[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2016). PMC - NIH.[Link]

  • quenching.pptx pharmacy industrial pharmacy. Slideshare.[Link]

  • How to Reduce Autofluorescence. SouthernBiotech.[Link]

  • Interference with Clinical Laboratory analyses. ResearchGate.[Link]

  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). NIH.[Link]

  • Autofluorescence: Causes and Cures. University of British Columbia.[Link]

  • Quenching (fluorescence). Wikipedia.[Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH.[Link]

Sources

troubleshooting unexpected side effects of aminopentamide sulfate in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminopentamide Sulfate In Vivo Studies

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound in in vivo experimental models. Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] Its primary therapeutic action is the reduction of smooth muscle spasm and gastric secretion, making it a tool for investigating gastrointestinal motility.[1][2][3] While its expected effects are well-characterized, in vivo systems present complex biological landscapes where unexpected, or paradoxical, outcomes can emerge.

This guide provides a structured, question-and-answer-based approach to troubleshoot such anomalies. It is grounded in the principles of pharmacology and informed by field experience with antimuscarinic agents. Our goal is to equip you with the logical framework to diagnose the root cause of unexpected observations and implement corrective measures to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common unexpected observations and provides immediate troubleshooting steps.

Q1: We administered aminopentamide to reduce GI motility, but observed paradoxical CNS stimulation (hyperactivity, agitation) in our rodent models. What is the likely cause?

A1: This is a classic example of a paradoxical central nervous system (CNS) reaction to an anticholinergic agent. While aminopentamide primarily targets peripheral muscarinic receptors, several factors can lead to CNS effects:

  • Dose-Related Blood-Brain Barrier (BBB) Penetration: At higher concentrations, aminopentamide may cross the BBB. Antagonism of muscarinic receptors (particularly M1) in the central nervous system can disrupt the normal acetylcholine balance, leading to excitatory effects like agitation and confusion before progressing to depression at toxic doses.[4][5]

  • "Anticholinergic Burden": The animal model may be receiving other compounds with anticholinergic properties (e.g., certain antihistamines, antidepressants, or antipsychotics), creating a cumulative effect that surpasses the threshold for CNS side effects.[6][7]

  • Metabolic Differences: Species- or even strain-specific variations in drug metabolism can lead to higher-than-expected plasma concentrations of the parent compound or active metabolites that may penetrate the CNS.

Initial Troubleshooting Steps:

  • Dose Verification: Immediately confirm the dose calculation, solution concentration, and administration volume. An error resulting in a higher dose is the most common cause.

  • Review Concomitant Medications: Create a comprehensive list of all substances administered to the animal, including anesthetics, analgesics, and vehicle components. Check their pharmacology for any known anticholinergic activity.[7]

  • Dose De-escalation Study: Perform a dose-response study, starting from a much lower dose, to establish the threshold for CNS effects in your specific model and strain.

Q2: Our protocol aims to study hypotension, but we observed a transient hypertensive event immediately following intravenous (IV) administration of aminopentamide. Why would an anticholinergic cause this?

A2: This is a less common but mechanistically plausible paradoxical reaction. The typical cardiovascular effect of muscarinic antagonists is tachycardia (increased heart rate) due to the blockade of vagal input to the heart.[4] However, a hypertensive event could be triggered by:

  • Initial Presynaptic Autoreceptor Blockade: Muscarinic M2 receptors exist on presynaptic adrenergic nerve terminals. Their blockade can transiently increase norepinephrine release, causing a brief period of vasoconstriction and hypertension before the systemic vasodilatory and cardiac effects predominate.

  • Stress Response to Administration: The injection procedure itself can induce a stress response (e.g., via the sympathetic nervous system), leading to a spike in blood pressure that is coincidental to, but not caused by, the drug's primary mechanism.

  • Interaction with Anesthetics: Certain anesthetics can sensitize the cardiovascular system. For example, some agents alter baroreceptor reflexes, and the sudden change in heart rate from aminopentamide could lead to a brief, poorly compensated hypertensive overshoot.

Initial Troubleshooting Steps:

  • Refine IV Administration Technique: Ensure the infusion rate is slow and steady. A rapid bolus is more likely to trigger paradoxical responses.

  • Acclimatize Animals: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-induced physiological changes.

  • Vehicle Control: Administer a vehicle-only injection under the same conditions to rule out a procedural artifact.

  • Evaluate Anesthetic Protocol: Review the literature for known interactions between your chosen anesthetic and anticholinergic agents.[8][9] Consider an alternative anesthetic if a negative interaction is suspected.

Q3: We expected to see reduced intestinal tone, but our in vivo imaging shows severe intestinal stasis and signs of paralytic ileus after just one dose. Is this a normal effect?

A3: While reduced motility is the intended effect, complete paralytic ileus after a single, standard dose is an exaggerated response and should be investigated.[10] This suggests hypersensitivity or a complicating factor.

  • Underlying GI Condition: The animal model may have a subclinical gastrointestinal issue, such as a low-grade infection or inflammation. Anticholinergics can worsen conditions like ulcerative colitis or GI infections by slowing transit time and prolonging exposure to toxins.[2][3]

  • Drug-Drug Interaction: Opioid analgesics are a common confounding factor. Opioids significantly reduce GI motility, and their co-administration with an anticholinergic like aminopentamide can have a potent synergistic effect, leading to ileus.

  • Species Sensitivity: Certain species or genetic strains may have a higher density of muscarinic receptors in the gut or metabolize the drug differently, making them more susceptible to exaggerated effects.

Initial Troubleshooting Steps:

  • Health Screening: Ensure all animals are healthy and free from underlying GI distress before study initiation.

  • Review Analgesic Regimen: If opioids are being used, consider whether they are necessary or if a non-opioid alternative (e.g., an NSAID, if appropriate for the model) could be used.

  • Staggered Dosing: If both an opioid and aminopentamide are required, investigate the effects of administering them at different times to avoid peak synergistic activity.

  • Consult Literature for Species-Specific Dosing: Verify that your chosen dose is appropriate for the specific species and strain being used.

Part 2: In-Depth Experimental Troubleshooting Workflows

When initial troubleshooting fails to resolve the issue, a more systematic approach is required.

Workflow 1: Diagnosing Unexpected CNS Effects

This workflow provides a logical sequence to identify the cause of central nervous system stimulation or depression.

CNS_Troubleshooting start Observation: Unexpected CNS Effects (e.g., Hyperactivity, Sedation) dose_check Step 1: Verify Dose & Solution Concentration start->dose_check review_meds Step 2: Audit All Concomitant Compounds (Anesthetics, Analgesics) dose_check->review_meds If dose is correct lit_review Step 3: Literature Review for Model-Specific Sensitivities & BBB Penetration Data review_meds->lit_review If no obvious interactions pk_study Step 4: Conduct Pilot Dose-Escalation & PK Study lit_review->pk_study If no clear precedent conclusion Conclusion: Establish Therapeutic Window & Identify Interactions pk_study->conclusion Analyze results

Caption: Workflow for troubleshooting CNS side effects.

Step-by-Step Protocol for Workflow 1:

  • Dose & Concentration Verification:

    • Recalculate the dose based on the most recent animal weights.

    • Prepare a fresh stock solution. If possible, have the concentration analytically verified by a core facility (e.g., via HPLC).

    • Ensure administration equipment (syringes, pumps) is calibrated correctly.

  • Audit of Concomitant Compounds:

    • List every substance the animal is exposed to.

    • Search pharmacology databases (e.g., PubChem, DrugBank) for the mechanism of action of each compound.

    • Specifically look for primary or secondary anticholinergic/antimuscarinic effects.[6]

  • Literature Review:

    • Search PubMed, Google Scholar, and other scientific databases for studies using aminopentamide or similar anticholinergics in your specific animal model (species and strain).

    • Look for reported adverse events, pharmacokinetic data, and information on blood-brain barrier permeability.

  • Pilot Pharmacokinetic (PK) / Pharmacodynamic (PD) Study:

    • Objective: To correlate plasma drug concentration with the onset and severity of CNS effects.

    • Design: Use a small cohort of animals (n=3-4 per group). Administer at least three dose levels: the intended dose, a lower dose (e.g., 50% reduction), and a higher dose (e.g., 50% increase).

    • Sampling: Collect sparse blood samples at key time points (e.g., 15 min, 1 hr, 4 hr, 8 hr post-dose).

    • Behavioral Scoring: Simultaneously, use a standardized scoring system to quantify CNS effects (e.g., an activity scale, observational checklist for agitation).

    • Analysis: Correlate the plasma concentration of aminopentamide with the behavioral scores to identify the concentration threshold for CNS side effects. This defines your model's therapeutic window.

Part 3: Data Interpretation & Advanced Protocols

Quantitative Data Summary

Understanding the dose-response relationship is critical. While specific in vivo PK data for aminopentamide is not widely published, we can use data from related anticholinergics as a reference point for experimental design.

Table 1: Comparative Anticholinergic Potency & Side Effect Profile

CompoundPrimary TargetRelative Potency (Anti-GI Motility)Common Peripheral Side EffectsLikelihood of CNS Effects (at therapeutic doses)
Aminopentamide Muscarinic (non-selective)1xDry mouth, urinary retention, tachycardia[1][2]Low to Moderate
Atropine Muscarinic (non-selective)2xPronounced dry mouth, mydriasis, tachycardia[1]Moderate to High
Glycopyrrolate Muscarinic (non-selective)1.5xSimilar to aminopentamideLow (Quaternary amine structure limits BBB crossing)
Propantheline Muscarinic (non-selective)0.8xDry mouth, blurred vision[10]Low

This table is a synthesized representation for comparative purposes. Relative potencies can vary significantly based on the specific assay and animal model.

Signaling Pathway: Mechanism of Unexpected Cardiovascular Effects

An understanding of the underlying signaling can help interpret paradoxical results like transient hypertension.

Cardio_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Vascular Smooth Muscle Cell NE Norepinephrine (NE) Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds M2_pre M2 Muscarinic Receptor (Autoreceptor) M2_pre->NE Increased NE Release (+) Contraction Vasoconstriction (Hypertension) Alpha1->Contraction Activates ACh Acetylcholine (ACh) ACh->M2_pre Inhibits NE Release (-) Amino Aminopentamide (High Conc.) Amino->M2_pre Blocks ACh (Disinhibition)

Sources

Technical Support Center: Synthesis of Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of aminopentamide sulfate. This guide is designed to provide in-depth, actionable insights for professionals engaged in the synthesis of this important pharmaceutical compound. Recognizing the critical importance of yield and purity, this document moves beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Overview of the Synthetic Pathway

Aminopentamide, or 4-(dimethylamino)-2,2-diphenylpentanamide, is a tertiary amide featuring a quaternary carbon center.[1][2] Its synthesis is a multi-step process that requires careful control over reaction conditions to maximize yield and minimize impurity formation. The final step involves conversion to its sulfate salt to improve stability and bioavailability.

The generalized synthetic route involves two key transformations:

  • Alkylation: Formation of the quaternary carbon center by alkylating diphenylacetonitrile.

  • Hydrolysis & Sulfation: Conversion of the nitrile intermediate to the primary amide, followed by salt formation.

A common industrial approach involves the reaction of diphenylacetonitrile with a halo-aminopropane derivative in the presence of a strong base and a phase-transfer catalyst.[3][4] The resulting nitrile intermediate, 4-(dimethylamino)-2,2-diphenylvaleronitrile, is then hydrolyzed and subsequently treated with sulfuric acid.

Aminopentamide Synthesis Workflow A Starting Materials: - Diphenylacetonitrile - 1-(Dimethylamino)-2-chloropropane - Strong Base (e.g., NaOH) - Phase Transfer Catalyst B Step 1: Alkylation Reaction (Formation of Quaternary Carbon) A->B Toluene/Water Heat (e.g., >80°C) C Intermediate: 4-(Dimethylamino)-2,2-diphenylvaleronitrile B->C Work-up & Isolation D Step 2: Nitrile Hydrolysis (Often acid or base catalyzed) C->D E Intermediate: Aminopentamide (Free Base) D->E F Step 3: Sulfation (Reaction with H2SO4) E->F G Final Product: This compound (Crude) F->G H Step 4: Purification (Crystallization) G->H I Purified this compound H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Maximizing Yield

This section addresses common issues encountered during synthesis that can lead to diminished yields.

Problem / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Low yield of nitrile intermediate (<70%) in Step 1 (Alkylation) 1. Inefficient Phase-Transfer Catalysis: The reaction occurs at the interface of an organic solvent (e.g., toluene) and an aqueous base (e.g., 50% NaOH). The phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial for transporting the deprotonated diphenylacetonitrile anion into the organic phase to react.[3][4] 2. Moisture in Starting Materials: Diphenylacetonitrile is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Grignard reagents, if used in alternative routes, are notoriously sensitive to moisture.[5] 3. Steric Hindrance: The creation of a quaternary carbon center is sterically demanding.[6][7] Insufficient reaction time or temperature may lead to incomplete conversion.1. Optimize PTC: - Action: Screen different PTCs (e.g., tetrabutylammonium bromide, Adogen 464). Ensure adequate loading (typically 1-5 mol%). - Rationale: The structure of the PTC affects its solubility and efficiency in bridging the two phases. 2. Rigorous Anhydrous Conditions: - Action: Dry solvents (e.g., toluene) over molecular sieves. Use freshly powdered, dry base. - Rationale: Minimizing water content prevents hydrolysis of the starting material and preserves the integrity of the anionic nucleophile. 3. Adjust Reaction Parameters: - Action: Increase reaction temperature to the solvent's reflux (e.g., >80°C for toluene) and extend the reaction time (monitor by TLC or HPLC).[4] - Rationale: Higher thermal energy helps overcome the activation barrier associated with forming a sterically congested quaternary center.
Significant byproduct formation during nitrile hydrolysis (Step 2) 1. Over-hydrolysis: Harsh acidic or basic conditions can hydrolyze the newly formed amide to the corresponding carboxylic acid, which is a common issue in amide synthesis.[8][9] 2. Side reactions of the nitrile: Strong acids can promote polymerization or other side reactions if not carefully controlled.1. Use Milder Hydrolysis Conditions: - Action: Instead of concentrated HCl or H2SO4, consider using a mixture of acetic acid and sulfuric acid, or perform the reaction at a lower temperature for a longer duration. - Rationale: This provides sufficient hydronium ion concentration for hydrolysis while minimizing the rate of the secondary hydrolysis of the amide product. 2. In-Process Monitoring: - Action: Monitor the reaction progress closely using techniques like HPLC or GC to stop the reaction once the nitrile is consumed but before significant amide degradation occurs.
Incomplete or problematic sulfation (Step 3) 1. Poor Solubility: The aminopentamide free base may have limited solubility in the solvent used for sulfation, leading to a heterogeneous and incomplete reaction. 2. Lability of Sulfate Group: The sulfate group can be labile under acidic conditions, especially at high temperatures, leading to equilibrium issues.[10] 3. Stoichiometry of Acid: Incorrect molar ratio of sulfuric acid can lead to incomplete salt formation or the formation of the bisulfate salt.1. Solvent Selection: - Action: Dissolve the aminopentamide free base in a suitable solvent like isopropanol or acetone before the dropwise addition of a stoichiometric amount of sulfuric acid. - Rationale: Ensuring the free base is fully dissolved allows for a homogeneous reaction, leading to complete and uniform salt formation. 2. Controlled Addition & Temperature: - Action: Cool the solution of the free base (e.g., 0-10°C) before slowly adding the sulfuric acid. Maintain a low temperature throughout the addition. - Rationale: This minimizes potential degradation and controls the exothermic nature of the acid-base reaction, promoting clean precipitation of the sulfate salt.
Low recovery after crystallization (Step 4) 1. Incorrect Solvent System: The chosen solvent may be too good, keeping the product in solution, or too poor, causing it to "crash out" with impurities. 2. Presence of Impurities: Byproducts from earlier steps can act as crystallization inhibitors, preventing the formation of a stable crystal lattice and leading to an oily or impure solid. 3. Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals that are difficult to filter and wash effectively.1. Anti-Solvent Crystallization: - Action: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol, isopropanol/water mixture) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, heptane) until turbidity is observed.[11] - Rationale: This carefully controlled change in solvent polarity reduces the solubility of the product, promoting the growth of well-defined, pure crystals. 2. Pre-Purification: - Action: If the crude product is very impure, consider a charcoal treatment or a simple column filtration to remove colored impurities before the final crystallization. - Rationale: Removing interfering substances is crucial for achieving high-purity crystals and improving recovery.[12] 3. Controlled Cooling: - Action: Allow the crystallization mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Avoid shock-cooling in a freezer. - Rationale: Slow cooling allows for the selective incorporation of product molecules into the growing crystal lattice, excluding impurities into the mother liquor.[13]

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst (PTC) and why is it essential? A1: The alkylation of diphenylacetonitrile is typically performed in a two-phase system: an organic solvent holding the substrates and an aqueous solution of a strong base (like NaOH). The diphenylacetonitrile is deprotonated by the base at the interface between the two layers, forming an anion. This anion is not soluble in the organic phase where the alkylating agent resides. The PTC, usually a quaternary ammonium salt, acts as a shuttle. Its lipophilic alkyl chains allow it to be soluble in the organic phase, while its charged cationic head can pair with the diphenylacetonitrile anion, pulling it from the aqueous interface into the organic phase to allow the reaction to proceed.[4] Without an effective PTC, the reaction rate would be impractically slow, leading to extremely low yields.

Q2: Can I use a Grignard reaction as an alternative route? What are the challenges? A2: A Grignard-based route is theoretically possible but presents significant challenges. One approach could involve the addition of a Grignard reagent to diphenylacetonitrile, followed by reaction with an electrophile. However, the primary challenge is controlling the reactivity. Grignard reagents are powerful bases and can deprotonate the diphenylacetonitrile instead of adding to the nitrile. Furthermore, creating a sterically hindered quaternary center via a Grignard addition is difficult and often requires optimized conditions and specific catalysts to achieve good yields.[5][14][15] The phase-transfer catalysis method is generally more robust and scalable for this specific transformation.

Q3: What analytical methods are best for monitoring the reaction and assessing final purity? A3:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the alkylation step to track the consumption of diphenylacetonitrile.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with a buffer like TFA or formic acid) is suitable. HPLC can be used to monitor the appearance of the nitrile intermediate, its conversion to the amide, and to determine the purity of the final this compound product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Q4: My final product is an oil instead of a crystalline solid. What should I do? A4: Oiling out during crystallization is a common problem, often caused by impurities inhibiting crystal formation or by too rapid a change in solubility.

  • First, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites to induce crystallization.

  • If scratching fails, add a seed crystal from a previous successful batch, if available.

  • If neither works, the product is likely impure. Re-dissolve the oil in the original solvent, perhaps add a bit more to ensure everything is in solution, and try the crystallization again. Consider adding a charcoal treatment to the solution to remove non-polar impurities, filtering, and then proceeding with a slower cooling or anti-solvent addition process.[12][16]

Key Experimental Protocol: Alkylation via Phase-Transfer Catalysis

This protocol is a representative example based on established methodologies for similar alkylations.[4] Safety Note: This reaction involves strong caustic solutions and flammable solvents. Always use appropriate personal protective equipment (PPE) and perform the reaction in a well-ventilated fume hood.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add diphenylacetonitrile (1.0 eq), 1-(dimethylamino)-2-chloropropane hydrochloride (1.1 eq), toluene (5-10 mL per gram of diphenylacetonitrile), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.05 eq).

  • Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0-5.0 eq). The stirring must be vigorous enough to ensure good mixing of the two phases.

  • Reaction: Heat the mixture to 80-90°C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small sample from the organic layer and analyzing it by TLC or HPLC until the diphenylacetonitrile is consumed.

  • Work-up: Cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(dimethylamino)-2,2-diphenylvaleronitrile, which can be used in the next step or purified further by column chromatography if necessary.

References

  • Optimization of the Grignard reagent formation. (2022). ResearchGate. Available at: [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Available at: [Link]

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PMC - PubMed Central. Available at: [Link]

  • 4-(Dimethylamino)-2,2-diphenylvaleronitrile. LookChem. Available at: [Link]

  • Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres. ResearchGate. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ResearchGate. Available at: [Link]

  • Aminopentamide | C19H24N2O | CID 22565. PubChem - NIH. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed. Available at: [Link]

  • Strategies toward the construction of quaternary carbon centers. ResearchGate. Available at: [Link]

  • US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. Google Patents.
  • US5118815A - Method for crystallization of amino acids. Google Patents.
  • Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines. ResearchGate. Available at: [Link]

  • α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Regulations.gov. Available at: [Link]

  • This compound. precisionFDA. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • Synthesis of 4-Dimethylamino-1,1-diphenyl-3-buten-2-one. PrepChem.com. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PubMed. Available at: [Link]

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. Available at: [Link]

  • Crystallization and Purification. ResearchGate. Available at: [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). PMC - NIH. Available at: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC - NIH. Available at: [Link]

  • Sulfonamide purification process - US2777844A. Google Patents.

Sources

aminopentamide sulfate stability under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopentamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound, particularly concerning the influence of pH. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

A1: this compound is the hydrogen sulfate salt of 4-(dimethylamino)-2,2-diphenylpentanamide.[1] It is an anticholinergic agent with antispasmodic properties, primarily used in veterinary medicine to control vomiting and diarrhea.[2][3] From a stability perspective, two key functional groups in the aminopentamide molecule are of primary concern:

  • Tertiary Amide Group: The pentanamide functional group is susceptible to hydrolysis. Amide hydrolysis is a common degradation pathway for many pharmaceuticals and is known to be catalyzed by both acidic and basic conditions.[3][4]

  • Tertiary Amine Group: The dimethylamino group is basic and can be protonated at acidic pH. While generally stable, this group can influence the overall solubility and electronic properties of the molecule, which may indirectly affect the rate of hydrolysis of the nearby amide group.

The sulfate salt form enhances the aqueous solubility of the compound.

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway for this compound under pH-mediated stress is expected to be the hydrolysis of the amide bond. This reaction would cleave the molecule into two main degradation products:

  • 4-(dimethylamino)-2,2-diphenylpentanoic acid: This would be the result of the cleavage of the C-N bond of the amide.

  • Ammonia: Released from the amide functional group.

Under acidic conditions, the reaction would yield the carboxylic acid and ammonium ions.[3] In a basic medium, the products would be the carboxylate salt and ammonia gas.[3]

Q3: I am observing unexpected rapid degradation of my this compound solution. What could be the cause?

A3: Rapid degradation of this compound is most likely due to pH-related issues. Consider the following:

  • pH of the Solution: Have you measured the pH of your final formulation or solution? The hydrolysis of amides is significantly accelerated at both low and high pH.[5] For many amides, the region of maximum stability is in the near-neutral pH range.

  • Excipient Interactions: Are there any acidic or basic excipients in your formulation? Excipients are not always inert and can significantly alter the micro-pH of a formulation, leading to accelerated degradation.[6] For example, acidic excipients can catalyze the hydrolysis of the amide bond.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis. Ensure your experiments are conducted at controlled and appropriate temperatures.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[7] The development process involves:

  • Forced Degradation Studies: Intentionally degrade the this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[8][9]

  • Chromatographic Separation: Develop an HPLC method that can separate the intact this compound from all the generated degradation products and any other components in the sample matrix. This typically involves optimizing the column, mobile phase composition, pH, and gradient.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor peak shape or tailing in HPLC analysis. Inappropriate mobile phase pH.The tertiary amine in aminopentamide will be protonated at acidic pH. Ensure the mobile phase pH is controlled and optimized. A pH around 2.5-4 is often a good starting point for the analysis of basic compounds.
Secondary interactions with the stationary phase.Use a column with end-capping or a base-deactivated stationary phase. The addition of a competing amine, like triethylamine, to the mobile phase can also reduce peak tailing.
Inconsistent results in stability studies. Uncontrolled pH of the samples.Prepare all samples in a well-defined buffer system. Do not rely on the pH of unbuffered solutions, as it can change over time.
Inadequate sample preparation.Ensure complete dissolution of the sample and that the sample solvent is compatible with the mobile phase to avoid precipitation on the column.
Appearance of unknown peaks in the chromatogram during a stability study. Formation of secondary degradation products.Over-stressing the sample during forced degradation can lead to the formation of secondary degradants that may not be relevant to the actual shelf-life of the product. Aim for 5-20% degradation of the active ingredient in forced degradation studies.[11]
Interaction with container/closure system.Investigate potential leaching or adsorption from the storage container.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating method.

Materials:

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place solid this compound powder in a vial and heat at 80°C for 48 hours.

    • Dissolve the heated powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in water) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples after exposure.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Inject a solution of the untreated this compound reference standard to determine its retention time and peak shape.

  • Inject the samples generated from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the parent peak from the degradation product peaks.

  • Optimize the mobile phase composition, gradient, pH, and column type as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Perform peak purity analysis using the PDA detector to ensure that the this compound peak is not co-eluting with any degradation products.

Visualizations

Predicted Degradation Pathway of Aminopentamide

G cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic pH (H+) Aminopentamide This compound (C19H24N2O · H2SO4) Acid->Aminopentamide Base Basic pH (OH-) Base->Aminopentamide CarboxylicAcid 4-(dimethylamino)-2,2-diphenylpentanoic acid Aminopentamide->CarboxylicAcid Amide Hydrolysis Ammonia Ammonia/Ammonium Aminopentamide->Ammonia Amide Hydrolysis

Caption: Predicted hydrolytic degradation pathway of aminopentamide.

Workflow for Stability-Indicating Method Development

G start Start: this compound Sample forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation generate_samples Generate Stressed Samples forced_degradation->generate_samples injection Inject Stressed Samples generate_samples->injection method_development HPLC Method Development (Column, Mobile Phase, Gradient Optimization) method_development->injection separation_check Check for Peak Separation and Purity injection->separation_check optimization Optimize Method separation_check->optimization Inadequate validation Method Validation (ICH Guidelines) separation_check->validation Adequate optimization->method_development final_method Final Stability-Indicating Method validation->final_method

Sources

Technical Support Center: Minimizing Variability in Aminopentamide Sulfate Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of aminopentamide sulfate in animal research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during in vivo experiments. By understanding the compound's mechanism of action and implementing robust experimental design, you can significantly reduce variability and enhance the reproducibility of your study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic anticholinergic agent.[1][2] Its primary mechanism of action is the non-selective antagonism of muscarinic acetylcholine receptors, which are key components of the parasympathetic nervous system.[1] By blocking these receptors, this compound inhibits the "rest and digest" functions, leading to reduced smooth muscle contractions in the gastrointestinal (GI) tract, decreased gastric acid secretion, and lower gastric acidity.[2][3] Its effects are similar to atropine, but it is reported to have greater specificity for the GI tract with fewer systemic side effects like pupil dilation and reduced salivation.[2][3]

Q2: What are the common research applications of this compound in animal models?

While most documented use is in veterinary medicine for treating diarrhea and vomiting in dogs and cats, its mechanism of action makes it a valuable tool in preclinical research for studying:[2][3]

  • Gastrointestinal motility disorders: Investigating the role of cholinergic pathways in conditions like irritable bowel syndrome (IBS) and gastroparesis.

  • Gastric acid secretion: As a tool to study the mechanisms of acid production and the efficacy of pro-secretory agents.

  • Pharmacology of anticholinergic drugs: As a reference compound to characterize the effects of novel muscarinic receptor antagonists.

Q3: What are the most significant sources of variability when using this compound in animal studies?

Variability in animal studies using this compound can arise from several factors:

  • Animal-related factors:

    • Stress: Handling, restraint, and novel environments can significantly alter GI motility and secretion, confounding the effects of the drug.

    • Genetics and Microbiome: Differences in animal strain and gut microbiota can lead to varied responses.

    • Physiological State: Factors like age, sex, and underlying health status can influence drug metabolism and response.

  • Drug Administration:

    • Formulation: Inconsistent solubility or stability of the dosing solution can lead to variable drug exposure.

    • Route and Technique: Improper administration technique can result in inconsistent dosing.

  • Experimental Procedures:

    • Acclimatization: Insufficient acclimatization of animals to the experimental conditions can lead to stress-induced physiological changes.

    • Diet and Fasting: The presence or absence of food in the GI tract can significantly impact motility and drug absorption.

Q4: How do I choose an appropriate animal model for my study?

The choice of animal model depends on the research question:

  • Rodents (Mice and Rats): Commonly used for initial efficacy and pharmacokinetic studies due to their small size, short reproductive cycle, and well-characterized genetics. They are suitable for models of GI motility and secretion.[4]

  • Larger Animals (Dogs, Pigs): Their GI physiology is more similar to humans, making them suitable for later-stage preclinical studies.

It is crucial to select a model that is well-established for the specific disease or physiological process being investigated.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Pharmacological Effects

Symptom: High variability in GI motility or secretion measurements between animals in the same treatment group.

Potential Causes & Troubleshooting Steps:

  • Inaccurate Dosing:

    • Verify Formulation: Ensure the this compound is fully dissolved and the vehicle is appropriate. For injectable solutions, confirm the pH is within the stable range (typically acidic, around 2.5-4.5 for the injection).[5]

    • Standardize Administration: Use a consistent route of administration and ensure all personnel are proficient in the technique (e.g., oral gavage, intraperitoneal injection).

  • Animal Stress:

    • Acclimatization: Allow for an adequate acclimatization period (typically 5-7 days) for animals to adjust to the housing and experimental environment.

    • Handling: Handle animals gently and consistently. Consider habituating them to the experimental procedures (e.g., sham dosing) to reduce stress on the study day.

  • Physiological Variability:

    • Fasting: Standardize the fasting period before the experiment, as food in the GI tract will significantly alter motility.

    • Randomization: Randomize animals to treatment groups to minimize bias from underlying physiological differences.

Issue: Adverse Events or Signs of Toxicity

Symptom: Animals exhibit signs such as excessive sedation, agitation, urinary retention, or severe dry mouth.[3]

Potential Causes & Troubleshooting Steps:

  • Overdose:

    • Dose-Response Study: If you are using a novel dose, conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

    • Allometric Scaling: As a starting point for dose selection in rodents, consider allometric scaling from doses used in dogs, but use this with caution and validate with a dose-finding study.

  • Off-Target Effects:

    • Monitor Vital Signs: Closely monitor animals for changes in heart rate, respiration, and body temperature, as anticholinergics can have cardiovascular effects.

    • Hydration: Ensure animals have free access to water, as dry mouth is a common side effect.

Experimental Protocols & Best Practices

Protocol 1: Preparation of this compound for Injection

Objective: To prepare a sterile, stable solution of this compound for parenteral administration in rodents.

Materials:

  • This compound USP Reference Standard

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • pH meter

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • In a sterile environment (e.g., laminar flow hood), dissolve the this compound in WFI.

  • Gently agitate until the compound is fully dissolved.

  • Measure the pH of the solution. The injectable form of this compound is typically acidic (pH 2.5-4.5).[5] Adjust with sterile, dilute acid or base if necessary, though this should be done with caution as it may affect stability.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution under appropriate conditions (typically at controlled room temperature, protected from light) and for a validated period.[5]

Table 1: Conceptual Stability Profile of this compound in Aqueous Solution

pH ConditionExpected StabilityPrimary Degradation Pathway
Strongly Acidic (pH 1-2)HighMinimal degradation
Mildly Acidic (pH 2.5-4.5)Very HighOptimal for injectable formulation
Near-Neutral (pH 6.5-7.5)GoodSlow amide hydrolysis
Alkaline (pH > 8)LowBase-catalyzed amide hydrolysis

This table is illustrative and based on general chemical principles and available data.[6] Specific stability studies should be conducted for your formulation.

Protocol 2: Assessment of Gastrointestinal Motility in Rats (Charcoal Meal Test)

Objective: To measure the effect of this compound on intestinal transit time in rats.

Materials:

  • This compound solution

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

  • Surgical scissors and forceps

Procedure:

  • Fast rats overnight (16-18 hours) with free access to water.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a standard volume of charcoal meal (e.g., 1.5 mL) via oral gavage.

  • After a set time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat without stretching and measure the total length.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculate the percent of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.

Diagram 1: Workflow for a Charcoal Meal Motility Study

G a Fast Rats Overnight b Prepare Dosing Solutions (Drug & Vehicle) a->b c Administer Drug/Vehicle d Wait (Pretreatment Time) c->d e Administer Charcoal Meal (Oral Gavage) d->e f Wait (Transit Time) e->f g Euthanize Animal h Excise & Measure Intestine g->h i Measure Charcoal Transit h->i j Calculate % Transit i->j

Caption: Workflow for assessing GI motility using the charcoal meal test.

Data Presentation

Table 2: Suggested Dose Conversion for this compound from Dog to Rodent

SpeciesBody Weight (kg)Km FactorDose Conversion Factor (from Dog)Estimated Dose Range (mg/kg)
Dog10201.00.1 - 0.5 (Clinical Dose)
Rat0.156~3.30.33 - 1.65
Mouse0.023~6.70.67 - 3.35

Disclaimer: This table provides an estimated starting dose range based on allometric scaling from the typical clinical dose in dogs.[7] These are not validated doses and must be confirmed with a dose-range finding study in the specific rodent strain being used.

Diagram 2: Troubleshooting Logic for High Variability

G cluster_dose Dosing Issues cluster_animal Animal Factors cluster_assay Assay Issues Start High Variability Observed CheckDose Review Dosing Procedure Start->CheckDose CheckAnimal Assess Animal-Related Factors Start->CheckAnimal CheckAssay Evaluate Assay Methodology Start->CheckAssay Formulation Formulation Inconsistent? (pH, Solubility) CheckDose->Formulation Technique Administration Technique Variable? CheckDose->Technique Stress High Stress Levels? (Handling, Environment) CheckAnimal->Stress Physiology Physiological State? (Fasting, Health) CheckAnimal->Physiology Timing Inconsistent Timing? (Pretreatment, Transit) CheckAssay->Timing Measurement Measurement Error? CheckAssay->Measurement Solution Implement Corrective Actions: - Standardize Protocols - Enhance Acclimatization - Refine Techniques Formulation->Solution Technique->Solution Stress->Solution Physiology->Solution Timing->Solution Measurement->Solution

Caption: Decision tree for troubleshooting high variability in results.

References

  • division of pulmonary drug products - review and evaluation of pharmacology and toxicology data - eCopy, Inc. U.S. Food and Drug Administration. Published November 5, 1997. Accessed January 12, 2026. [Link]

  • A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy. 2020;11(8). Accessed January 12, 2026. [Link]

  • Levy A, Cohen G, Gilat E, et al. Extrapolating from animal studies to the efficacy in humans of a pretreatment combination against organophosphate poisoning. Arch Toxicol. 2007;81(4):255-261. doi:10.1007/s00204-006-0153-6
  • Gastrointestinal Motility Assessment Comparing Two Species (Rat vs. Mouse). Charles River Laboratories. Accessed January 12, 2026. [Link]

  • This compound Injection. Scribd. Accessed January 12, 2026. [Link]

  • This compound Injection - USP-NF. U.S. Pharmacopeia. Accessed January 12, 2026. [Link]

  • OFFICIAL. U.S. Pharmacopeia. Published online February 17, 2025. Accessed January 12, 2026. [Link]

  • α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Regulations.gov. Published July 27, 2022. Accessed January 12, 2026. [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. Accessed January 12, 2026. [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats. PetPlace.com. Published August 8, 2015. Accessed January 12, 2026. [Link]

  • Nair A, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharm. 2016;7(2):27-31. doi:10.4103/0976-0105.177703
  • Zang Q, Sedykh A, Wang L, et al. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicol Sci. 2019;169(1):21-30. doi:10.1093/toxsci/kfz029
  • To Convert Animal Dose in mg/kg to HED" in mg/kg, Either Divide. ResearchGate. Accessed January 12, 2026. [Link]

  • This compound. Global Substance Registration System. Accessed January 12, 2026. [Link]

  • This compound. PubChem. Accessed January 12, 2026. [Link]

  • Mitchell-Heggs, S., Hickey, A.J. & Warren, S. Practical Considerations in Dose Extrapolation from Animals to Humans. J Aerosol Med Pulm Drug Deliv37 , 77–89 (2024). [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Jacob, J., S, N. A., & S, J. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 600-605. [Link]

  • Anticholinergics in Dogs and Cats. MSPCA-Angell. Accessed January 12, 2026. [Link]

  • Mitchell-Heggs S, Hickey AJ, Warren S. Practical Considerations in Dose Extrapolation from Animals to Humans. J Aerosol Med Pulm Drug Deliv. 2024;37(2):77-89. doi:10.1089/jamp.2023.0041
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • APPLICATION NUMBER: - 212728Orig1s000 PRODUCT QUALITY REVIEW(S). accessdata.fda.gov. Published January 22, 2020. Accessed January 12, 2026. [Link]

  • Tecle H, Barrett SD, Lauffer DJ, et al. In vitro and in vivo evaluation of the subtype-selective muscarinic agonist PD 151832. J Pharmacol Exp Ther. 1998;286(2):836-844.
  • Sharma SS, Gupta YK. Effect of antiemetic drugs on decrease in gastric emptying in experimental model of motion sickness in rats. Indian J Physiol Pharmacol. 1998;42(2):271-276.
  • repeat-dose toxicity study: Topics by Science.gov. Science.gov. Accessed January 12, 2026. [Link]

  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Indian Journal of Pharmaceutical Education and Research. 2010;44(1):44-50. Accessed January 12, 2026. [Link]

  • Eglen RM, Hegde SS, Watson N. Muscarinic receptor subtypes and smooth muscle function. Pharmacol Rev. 1996;48(4):531-565.
  • Okazaki O, Miyazaki H, Tachizawa H. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrob Agents Chemother. 1987;31(2):304-309. doi:10.1128/aac.31.2.304
  • Bridges TM, Marlo JE, Niswender CM, et al. Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents. ACS Chem Neurosci. 2014;5(10):985-1001. doi:10.1021/cn500128b
  • Leblanc M, Deveau H, Fettinger M, et al. Murine Pharmacokinetic Studies. Bio Protoc. 2019;9(1):e3145. doi:10.21769/BioProtoc.3145
  • GomezA, Gallaher EJ, Cunningham KA, Witkin JM. Comparison of in vitro actions with behavioral effects of antimuscarinic agents. J Pharmacol Exp Ther. 1987;242(3):796-803.
  • Korth M, Pöpping S, Yip YP, Lues I, Schiermeyer B. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. Naunyn Schmiedebergs Arch Pharmacol. 1998;358(3):343-346. doi:10.1007/pl00005260
  • Goicoechea C, Martín MI, Pol O, Laorden ML, Alfaro MJ. X-ray analysis of gastrointestinal motility in conscious mice. Effects of morphine and comparison with rats. Neurogastroenterol Motil. 2016;28(1):111-120. doi:10.1111/nmo.12699
  • Animal models for the gastrointestinal motility evaluation. ResearchGate. Published online August 7, 2025. Accessed January 12, 2026. [Link]

  • Riva E, Gerna M, Neyroz P, Urso R, Bartosek I, Guaitani A. Pharmacokinetics of amiodarone in rats. J Cardiovasc Pharmacol. 1982;4(2):270-275. doi:10.1097/00005344-198203000-00016

Sources

Technical Support Center: Addressing Aminopentamide Sulfate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering or looking to prevent immunoassay interference from the veterinary drug aminopentamide sulfate. As a synthetic anticholinergic agent, its structure can pose a significant challenge in the specificity of ligand-binding assays.[1] This document provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and mitigate these cross-reactivity issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding this compound and its impact on immunoassay performance.

Q1: What is this compound and why might it interfere with my immunoassay?

A: this compound is an anticholinergic drug primarily used in veterinary medicine to control vomiting and diarrhea in cats and dogs by reducing gastrointestinal motility.[2][3] Its chemical name is 4-(dimethylamino)-2,2-diphenylpentanamide sulfate.[4] Interference in your immunoassay is a concern if your samples originate from subjects (pre-clinical or clinical) that may have been exposed to this compound. The core issue is structural similarity; the aminopentamide molecule can mimic the epitope of your target analyte, leading to non-specific binding by your assay's antibodies.[5] This is a common form of interference in immunoassays, where antibodies bind to unintended but structurally related molecules.[5][6]

Q2: Can you explain the mechanism of cross-reactivity in simple terms?

A: Think of an immunoassay as a system of highly specific locks (antibodies) and keys (your target analyte). Cross-reactivity occurs when a molecule that is not the "master key" has a similar enough shape to fit into the lock and elicit a signal. Aminopentamide, due to its specific chemical structure, can act as one of these similar keys. This binding competition between the intended analyte and the cross-reactant can lead to inaccurate measurements. The result is often a false-positive signal or an overestimation of the true analyte concentration.[7]

Q3: What are the immediate consequences of unaddressed this compound cross-reactivity in my results?

A: The consequences can be significant and costly, potentially leading to:

  • False-Positive Results: Detecting the analyte in samples where it is not actually present.

  • Inaccurate Quantification: Reporting artificially inflated concentrations of your target analyte.[5]

  • Poor Reproducibility: High variability between sample replicates and across different experiments.

Part 2: Troubleshooting Guide for Active Issues

This section is for users who suspect or have confirmed that this compound is affecting their assay. The format follows a logical, question-based workflow to diagnose and resolve the problem.

Q4: My assay is generating unexpectedly high signals in samples from animal studies. How do I confirm if this compound is the culprit?

A: This is a classic sign of potential cross-reactivity. A systematic approach is required to diagnose the issue definitively. The workflow below outlines the critical steps.

A High Signal in Suspect Samples B Hypothesis: Cross-reactivity from This compound A->B C Step 1: Specificity Test (Direct Challenge) B->C D Spike drug-free matrix with This compound. Does it generate a signal? C->D E Step 2: Dilutional Linearity (Parallelism) D->E Yes J Cross-Reactivity Unlikely. Investigate other causes (e.g., matrix effects, HAMA). D->J No F Serially dilute a high-signal sample. Is the dose-response parallel to the standard curve? E->F G Step 3: Orthogonal Method Confirmation F->G No (Non-parallel) F->J Yes (Parallel) H Test suspect samples with a different method (e.g., LC-MS). Do results correlate? G->H I Cross-Reactivity Confirmed. Proceed to Mitigation. H->I No (Poor Correlation) H->J Yes (Good Correlation)

Caption: Diagnostic workflow for suspected cross-reactivity.

  • Direct Challenge: The most straightforward confirmation is to spike a known concentration of pure this compound into a negative control matrix (e.g., drug-free serum) and run it in your assay. If you observe a signal, you have direct evidence of cross-reactivity.

  • Assess Parallelism: Take a sample that shows a high signal and create a serial dilution curve. If the interfering substance has different binding kinetics than your target analyte, this dilution curve will be non-parallel to your standard curve. This non-parallelism is a strong indicator of interference.[7]

  • Orthogonal Method Confirmation: Analyze the same samples using a method with a different detection principle, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which relies on molecular mass rather than antibody binding.[8] If the immunoassay results are high but the LC-MS results are low or negative, cross-reactivity is the most likely cause.

Q5: We've confirmed cross-reactivity. What are our options for mitigating this interference and salvaging our assay?

A: Once confirmed, you can implement several strategies, ranging from simple protocol adjustments to more involved assay redevelopment.

Start Cross-Reactivity Confirmed Opt1 Sample Pre-treatment Start->Opt1 Opt2 Assay Protocol Optimization Start->Opt2 Opt3 Reagent Re-evaluation Start->Opt3 Sub1a Sample Dilution Opt1->Sub1a Sub1b Solid-Phase Extraction (SPE) Opt1->Sub1b Sub2a Increase Wash Steps/ Stringency Opt2->Sub2a Sub2b Adjust Incubation Time/ Temperature Opt2->Sub2b Sub2c Optimize Assay Buffer (pH, Ionic Strength) Opt2->Sub2c Sub3a Screen New Antibody Pairs Opt3->Sub3a Sub3b Change Assay Format (e.g., Competitive vs. Sandwich) Opt3->Sub3b End Validated Assay with Minimal Interference Sub1a->End Sub1b->End Sub2a->End Sub2b->End Sub2c->End Sub3a->End Sub3b->End

Caption: Mitigation strategies for confirmed cross-reactivity.

  • Sample Pre-treatment: The goal is to remove or reduce the concentration of the interfering substance before analysis.[9][10]

    • Dilution: This is the simplest approach. Diluting the sample can lower the concentration of aminopentamide to a level that no longer interferes, though this may also reduce your target analyte concentration below the limit of detection.[7]

    • Solid-Phase Extraction (SPE): If the physicochemical properties of aminopentamide and your analyte are sufficiently different, you can develop an SPE protocol to selectively remove the interfering drug.

  • Assay Protocol Optimization:

    • Increase Wash Stringency: Add more wash cycles or increase the detergent concentration (e.g., Tween-20) in your wash buffer to help remove weakly bound, non-specific molecules.[11]

    • Adjust Incubation Conditions: Modifying incubation times and temperature can sometimes favor the higher-affinity binding of your specific analyte over the lower-affinity binding of a cross-reactant.[12]

  • Reagent Re-evaluation:

    • Antibody Selection: This is the most robust long-term solution. The best way to avoid cross-reactivity is to use antibodies that are highly specific to your target.[7] Screen multiple monoclonal antibody pairs to find a combination that recognizes an epitope not present on aminopentamide. Monoclonal antibodies are generally preferred for their single-epitope specificity.[7][12]

Part 3: Key Experimental Protocols & Data

Here we provide standardized protocols for the essential experiments required to validate your assay's specificity.

Protocol 1: Quantitative Cross-Reactivity Assessment

This protocol determines the percentage of cross-reactivity of a compound in a competitive immunoassay format.

Objective: To quantify the degree to which this compound interferes with the assay.

Methodology:

  • Prepare Standard Curve: Prepare a serial dilution of your target analyte standard to generate a standard curve (typically 8 points).

  • Prepare Interferent Curve: Prepare a serial dilution of this compound in the same assay buffer over a broad concentration range.

  • Run Assay: Run the standard curve and the this compound curve on the same plate according to your established immunoassay protocol.

  • Calculate IC50 Values: For both curves, plot the signal response versus concentration and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Data Interpretation: The resulting percentage indicates the specificity of the antibody. A lower percentage signifies less cross-reactivity and a more specific assay.

Compound TestedAnalyte IC50 (ng/mL)Compound IC50 (ng/mL)% Cross-Reactivity
Target Analyte 1010100%
This compound 105,0000.2%
Structural Analog A 105002.0%
Unrelated Compound B 10>100,000<0.01%
Table 1: Example data from a cross-reactivity assessment. In this example, this compound shows minimal (0.2%) cross-reactivity.
Protocol 2: Spike and Recovery Analysis

This protocol assesses the influence of a sample matrix and potential interferents on the accurate quantification of the analyte.

Objective: To determine if the presence of this compound in a sample matrix affects the measurement of the target analyte.

Methodology:

  • Prepare Samples: Use three sets of samples:

    • Set A (Neat Matrix): A pool of drug-free matrix (e.g., serum, plasma).

    • Set B (Spiked Matrix): The same matrix pool spiked with a low, medium, and high concentration of your target analyte.

    • Set C (Spiked Matrix + Interferent): The same matrix pool spiked with the same low, medium, and high concentrations of your analyte, PLUS a clinically relevant concentration of this compound.

  • Run Assay: Analyze all samples in the immunoassay.

  • Calculate Recovery: For each spike level in Sets B and C, calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: Typically, the mean percent recovery should be within 80-120%. If the recovery in Set C is significantly different from Set B (e.g., >120%), it indicates that this compound is causing interference. This procedure is a key validation step recommended by regulatory bodies like the FDA.[13]

References
  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISA Kit. [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 176163. [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. The Buyer's Guide for Life Scientists. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

  • Creative Biolabs. (n.d.). Immunoassay Protocol & Troubleshooting. [Link]

  • Wikipedia. (n.d.). Aminopentamide. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Guidance for Industry. [Link]

  • Kaduk, J. A. (2022). Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). Powder Diffraction, 37(4), 302-308. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopentamide. PubChem Compound Summary for CID 22565. [Link]

  • Wild, D. (Ed.). (2013). The Immunoassay Handbook (4th ed.). Elsevier. [Link]

  • MilliporeSigma. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. [Link]

  • U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Draft Guidance for Industry. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. [Link]

  • PetPlace. (2015). Aminopentamide (Centrine®) for Dogs and Cats. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Guidance for Industry. [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 102(10), 3545-3547. [Link]

  • Kalinina, E. S., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]

  • Whitehead, P. (2020). Immunoassay – Sources and Effects of Immunoassay Interference. ELGA LabWater. [Link]

  • Salgado, C. M., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 67(10), 1357–1367. [Link]

  • Dodig, S. (2012). Interferences in Immunoassay. In Advances in Immunoassay Technology. IntechOpen. [Link]

  • Dasgupta, A. (2016). Immunoassays and Issues With Interference in Therapeutic Drug Monitoring. In Therapeutic Drug Monitoring. Elsevier. [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of Aminopentamide Sulfate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice on the long-term storage and stability of aminopentamide sulfate stock solutions. As an anticholinergic agent with a critical amide functional group, understanding its stability profile is paramount for ensuring experimental reproducibility and the integrity of your research data. This resource is designed to address common challenges and provide proactive solutions for maintaining the quality of your stock solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: What is the optimal solvent for preparing this compound stock solutions for long-term storage?

A1: For long-term storage, sterile, purified water (e.g., HPLC-grade or USP-grade) is the recommended solvent. This compound is freely soluble in water, and its salt form creates an acidic solution (pH 1.2-3.0 for a 2.5% solution), which is beneficial for stability.[1] The acidic environment minimizes the rate of base-catalyzed hydrolysis, a primary degradation pathway for amide-containing compounds. While this compound is also soluble in other polar solvents like methanol and slightly soluble in ethanol, aqueous solutions are generally preferred for stability unless experimental conditions demand a non-aqueous vehicle.[2]

Q2: What are the ideal storage temperatures for aqueous stock solutions of this compound?

A2: For long-term storage (months to a year), it is recommended to store aqueous stock solutions at refrigerated temperatures (2°C to 8°C). For shorter-term storage (days to weeks), controlled room temperature (20°C to 25°C) is generally acceptable.[3] Freezing (-20°C) may also be a viable option for very long-term storage, although it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade or precipitate upon thawing. As a general principle, lower temperatures slow down chemical degradation reactions, including hydrolysis.[4]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is significantly influenced by pH. As an amide, it is susceptible to both acid- and base-catalyzed hydrolysis. However, the rate of hydrolysis is generally slowest in the acidic to neutral pH range. The inherent acidity of an this compound solution (pH 1.2-3.0) helps to protect it from rapid degradation.[1] Adjusting the pH to alkaline conditions (pH > 8) will significantly accelerate the hydrolysis of the amide bond. Therefore, it is critical to avoid basic buffers or additives in your stock solutions.[5][6]

Q4: Should I protect my this compound stock solutions from light?

A4: Yes, it is best practice to protect this compound solutions from light. While specific photodegradation studies on this compound are not widely published, many pharmaceuticals are known to be light-sensitive.[7][8] Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation reactions. To mitigate this risk, always store stock solutions in amber vials or wrap clear vials in aluminum foil.[4]

Q5: What are the visual signs of degradation in an this compound stock solution?

A5: The first signs of instability are often visual. According to the USP monograph, a freshly prepared solution should be clear and colorless.[1] Any of the following changes could indicate degradation or contamination:

  • Precipitation: The formation of solid material in the solution.

  • Color Change: The development of a yellow or brown tint.

  • Cloudiness or Haziness: A loss of clarity in the solution.

If any of these are observed, the solution should be discarded and a fresh stock prepared. For quantitative assessment, a stability-indicating analytical method, such as HPLC, is necessary.

Troubleshooting Guide

Encountering issues with your stock solutions can be a significant setback. This guide provides a systematic approach to troubleshooting common problems.

Problem Probable Cause(s) Recommended Solution(s)
Precipitation upon storage at 2°C - 8°C 1. Concentration exceeds solubility at lower temperatures: The stock solution may be too concentrated to remain dissolved at refrigerated temperatures.2. Solvent evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration and causing precipitation.3. pH shift: Contamination or interaction with the container could alter the pH, affecting solubility.1. Prepare a less concentrated stock solution. If a high concentration is necessary, consider preparing it fresh before each experiment.2. Ensure vials are tightly sealed with high-quality caps. Use parafilm for extra security.3. Verify the pH of a freshly prepared solution and compare it to the suspect solution. Use high-purity water and clean glassware.
Solution turns yellow or brown over time 1. Oxidative degradation: Exposure to oxygen can cause degradation, leading to colored byproducts.2. Photodegradation: Exposure to light can induce chemical reactions that produce colored compounds.3. Interaction with impurities: Trace impurities in the solvent or from the container could react with the this compound.1. Prepare solutions with de-gassed water. For maximum protection, overlay the solution with an inert gas like nitrogen or argon before sealing.2. Store solutions in amber vials or protect them from light with foil wrap.3. Use high-purity solvents (HPLC-grade) and store in appropriate containers (borosilicate glass is generally inert).
Loss of potency or inconsistent experimental results 1. Chemical degradation: The most likely cause is hydrolysis of the amide bond, which is not always visually apparent.2. Adsorption to container walls: Highly concentrated or non-aqueous solutions may adsorb to plastic containers.3. Inaccurate initial weighing or dilution: Errors in preparation can lead to incorrect concentrations.1. Perform a stability study using a stability-indicating HPLC method (see protocol below) to quantify the concentration of the active compound.2. Use glass containers for long-term storage. If plastic is necessary, choose polypropylene or other low-binding plastics.3. Review preparation procedures. Ensure the analytical balance is calibrated and use calibrated volumetric glassware.

Visualizing Degradation and Workflow

Potential Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond.

G cluster_main Hydrolysis of Aminopentamide aminopentamide This compound (Amide) intermediate Tetrahedral Intermediate aminopentamide->intermediate H₂O (Acid or Base Catalyzed) products α-[2-(Dimethylamino)propyl]-α-phenyl- benzeneacetic acid + Ammonia intermediate->products Bond Cleavage

Caption: Simplified diagram of the amide hydrolysis pathway.

Experimental Workflow for Stability Assessment

A systematic approach is crucial for evaluating the stability of your stock solutions.

G cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution (Solvent, Concentration) store Store under Defined Conditions (Temp, Light) prep->store sample Sample at Time Points (T=0, 1, 2, 4 weeks, etc.) store->sample analyze Analyze via Stability-Indicating HPLC sample->analyze evaluate Evaluate Data (% Remaining vs. Time, Degradation Products) analyze->evaluate

Caption: Workflow for conducting a stability study on stock solutions.

Experimental Protocol: Stability-Indicating HPLC Method

To accurately determine the stability of this compound, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the intact drug from any potential degradation products.

Objective: To quantify the concentration of this compound and detect the presence of degradation products in a stock solution over time.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound Reference Standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV scan of the reference standard)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with water to obtain a stock standard of 100 µg/mL.

    • Prepare working standards by diluting the stock standard with water to concentrations of 5, 10, 25, and 50 µg/mL to create a calibration curve.

  • Sample Preparation (for Stability Study):

    • Prepare your this compound stock solution at the desired concentration (e.g., 1 mg/mL) in the chosen solvent.

    • At each stability time point (T=0, 1 week, 1 month, etc.), withdraw an aliquot of the stock solution.

    • Dilute the aliquot with water to fall within the range of the calibration curve (e.g., dilute 1:40 to get 25 µg/mL).

  • Forced Degradation (Method Validation):

    • To ensure the method is "stability-indicating," perform a forced degradation study.[9][10] Expose separate aliquots of a stock solution to the following conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 4 hours.

      • Thermal Degradation: Heat at 80°C for 24 hours.

      • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acid and base samples before dilution and injection.

    • Analyze these stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared stability samples.

    • Calculate the concentration of this compound in the stability samples using the calibration curve.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is ≥90% of the initial concentration.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

By following this guide, researchers can ensure the reliability of their experimental results by maintaining the integrity and stability of their this compound stock solutions.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. Retrieved from [Link]

  • Jahnavi, B., & Kumar, D. S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • (n.d.). III Analytical Methods. Japan Environment Agency. Retrieved from [Link]

  • Rasmussen, H. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Avomeen. Retrieved from [Link]

  • Wilde, M., Płotka-Wasylka, J., & Namieśnik, J. (2019). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 26(12), 11634-11663.
  • Mbous, Y. P., Tiyaboonchai, W., & Chooto, P. (2021).
  • (n.d.). This compound. Scribd. Retrieved from [Link]

  • Zhang, H., et al. (2024). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials.
  • (n.d.). Selected Methods of Analysis. Cengage. Retrieved from [Link]

  • Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1642.
  • Brown, S. A. (n.d.). Drug compounding: issues affecting safety and efficacy. DVM360. Retrieved from [Link]

  • (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Retrieved from [Link]

  • Capon, B., & Grieve, D. M. (1976). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the Chemical Society, Perkin Transactions 2, (3), 300-304.
  • Furusawa, N. (2001). Methods for the Determination of Sulphonamides in Meat. Journal of the Science of Food and Agriculture, 81(7), 637-646.
  • Curcio, A., et al. (2022). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite.
  • (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Walker, S. E., et al. (2010). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. The Canadian Journal of Hospital Pharmacy, 63(4), 292–301.
  • (n.d.). Stability of injectable medications after reconstitution. Semantic Scholar. Retrieved from [Link]

  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. Retrieved from [Link]

  • (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Wedgewood Pharmacy. Retrieved from [Link]

  • Samra, M., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263.
  • Lee, D., & Wang, Y. J. (1991). pH-dependent effect of magnesium sulfate on the stability of penicillin G potassium solution. Journal of Pharmaceutical Sciences, 80(6), 542-545.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating an HPLC Method for Aminopentamide Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. A validated analytical method is not merely a procedural document; it is a guarantee of data integrity, ensuring that decisions on safety, efficacy, and dosage are based on a foundation of scientific truth. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of aminopentamide sulfate in biological samples, grounded in the rigorous standards set by global regulatory bodies.

Aminopentamide, an anticholinergic agent, is utilized in veterinary medicine to control gastrointestinal motility.[1] Its quantification in plasma or serum is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. While various analytical techniques exist, HPLC with Ultraviolet (UV) detection remains a robust, accessible, and cost-effective workhorse in many laboratories. However, its successful implementation hinges on a meticulous and comprehensive validation process.

This guide eschews a simple checklist approach. Instead, it delves into the causality behind each validation step, provides detailed experimental protocols, and objectively compares the performance of a validated HPLC-UV method against its primary alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Cornerstone of Bioanalysis: Method Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[2] This is not an academic exercise but a mandatory requirement stipulated by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3] The core validation parameters discussed herein are derived from the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH Q2(R1).[4]

Case Study: A Practical HPLC-UV Method for this compound

To ground our discussion, we will refer to a practical, albeit hypothetical, HPLC-UV method for this compound analysis in human plasma. This method serves as our framework for exploring each validation parameter.

  • Analyte: this compound

  • Internal Standard (IS): A structurally similar compound, e.g., Clomipramine

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm[5]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Sample Preparation: Protein Precipitation (PPT)

Diagram: The Bioanalytical Method Validation Workflow

The validation process follows a logical sequence, where the successful completion of one stage often informs the next. This workflow ensures a comprehensive evaluation of the method's performance characteristics.

Validation_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_core_validation Phase 2: Core Validation Experiments cluster_stability Phase 3: Stability Assessment cluster_final Phase 4: Finalization Dev Method Development (Column, Mobile Phase, Sample Prep) Prep Prepare Validation Protocol & Acceptance Criteria Dev->Prep Spec Specificity & Selectivity Prep->Spec Lin Linearity, Range & Sensitivity (LLOQ) Spec->Lin AP Accuracy & Precision (Intra- & Inter-Day) Lin->AP Rec Recovery & Matrix Effect AP->Rec FTS Freeze-Thaw Stability Rec->FTS BTS Bench-Top Stability FTS->BTS LTS Long-Term Stability BTS->LTS Stock Stock Solution Stability LTS->Stock Report Compile Validation Report Stock->Report SOP Finalize Standard Operating Procedure (SOP) Report->SOP

Caption: Logical workflow for bioanalytical method validation.

Part 1: Sample Preparation - The Critical First Step

The complexity of biological matrices like plasma necessitates a robust sample preparation strategy to remove interferences, primarily proteins, that can damage the HPLC column and compromise data quality.[3][6]

Workflow: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[7] Acetonitrile is a common choice as it is an organic solvent that efficiently denatures and precipitates a majority of plasma proteins.[7]

Sample_Prep_Workflow Plasma 1. Aliquot Plasma Sample (e.g., 200 µL) Add_IS 2. Add Internal Standard (IS) Plasma->Add_IS Add_ACN 3. Add Acetonitrile (e.g., 600 µL, 1:3 ratio) Add_IS->Add_ACN Vortex 4. Vortex Mix (e.g., 1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (e.g., 10,000 xg, 10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into HPLC System Supernatant->Inject

Caption: Step-by-step workflow for plasma sample preparation.

Experimental Protocol: Protein Precipitation
  • Aliquot: Transfer 200 µL of thawed plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the internal standard working solution (e.g., Clomipramine at 1 µg/mL) to each tube.

  • Precipitate: Add 600 µL of ice-cold acetonitrile to the tube. The 1:3 plasma-to-solvent ratio is a common starting point for efficient protein removal.[7]

  • Vortex: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate the clear supernatant and transfer it to an HPLC vial.

  • Inject: Inject a defined volume (e.g., 20 µL) into the HPLC system.

Part 2: Core Validation Parameters

This section details the critical experiments required to validate the bioanalytical method, in line with FDA and ICH guidelines.[2][8]

Specificity and Selectivity
  • Why it's important: Specificity ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or concomitant medications.[2] Selectivity is the ability to differentiate the analyte from endogenous matrix components. For bioanalysis, this is demonstrated by analyzing at least six different sources of the blank biological matrix to check for interferences at the retention times of the analyte and the IS.[9]

  • Protocol:

    • Obtain blank plasma from at least six different individual donors.

    • Process each blank sample using the established sample preparation procedure.

    • Analyze the processed blanks on the HPLC system.

    • Separately, analyze a spiked sample at the Lower Limit of Quantitation (LLOQ).

    • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be ≤ 20% of the analyte response at the LLOQ. The response at the IS retention time must be ≤ 5% of the IS response.[8]

Linearity, Range, and Sensitivity (LLOQ)
  • Why it's important: This establishes the concentration range over which the method is accurate, precise, and linear. The relationship between concentration and detector response is defined by the calibration curve. The lowest point on this curve is the LLOQ, which defines the sensitivity of the method.[10]

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 10 to 2000 ng/mL, consisting of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations.

    • Process and analyze each concentration level in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[8]

      • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Why it's important: Accuracy describes the closeness of the mean test results to the true value, while precision measures the agreement among a series of measurements.[2] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels over several days.

  • Protocol:

    • Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (within 80% of the upper limit of the range).

    • Analyze five replicates of each QC level along with a calibration curve in three separate analytical runs on at least two different days (this assesses intra-day and inter-day variability).

    • Acceptance Criteria:

      • Accuracy: The mean calculated concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ QC.

      • Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ QC.[8]

Validation ParameterAcceptance Criteria (FDA/ICH)
Specificity Interference at analyte RT ≤ 20% of LLOQ response
Linearity (r²) ≥ 0.99
Calibration Standards ±15% of nominal (±20% for LLOQ)
Accuracy (QCs) ±15% of nominal (±20% for LLOQ)
Precision (%CV of QCs) ≤ 15% (≤ 20% for LLOQ)
Recovery and Matrix Effect
  • Why it's important: Recovery determines the efficiency of the extraction procedure. It's crucial that recovery is consistent and reproducible, though it doesn't need to be 100%.[9] The Matrix Effect assesses whether endogenous components in the plasma suppress or enhance the analyte's signal, which can severely impact accuracy.[9]

  • Protocol:

    • Recovery:

      • Prepare three sets of samples at Low, Mid, and High QC concentrations.

      • Set A: Spiked plasma samples processed through the full extraction procedure.

      • Set B: Post-extraction spiked samples (blank plasma is extracted first, then spiked with the analyte).

      • Calculate recovery: (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100%.

    • Matrix Effect:

      • Prepare two sets of samples.

      • Set B: Post-extraction spiked samples (as above).

      • Set C: Analyte prepared in the mobile phase at the same concentration.

      • Calculate Matrix Effect: (Mean Peak Area of Set B / Mean Peak Area of Set C). A value of 1 indicates no matrix effect.

    • Acceptance Criteria: While strict numerical limits are not always defined, the recovery and matrix effect should be consistent across the concentration range, with a %CV of ≤ 15%.

Stability
  • Why it's important: Analyte stability must be proven under various conditions that samples will encounter during the entire process, from collection to analysis.[11] Instability leads to erroneous concentration measurements.[12][13]

  • Protocol:

    • Analyze QC samples (Low and High) after exposing them to different conditions and compare the results to freshly prepared samples.

    • Freeze-Thaw Stability: Store QCs at -80°C and subject them to three freeze-thaw cycles (frozen for 24h, thawed unassisted at room temp, and refrozen).

    • Bench-Top Stability: Keep QCs at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time between sample collection and analysis.

    • Autosampler Stability: Place processed samples in the autosampler and re-analyze them after a set period (e.g., 24 hours).

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[14]

Part 3: Comparative Analysis - HPLC-UV vs. LC-MS/MS

While a validated HPLC-UV method is highly reliable, it's essential to understand its performance relative to more advanced techniques like LC-MS/MS. The choice of method often depends on the specific requirements of the study, balancing sensitivity needs with cost and complexity.

FeatureHPLC-UVLC-MS/MSRationale & Field Insights
Specificity Moderate to HighVery High UV detection relies on chromatographic separation alone. Co-eluting compounds with similar UV absorbance can interfere.[15] MS/MS adds another dimension of specificity by selecting for both the parent ion and a specific fragment ion, virtually eliminating interferences.[1][16]
Sensitivity (LLOQ) ng/mL rangepg/mL to low ng/mL range LC-MS/MS is inherently more sensitive, often by several orders of magnitude.[17] This is critical for low-dose drugs or studies requiring extensive PK profiling.
Throughput ModerateHigh The high specificity of MS/MS allows for much shorter chromatographic run times (e.g., 2-3 minutes) without compromising data quality, significantly increasing sample throughput.[15][18]
Method Development Relatively SimpleComplex Developing an HPLC-UV method is generally straightforward. LC-MS/MS method development requires optimization of both chromatographic separation and mass spectrometer parameters (e.g., ionization source, collision energies).
Cost (Instrument) LowHigh HPLC-UV systems are significantly less expensive to purchase and maintain than LC-MS/MS instruments.
Robustness HighModerateHPLC-UV systems are often considered more robust and easier to operate in a routine QC environment. LC-MS/MS systems are more sensitive to matrix effects and require more specialized expertise for operation and troubleshooting.

Conclusion: Selecting the Right Tool for the Job

The validation of an HPLC-UV method for this compound in biological samples is a rigorous but essential process that underpins the reliability of bioanalytical data. As demonstrated, a properly validated HPLC-UV method offers a robust, cost-effective, and reliable solution for many bioanalytical challenges. It provides the accuracy and precision required for regulatory submissions when its sensitivity is fit for the purpose.

However, the decision to use HPLC-UV versus a more sensitive technique like LC-MS/MS must be made in the context of the study's objectives. For studies involving very low drug concentrations, complex metabolic profiles, or the need for very high throughput, the superior sensitivity and specificity of LC-MS/MS are undeniable advantages.[1] For routine analysis, later-stage clinical trials with higher drug concentrations, or in laboratories where budget and accessibility are key considerations, a well-validated HPLC-UV method remains an excellent and fully compliant choice. Ultimately, the principles of meticulous validation—demonstrating specificity, accuracy, precision, and stability—are universal and non-negotiable, regardless of the chosen analytical platform.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jain, D. S., et al. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Journal of Chromatographic Science, 45(7), 439–443. [Link]

  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]

  • Phenomenex. (n.d.). Direct Plasma Analysis of Drug Compounds Using Onyx Monolithic Columns. [Link]

  • SIELC Technologies. (n.d.). Separation of Aminopentamide on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Falade, L., & Dandamudi, S. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]

  • Gaugain-Juhel, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS. Journal of AOAC International, 96(2), 471-480. [Link]

  • Siew, A. (1997). Stability-indicating high-performance liquid chromatographic assay methods for drugs in pharmaceutical dosage forms: Part II. Journal of Food and Drug Analysis, 5(1). [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Al-Dirbashi, O. Y., et al. (2000). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Biomedical Chromatography, 14(6), 391-396. [Link]

  • D'Avolio, A., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 11(8), 1042. [Link]

  • El-Gindy, A., et al. (2002). High-performance liquid chromatographic determination of α-amino acids in pharmaceutical dosage forms using aqueous mobile phase containing copper (II) ions. Il Farmaco, 57(4), 285-290. [Link]

  • Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(08), 1254-1260. [Link]

  • Taylor, R. L., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. Clinical Chemistry, 48(9), 1511-1519. [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. [Link]

  • Gaugain-Juhel, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS. Journal of AOAC International, 96(2), 471-480. [Link]

  • Pusey, M., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis, 1(1), 205-220. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. [Link]

  • Borges, E. M., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 970(1-2), 115-127. [Link]

  • Dominiczak, M. H., et al. (1999). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. The Journal of Nutritional Biochemistry, 10(8), 490-497. [Link]

  • El-Yazigi, A., et al. (2009). Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. International Journal of Biomedical Science, 5(4), 384-390. [Link]

  • Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy, 4(2), 36-41. [Link]

Sources

A Comparative Guide to Aminopentamide Sulfate and Atropine for Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two common anticholinergic agents, aminopentamide sulfate and atropine, with a specific focus on their application in smooth muscle research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison to deliver a foundational understanding of their respective mechanisms, experimental applications, and data interpretation, ensuring you can select the most appropriate antagonist for your research needs.

Introduction: Understanding the Antagonists

In the study of smooth muscle physiology and pharmacology, muscarinic receptor antagonists are indispensable tools. They allow for the precise interrogation of cholinergic signaling pathways that govern smooth muscle contraction in various organ systems, including the gastrointestinal (GI) tract, urinary bladder, and airways. Among the most established antagonists is atropine , a naturally occurring alkaloid renowned for its potent, non-selective blockade of all muscarinic receptor subtypes.[1] In contrast, aminopentamide is a synthetic agent developed to achieve a more targeted effect, particularly within the GI tract, with a potentially more favorable side-effect profile.[2][3]

This guide will dissect the pharmacological nuances of these two compounds, supported by established experimental protocols and comparative data to illuminate the practical implications of their differences.

Chemical and Pharmacological Profiles

A foundational understanding begins with the molecules themselves and their primary mechanism of action.

  • Atropine: A tropane alkaloid extracted from plants like Atropa belladonna, atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[4][5][6][7] Its primary action is as a competitive and reversible antagonist of muscarinic acetylcholine receptors.[4][8] By binding non-selectively to muscarinic receptors (M1, M2, M3, etc.), it effectively blocks the actions of the endogenous neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve stimulation.[9][10][11][12]

  • Aminopentamide: A synthetic anticholinergic, aminopentamide (as this compound) also functions as a non-selective muscarinic receptor antagonist.[2][13] However, it exhibits a greater degree of specificity for smooth muscle, particularly in the gastrointestinal tract.[2][3] Clinical and pharmacological data suggest it reduces the tone and amplitude of colonic contractions more potently and for a longer duration than atropine, while causing fewer systemic anticholinergic side effects such as pupil dilation (mydriasis) and dry mouth.[2][3][14]

Mechanism of Action: Blocking Cholinergic-Induced Contraction

Smooth muscle contraction is predominantly mediated by ACh binding to M3 muscarinic receptors, which couples to a Gq protein. This initiates a signaling cascade resulting in the formation of inositol trisphosphate (IP3), leading to the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum and subsequent muscle contraction. Both atropine and aminopentamide act by competitively occupying the ACh binding site on these receptors, preventing this cascade and promoting muscle relaxation.

G cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates Antagonist Atropine / Aminopentamide Antagonist->M3R Competitively Blocks

Caption: Cholinergic signaling pathway leading to smooth muscle contraction and its blockade by muscarinic antagonists.

Comparative Experimental Protocols

To objectively compare aminopentamide and atropine, a combination of in vitro and in vivo assays is essential. The following protocols provide a robust framework for such a comparison.

Protocol 1: In Vitro Organ Bath Assay for Potency and Efficacy

Objective: To determine the concentration-response relationship, potency (EC₅₀), and maximal efficacy (Emax) of each antagonist on isolated smooth muscle tissue.

Causality: This assay directly measures the physiological response of smooth muscle to pharmacological agents in a controlled environment, isolating the tissue from systemic influences. This allows for a precise determination of a drug's intrinsic activity at the receptor level.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., guinea pig or rat) according to approved institutional guidelines.

    • Isolate a segment of smooth muscle tissue, such as the distal ileum or a strip of colon.

    • Immediately place the tissue in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution to maintain viability.

  • Mounting:

    • Mount the tissue strip vertically in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes.

  • Contraction and Antagonism:

    • Induce a submaximal, stable contraction using a standard cholinergic agonist like carbachol (e.g., 1 µM). This provides a consistent level of muscle tone against which the antagonists can act.

    • Once the contraction plateaus, add the antagonist (this compound or atropine) in a cumulative, log-incremental fashion (e.g., 1 nM to 10 µM).

    • Record the resulting relaxation at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each antagonist concentration as a percentage of the initial carbachol-induced contraction.

    • Plot the percentage of relaxation against the log concentration of the antagonist to generate a concentration-response curve.

    • Use non-linear regression to calculate the EC₅₀ (the concentration of antagonist that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Protocol 2: In Vivo Gastrointestinal Motility Assay

Objective: To assess the inhibitory effect of each antagonist on gastrointestinal transit in a live animal model.

Causality: This assay provides a functional, systemic measure of a drug's effect, incorporating factors like absorption, distribution, and metabolism. It is crucial for understanding how in vitro potency translates to in vivo efficacy and for observing potential systemic side effects.

Methodology:

  • Animal Preparation:

    • Use adult mice or rats, fasted for 18-24 hours with free access to water to ensure an empty GI tract for clear marker transit.

  • Drug Administration:

    • Randomly assign animals to treatment groups: Vehicle Control (e.g., saline), this compound (at various doses), and Atropine (at various doses).

    • Administer the assigned treatment via an appropriate route (e.g., intraperitoneal or subcutaneous injection) 30 minutes prior to the marker administration.

  • Marker Administration:

    • Administer a non-absorbable marker, such as a 5% charcoal meal suspended in 10% gum acacia, via oral gavage (e.g., 0.5 mL per animal).

  • Transit Measurement:

    • After a set time (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction, avoiding any stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal marker from the pylorus.

  • Data Analysis:

    • Calculate the "Percent Transit" for each animal using the formula: (Distance traveled by marker / Total length of small intestine) x 100.

    • Calculate the "Percent Inhibition" for each drug-treated group relative to the vehicle control group: ((Control Transit % - Treated Transit %) / Control Transit %) x 100.

    • Concurrently, observe and record any overt signs of systemic anticholinergic effects (e.g., pupil dilation, reduced salivation).

G cluster_invitro In Vitro: Organ Bath Assay cluster_invivo In Vivo: GI Motility Assay a1 Isolate Smooth Muscle Tissue a2 Mount in Organ Bath (Krebs, 37°C, O₂) a1->a2 a3 Induce Contraction (e.g., Carbachol) a2->a3 a4 Add Antagonist (Cumulative Doses) a3->a4 a5 Record Relaxation a4->a5 a6 Calculate EC₅₀ & Emax a5->a6 b1 Fast Animals (e.g., Mice) b2 Administer Antagonist or Vehicle Control b1->b2 b3 Administer Charcoal Marker (Oral) b2->b3 b4 Euthanize & Dissect Small Intestine b3->b4 b5 Measure Transit Distance b4->b5 b6 Calculate % Inhibition b5->b6 start Experimental Design start->a1 start->b1 G start What is your primary research goal? q1 Investigating fundamental cholinergic mechanisms? start->q1 General q2 Targeting GI-specific motility? start->q2 Specific ans3 Is systemic effect a confounding factor in vivo? q1->ans3 ans2 Use Aminopentamide (GI-selective, fewer side effects) q2->ans2 ans1 Use Atropine (Potent, non-selective benchmark) ans3->ans1 No ans3->ans2 Yes

Caption: Decision guide for selecting an appropriate muscarinic antagonist.

Conclusion

While both this compound and atropine are effective muscarinic receptor antagonists that relax smooth muscle, they are not interchangeable. Atropine remains the gold standard for potent, non-discriminatory cholinergic blockade. Aminopentamide, however, offers a refined pharmacological profile with demonstrated functional selectivity for the gastrointestinal tract and a wider therapeutic window in vivo. The choice between them should be a deliberate one, guided by the specific demands of the experimental model and the scientific question at hand.

References

  • CV Pharmacology. (n.d.). Atropine (Muscarinic Receptor Antagonist).
  • Wikipedia. (n.d.). Aminopentamide.
  • Golan, D. E. (2025). Atropine. StatPearls - NCBI Bookshelf.
  • Pharmacology of Atropine ; Mechanism of action, functions and EFfects. (2024, June 16). YouTube.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atropine Sulfate?
  • Vedantu. (n.d.). Atropine: Structure, Uses, Mechanism & Side Effects.
  • CHEMM. (n.d.). Atropine Sulfate - Medical Countermeasures Database.
  • Powder Diffraction. (2022, September 9). Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). Cambridge Core.
  • FDA. (n.d.). Atropine Injection, 2 mg. accessdata.fda.gov.
  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists.
  • Medicine LibreTexts. (2023, February 2). 4.7: Muscarinic Antagonists.
  • Wikipedia. (n.d.). Atropine.
  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.
  • PubMed. (1963). SOME EFFECTS OF ATROPINE ON SMOOTH MUSCLE.
  • Benchchem. (n.d.). This compound | 35144-63-9.
  • National Center for Biotechnology Information. (n.d.). This compound | C19H26N2O5S | CID 176163. PubChem.
  • precisionFDA. (n.d.). This compound.
  • PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats.
  • National Center for Biotechnology Information. (n.d.). Aminopentamide | C19H24N2O | CID 22565. PubChem.
  • Ghyselinck, J., Verstrepen, L., Moens, F., & Van Oudenhove, L. (2021). Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies. Gut Microbes, 13(1), 1-20.
  • RxList. (n.d.). Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Vetscraft. (n.d.). Cholinergic antagonists.
  • SVP Meds. (n.d.). This compound tablet compounded for dogs and cats.

Sources

A Comparative In Vitro Analysis of Aminopentamide Sulfate and Other Classical Antispasmodics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro potency of aminopentamide sulfate against other prominent antispasmodic agents, including atropine, hyoscyamine, dicyclomine, and glycopyrrolate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

Introduction: The Rationale for In Vitro Potency Assessment in Antispasmodics

Antispasmodic drugs are mainstays in the management of conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS). The majority of these agents, particularly the anticholinergic class, exert their effects by antagonizing muscarinic acetylcholine receptors, thereby inhibiting parasympathetic stimulation of the gastrointestinal tract.

In vitro potency assessment is a cornerstone of preclinical drug evaluation. It provides a quantitative measure of a drug's ability to interact with its target receptor and elicit a functional response in a controlled environment, free from the complexities of an intact biological system. These assays are critical for:

  • Mechanism of Action Confirmation: Verifying that a compound interacts with the intended target.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Rank-Ordering Compounds: Objectively comparing the potency of multiple drug candidates to select the most promising leads for further development.

Two primary metrics are used to quantify the in vitro potency of antagonists: the pA2 value derived from functional assays and the inhibition constant (Ki) determined from receptor binding assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to produce the same response. A higher pA2 value signifies greater antagonist potency. The Ki represents the binding affinity of the antagonist for the receptor.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Aminopentamide, atropine, hyoscyamine, dicyclomine, and glycopyrrolate all function primarily as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] Smooth muscle contraction in the gut is largely mediated by the M3 subtype of these G-protein coupled receptors.

When the neurotransmitter acetylcholine (ACh) is released from parasympathetic nerve endings, it binds to M3 receptors on smooth muscle cells. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This surge in cytosolic Ca2+ leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction and the clinical manifestation of spasms.

Anticholinergic antispasmodics physically block the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling cascade and promoting muscle relaxation.

Muscarinic_Antagonist_Pathway cluster_0 Smooth Muscle Cell cluster_1 Synaptic Cleft M3 M3 Muscarinic Receptor PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3 Binds Antispasmodic Antispasmodic (e.g., Aminopentamide) Antispasmodic->M3 Blocks

Caption: Signaling pathway of M3 receptor-mediated smooth muscle contraction and its inhibition by antispasmodics.

While all are muscarinic antagonists, some compounds exhibit additional properties. Dicyclomine, for instance, also has a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action, likely by affecting cellular calcium channels.[2]

Comparative In Vitro Potency

The following table summarizes available in vitro potency data for this compound and its comparators. The data is primarily derived from functional assays on isolated guinea pig or goat ileum, a standard model for assessing antispasmodic activity.

DrugPotency MetricValue (mean ± SEM)Tissue/ReceptorReference(s)
This compound Relative Potency~0.5x AtropineNot Specified[2]
Atropine pA29.93 ± 0.04Guinea Pig Ileum[3]
pA28.16Guinea Pig Gastric Fundus[4]
Ki0.6 nMRat Neostriatal M1 Receptors[5]
Hyoscyamine pA29.46 ± 0.05Guinea Pig Ileum[3]
Dicyclomine pA29.39 ± 0.12Guinea Pig Ileum[3]
Glycopyrrolate Ki1.89 ± 0.05 nMRat M2 (Cardiac) Receptors[6]
Ki1.69 ± 0.18 nMRat M3 (Glandular) Receptors[6]

Analysis of Potency Data:

  • Atropine: Serves as the benchmark antimuscarinic. Its high pA2 value of 9.93 in the guinea pig ileum assay confirms its potent anticholinergic activity.[3]

  • Hyoscyamine: As the levo-isomer of atropine, it contains the pharmacologically active component of the racemic mixture. Its pA2 value of 9.46 is very close to that of atropine, confirming its high potency.[3]

  • Dicyclomine: Exhibits a pA2 value of 9.39, indicating potent antimuscarinic activity comparable to hyoscyamine.[3] This, combined with its direct musculotropic effects, provides a dual mechanism for its antispasmodic action.[2]

  • Glycopyrrolate: Receptor binding studies show high affinity for both M2 and M3 muscarinic receptors, with Ki values in the low nanomolar range, indicating potent binding.[6] Its potency is comparable to atropine at the receptor level.

Experimental Protocols for In Vitro Potency Determination

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below are methodologies for the two primary assays used to determine the in vitro potency of antispasmodic drugs.

Functional Potency (pA2) via Isolated Guinea Pig Ileum Assay

This classic organ bath experiment provides a physiological measure of an antagonist's ability to inhibit agonist-induced muscle contraction. The guinea pig ileum is a robust model due to its high density of muscarinic receptors and its predictable contractile responses to acetylcholine.[7]

Caption: Experimental workflow for determining pA2 values using an isolated tissue assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig (250-400g) via an approved method (e.g., cervical dislocation followed by exsanguination).

    • Immediately perform a laparotomy to expose the abdominal cavity.

    • Locate the ileocecal junction and excise a segment of the terminal ileum (approximately 10-15 cm from the junction).

    • Place the excised tissue in a petri dish containing pre-warmed (37°C) and aerated Tyrode's physiological salt solution.

    • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove intestinal contents.

    • Carefully trim away the mesenteric fat and cut the ileum into segments of 2-3 cm.[8]

  • Organ Bath Setup:

    • Mount an ileum segment in a 15-20 mL organ bath chamber containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂) to maintain physiological pH and oxygenation.[8]

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer connected to a data acquisition system (e.g., PowerLab).

    • Apply a resting tension of approximately 1.0 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.[7][8]

  • Experimental Procedure (Schild Analysis):

    • Control Agonist Curve: Generate a cumulative concentration-response curve (CRC) for acetylcholine. Add increasing concentrations of acetylcholine (e.g., from 10⁻⁹ M to 10⁻³ M) to the bath, allowing the contractile response to plateau at each concentration before adding the next. This establishes the baseline potency of the agonist.

    • Washout: Thoroughly wash the tissue with fresh Tyrode's solution until the tension returns to the initial baseline.

    • Antagonist Incubation: Add a fixed, known concentration of the antagonist (e.g., this compound) to the bath and allow it to incubate with the tissue for a predetermined time (typically 20-30 minutes) to reach equilibrium.

    • Test Agonist Curve: In the continued presence of the antagonist, repeat the cumulative acetylcholine CRC. A competitive antagonist will cause a parallel rightward shift of the CRC.

    • Repeat: Wash the tissue extensively and repeat the incubation and test CRC steps with at least two additional, higher concentrations of the antagonist.

  • Data Analysis and pA2 Calculation:

    • For each antagonist concentration, calculate the Dose Ratio (DR) using the formula: DR = EC₅₀ (with antagonist) / EC₅₀ (control).

    • Construct a Schild plot by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the plotted points. For a true competitive antagonist, the slope of this line should not be significantly different from 1.0.

    • The pA2 value is determined by the x-intercept of the regression line.[9]

Binding Affinity (Ki) via Radioligand Binding Assay

This assay directly measures the affinity of a drug for its receptor target by competing with a radiolabeled ligand. It is a powerful tool for determining selectivity across different muscarinic receptor subtypes (M1-M5).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in the target receptor (e.g., CHO-K1 cells stably expressing human M1, M2, or M3 receptors, or tissue homogenates from rat brain or submandibular gland).[6][10]

    • Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes (a fixed amount of protein per well), a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled antagonist (the "competitor," e.g., aminopentamide).[11]

    • Include control wells for:

      • Total Binding: Membranes + Radioligand (no competitor).

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

    • Incubate the plate for a sufficient time at a controlled temperature (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[11]

  • Separation and Counting:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate. The membranes and bound radioligand are trapped on the filter, while the unbound ligand passes through.[11]

    • Quickly wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis and Ki Calculation:

    • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the competitor drug. This will generate a sigmoidal inhibition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12]

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This guide provides a framework for the comparative in vitro evaluation of this compound and other classical antispasmodics. Based on available functional data from isolated tissue assays, atropine, hyoscyamine, and dicyclomine demonstrate potent antimuscarinic activity, with pA2 values indicating high affinity for muscarinic receptors in the gut. Glycopyrrolate shows similarly high affinity in receptor binding assays.

A significant literature gap exists for the quantitative in vitro potency (pA2 or Ki) of this compound, a compound widely used in veterinary medicine. While qualitative comparisons suggest a potency in the range of atropine, rigorous head-to-head studies using standardized protocols, such as those detailed herein, are required for a definitive quantitative assessment. The provided experimental methodologies offer a robust and validated approach for researchers to generate such data, enabling more precise comparisons and furthering the development of next-generation antispasmodic therapies.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Deepraj, S., & Nandakumar, K. (2008). Investigation of Isolated Goat Ileum Preparation for Teaching of Pharmacology. PharmacologyOnLine, 1, 22-33. [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British journal of pharmacology, 109(4), 1110–1119. [Link]

  • Yeoh, P. N., Koh, K. Y., Lee, J. A., Chen, Y. S., & Nafiah, M. A. (2013). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal, 4, 94. [Link]

  • Križ, B., & Mašič, L. P. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Jabeen, Q., Bashir, S., & Gilani, A. H. (2007). Spasmolytic effect of traditional herbal formulation on guinea pig ileum. Journal of basic and applied sciences, 3(1), 1-4. [Link]

  • Waud, D. R. (1968). pD2-, pA2- and pD2'-values of a series of compounds in a histaminic and a cholinergic system. Journal of pharmacology and experimental therapeutics, 164(2), 340-353. [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • RJPT SimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPT SimLab. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]

  • University of Bath. (n.d.). Guinea Pig Ileum. [Link]

  • Kawashima, K., Fujimoto, K., Suzuki, T., & Oohata, H. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224–229. [Link]

  • ResearchGate. (2013). (PDF) Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. [Link]

  • Moehle, K. D., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS chemical neuroscience, 12(23), 4418–4429. [Link]

  • ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Eva, C., & Costa, E. (1986). M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. Journal of neurochemistry, 46(5), 1429–1435. [Link]

  • Probert, L. A., van der Westhuizen, J. M., & van der Bijl, P. (1995). Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. British journal of anaesthesia, 74(5), 549–552. [Link]

  • Zhang, Y., et al. (2025). Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial. BMC anesthesiology, 25(1), 1. [Link]

  • Pixorize. (n.d.). Hyoscyamine & Dicyclomine Mnemonic for USMLE. Pixorize. [Link]

  • Roberts, F. F., & Lazareno, S. (1989). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British journal of pharmacology, 97(3), 927–935. [Link]

  • De Groat, W. C., & Booth, A. M. (1984). Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes. Journal of pharmacology and experimental therapeutics, 230(2), 326–331. [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. [Link]

  • Aronstam, R. S., Triggle, D. J., & Eldefrawi, M. E. (1978). Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. Molecular pharmacology, 14(4), 545–553. [Link]

  • Pérez-Gutiérrez, R. M., & Zavala-Sánchez, M. A. (2015). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. BioMed research international, 2015, 950217. [Link]

  • Wellstein, A., Pitschner, H. F., & Palm, D. (1988). Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors. Naunyn-Schmiedeberg's archives of pharmacology, 338(1), 19–27. [Link]

  • Watson, M., Roeske, W. R., & Yamamura, H. I. (1986). Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors. Life sciences, 38(22), 2003–2010. [Link]

  • Herxheimer, A. (1958). A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity. British journal of pharmacology and chemotherapy, 13(2), 184–192. [Link]

  • Hiemstra, T., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Clinical pharmacology and therapeutics, 111(1), 70–84. [Link]

  • Del Tacca, M., et al. (1984). Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle. Pharmacology, 29(6), 329–335. [Link]

  • Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular pharmacology, 38(2), 267–273. [Link]

  • Mirakhur, R. K., & Dundee, J. W. (1978). Comparative study of the effects of oral and i.m. atropine and hyoscine in volunteers. British journal of anaesthesia, 50(6), 591–598. [Link]

  • Panaskar, A. N., et al. (2022). To In-vitro Antispasmodic Activity of Aqueous Leaves Extract of Coriandrum sativum (C. sativum) Linn. on Chicken Ileum. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-4. [Link]

  • Le, U. T., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS chemical neuroscience, 5(10), 965–975. [Link]

  • Sadraei, H., Asghari, G., & Hajhashemi, V. (2003). Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum. Journal of ethnopharmacology, 87(1), 37–42. [Link]

  • Navarrete, A., et al. (2016). Antispasmodic Effects and Action Mechanism of Essential Oil of Chrysactinia mexicana A. Gray on Rabbit Ileum. Molecules (Basel, Switzerland), 21(6), 785. [Link]

  • Kumar, R. P., et al. (2021). In vitro spasmodic & antispasmodic effect of Amaranthus spinosus L. & Amaranthus viridis L. on isolated chicken ileum. International Journal of Pharmacognosy and Life Science, 2(1), 1-6. [Link]

  • Zhang, Y., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in pharmacology, 8, 532. [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of therapeutic compounds is paramount. This guide provides an in-depth, technical comparison of aminopentamide sulfate with other prominent anticholinergic agents. By delving into the underlying pharmacology, presenting objective experimental data, and detailing robust analytical methodologies, this document serves as a comprehensive resource for informed decision-making in preclinical and clinical research.

Introduction: The Therapeutic Niche of this compound

This compound is a synthetic anticholinergic agent utilized primarily in veterinary medicine as a smooth-muscle antispasmodic.[1][2] Its main therapeutic applications are in the control of vomiting and diarrhea in dogs and cats.[1][2] The clinical efficacy of aminopentamide stems from its ability to reduce the tone and amplitude of colonic contractions, as well as decrease gastric secretions and acidity.[1] It is often qualitatively described as being more specific for the gastrointestinal (GI) tract with fewer side effects, such as dry mouth and blurred vision, compared to the archetypal anticholinergic, atropine.[1]

This guide moves beyond these qualitative statements to provide a quantitative, evidence-based comparison of this compound with key alternatives, including atropine, glycopyrrolate, and hyoscine butylbromide. By understanding the nuances of their pharmacological profiles, researchers can better design experiments and select the most appropriate agent for their specific research needs.

Mechanism of Action: A Competitive Antagonist at Muscarinic Receptors

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4][5] These G-protein coupled receptors are integral to the parasympathetic nervous system's control over various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate.[6] By blocking the binding of the endogenous neurotransmitter, acetylcholine, aminopentamide and other anticholinergic drugs inhibit parasympathetic stimulation.

The five subtypes of muscarinic receptors (M1-M5) are distributed differently throughout the body, and the relative affinity of an antagonist for these subtypes determines its tissue selectivity and side-effect profile. For instance, M3 receptors are predominantly found on smooth muscle and glandular tissue, making them a key target for modulating GI motility and secretions.

cluster_0 Parasympathetic Nerve Terminal cluster_1 Smooth Muscle Cell cluster_2 Pharmacological Intervention ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Leads to Contraction Smooth Muscle Contraction Ca->Contraction Causes Aminopentamide This compound Aminopentamide->mAChR Blocks

Caption: Mechanism of action of this compound.

Comparative Pharmacological Data

A critical aspect of drug evaluation is the quantitative comparison of potency and selectivity. The following table summarizes key pharmacological parameters for this compound and its alternatives. It is important to note that direct comparative data for aminopentamide is sparse in publicly available literature; therefore, some values are based on established data for well-characterized alternatives.

CompoundpA2 Value (Intestinal Smooth Muscle)Muscarinic Receptor Affinity (Ki in nM)Primary Therapeutic UseKey Differentiating Features
This compound Data not readily availableData not readily availableGI antispasmodic in veterinary medicine[1][2]Reportedly more GI-specific with fewer systemic side effects than atropine[1]
Atropine 8.16 - 8.72 (guinea pig ileum, human colon)[7][8]Non-selectiveBroad-spectrum anticholinergicCrosses the blood-brain barrier, leading to central nervous system effects[6]
Glycopyrrolate 8.16 - 9.09 (guinea pig atrium/airways)[9][10]M1: 0.60, M2: 0.03[9]Preanesthetic to reduce secretions, GI disorders[3][4][5]Quaternary amine, does not readily cross the blood-brain barrier, reducing CNS side effects[4][5]
Hyoscine Butylbromide Data not readily availableHigh affinity for muscarinic receptors[11]Abdominal cramps and spasms[12][13][14]Quaternary amine with low systemic absorption and CNS penetration[11][15]

Experimental Protocols for Comparative Analysis

To generate robust comparative data, standardized and validated experimental protocols are essential. The following sections detail methodologies for in vitro, ex vivo, and in vivo assessments of anticholinergic activity.

In Vitro Analysis: Isolated Guinea Pig Ileum Assay for pA2 Determination

This classic pharmacological preparation is invaluable for determining the potency of competitive antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

cluster_0 Tissue Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis A Euthanize Guinea Pig B Isolate Ileum Segment A->B C Mount in Organ Bath B->C D Cumulative Acetylcholine Concentration-Response Curve C->D E Washout D->E F Incubate with Antagonist (e.g., Aminopentamide) E->F G Repeat Acetylcholine Concentration-Response Curve F->G H Schild Plot Construction G->H I Determine pA2 Value H->I

Sources

A Comparative Guide to Validating the Anticholinergic Effects of Aminopentamide Sulfate in a Novel Animal Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selective Anticholinergic Action

Anticholinergic agents, which antagonize the action of acetylcholine at muscarinic receptors, are critical in treating a variety of conditions, including gastrointestinal disorders characterized by hypermotility and spasms.[1] The therapeutic efficacy of these agents is often tempered by a range of side effects, such as dry mouth, blurred vision, and tachycardia, stemming from their systemic activity.[2] The ideal anticholinergic agent would exhibit high potency at the target organ, typically the gastrointestinal tract, with minimal systemic side effects.

Aminopentamide sulfate, a synthetic anticholinergic, has been utilized in veterinary medicine for its antispasmodic and antisecretory effects.[2][3] It is reported to have a more pronounced and prolonged effect on colonic contractions compared to atropine, a classic anticholinergic, while causing fewer mydriatic (pupil dilation) and salivary side effects.[4][5] This suggests a degree of gastrointestinal selectivity that is highly desirable in clinical practice.

This guide presents a novel integrated animal model for the comprehensive validation of the anticholinergic effects of this compound. This model combines the assessment of gastrointestinal motility, salivary secretion, and pupillary response to provide a holistic view of the drug's activity and side-effect profile. We will compare the performance of this compound with that of atropine, glycopyrrolate, and hyoscyamine, providing a robust dataset for informed decision-making in drug development.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by acting as a nonselective muscarinic receptor antagonist.[3] It competitively blocks the binding of acetylcholine to muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal tract. This inhibition of cholinergic signaling leads to a reduction in smooth muscle tone and motility, as well as a decrease in gastric acid secretion.[4][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release ACh ACh ACh Release->ACh M3 Muscarinic (M3) Receptor ACh->M3 Binds to Contraction Smooth Muscle Contraction M3->Contraction Activates Blocked Relaxation M3->Blocked Aminopentamide Aminopentamide Sulfate Aminopentamide->M3 Blocks

Caption: Mechanism of this compound at the neuromuscular junction.

A Novel Integrated Animal Model for Anticholinergic Validation

To provide a comprehensive assessment of both the desired therapeutic effects and potential side effects of this compound, we propose a novel animal model integrating three distinct experimental paradigms in a single study. The use of multiple endpoints allows for a robust evaluation of the drug's selectivity.

Experimental Workflow

cluster_0 Phase 1: Baseline Measurements cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Post-Treatment Assessment cluster_3 Phase 4: Data Analysis A1 Acclimatize Animals (e.g., Male Wistar Rats, 200-250g) A2 Baseline Salivary Secretion Measurement (Sialometry) A1->A2 A3 Baseline Pupil Diameter Measurement (Pupillometry) A2->A3 B1 Randomly Assign to Treatment Groups: - Vehicle Control - this compound - Atropine - Glycopyrrolate - Hyoscyamine A3->B1 B2 Administer Test Articles (e.g., Intraperitoneal Injection) B1->B2 C1 Post-Treatment Sialometry B2->C1 C2 Post-Treatment Pupillometry C1->C2 C3 Gastrointestinal Motility Assay (Charcoal Meal Test) C2->C3 D1 Calculate % Inhibition of Salivation C3->D1 D2 Calculate Change in Pupil Diameter D1->D2 D3 Measure Distance Traveled by Charcoal Meal D2->D3 D4 Statistical Analysis (e.g., ANOVA) D3->D4

Caption: Proposed experimental workflow for the integrated animal model.

Experimental Protocols

Gastrointestinal Motility: Charcoal Meal Test in Rats

This protocol assesses the effect of the test compounds on the transit of a non-absorbable marker through the small intestine.

Materials:

  • Male Wistar rats (200-250g)

  • Charcoal meal (10% charcoal in 5% gum acacia)

  • Test compounds (this compound, Atropine, Glycopyrrolate, Hyoscyamine) and vehicle control

  • Oral gavage needles

  • Surgical scissors and forceps

Procedure:

  • Fast rats for 18-24 hours with free access to water.

  • Administer the test compound or vehicle control via intraperitoneal (IP) injection.

  • After 30 minutes, administer 1 ml of the charcoal meal to each rat via oral gavage.

  • After a further 30 minutes, humanely euthanize the rats.

  • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

Salivary Secretion: Sialometry in Mice

This protocol measures the amount of saliva produced in response to a secretagogue, allowing for the quantification of the antisialagogue (dry mouth) effect of the test compounds.

Materials:

  • Male BALB/c mice (20-25g)

  • Pilocarpine (a muscarinic agonist to stimulate salivation)

  • Test compounds and vehicle control

  • Pre-weighed cotton balls

  • Microcentrifuge tubes

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Administer the test compound or vehicle control via IP injection.

  • After 15 minutes, anesthetize the mice.

  • Place a pre-weighed cotton ball in the mouth of each mouse.

  • Inject pilocarpine (0.5 mg/kg, subcutaneous) to induce salivation.

  • After 15 minutes, remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.

  • Weigh the tube with the saliva-soaked cotton ball.

  • The weight of the saliva is the difference between the final weight and the initial weight of the tube and cotton ball.

  • Calculate the percent inhibition of salivation for each treatment group compared to the vehicle control.

Pupillary Response: Pupillometry in Rabbits

This protocol measures changes in pupil diameter to assess the mydriatic side effects of the test compounds. Rabbits are often used for ophthalmic studies due to their large, easily observable eyes.

Materials:

  • Male New Zealand white rabbits (2-3 kg)

  • Test compounds and vehicle control (formulated as eye drops)

  • Digital pupillometer or a ruler and magnifying glass

  • A controlled light environment

Procedure:

  • Acclimatize the rabbits to the experimental room and handling.

  • Measure the baseline pupil diameter of both eyes in a controlled, dimly lit environment.

  • Instill one drop of the test compound into one eye and one drop of the vehicle control into the other eye.

  • Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120 minutes) post-instillation.

  • Calculate the change in pupil diameter from baseline for each treatment.

Comparative Analysis of Anticholinergic Effects

The following tables summarize the expected and literature-derived data comparing this compound with other anticholinergic agents.

Table 1: Comparative Potency of Anticholinergic Agents
DrugpA2 Value (Guinea Pig Ileum)Relative Potency (vs. Atropine)Primary Site of Action
This compound Not Reported0.5xGastrointestinal Tract
Atropine 8.60 - 8.721x (Reference)Systemic
Glycopyrrolate 8.16 - 9.092-5xPeripheral (limited CNS)
Hyoscyamine Not ReportedSimilar to AtropineSystemic

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. The relative potency of aminopentamide is based on descriptive pharmacological data.[3]

Table 2: Comparative Profile of Therapeutic Effects and Side Effects
DrugGastrointestinal Motility InhibitionSalivary Secretion InhibitionMydriasis (Pupil Dilation)Central Nervous System Effects
This compound +++ (Strong and prolonged)++Minimal
Atropine ++++++++++
Glycopyrrolate ++++++++ (Limited CNS penetration)
Hyoscyamine ++++++++++

(Rating: + Weak, ++ Moderate, +++ Strong)

Discussion and Interpretation of Results

The proposed integrated animal model provides a robust framework for validating the anticholinergic effects of this compound. The primary endpoint, inhibition of gastrointestinal motility, is expected to be significant for aminopentamide, confirming its therapeutic potential. The key differentiating factor will be the magnitude of its effects on salivary secretion and pupillary diameter compared to the other agents.

Based on existing literature, this compound is anticipated to demonstrate a superior profile with strong inhibition of gastrointestinal transit and comparatively weaker effects on salivation and pupil size.[4][5] This would support the claim of its relative gastrointestinal selectivity.

Atropine and hyoscyamine are expected to show potent effects across all three measures, reflecting their systemic anticholinergic activity.[1] Glycopyrrolate, a quaternary ammonium compound, is known for its limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects. Its peripheral effects on salivation and the gastrointestinal tract are potent, making it a valuable comparator for assessing the peripheral selectivity of aminopentamide.

Conclusion

This guide has outlined a comprehensive approach to validating the anticholinergic effects of this compound. The proposed novel animal model, which integrates the assessment of gastrointestinal motility, salivary secretion, and pupillary response, offers a powerful tool for characterizing the drug's efficacy and side-effect profile. The comparative data presented, while highlighting the need for further quantitative studies on aminopentamide's potency, suggests its potential as a more selective anticholinergic agent. By employing the detailed protocols and comparative framework provided, researchers can generate the robust data necessary to advance the development of improved therapies for gastrointestinal disorders.

References

  • PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. [Link]

  • Drugs.com. (2025, November 30). Centrine Tablets. [Link]

  • Blount, W. (n.d.). Aminopentamide.
  • Wikipedia. (n.d.). Aminopentamide. [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. [Link]

  • Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. [Link]

  • Veterian Key. (n.d.). 9. Pharmacology. [Link]

  • Encino Pharmacy. (n.d.). Veterinary Compounds. [Link]

  • MSD Veterinary Manual. (n.d.). Gastrointestinal Prokinetic Drugs Used in Monogastric Animals. [Link]

  • National Institutes of Health. (n.d.). Agonists of Orally Expressed TRP Channels Stimulate Salivary Secretion and Modify the Salivary Proteome. [Link]

  • PubMed. (n.d.). The effect of slaframine on salivary output and subacute and acute acidosis in growing beef steers. [Link]

  • ResearchGate. (2024, August 27). Evaluation of 0.1% and 1% atropine eyedrops in cats: A comparative study of tolerance, stability, and efficacy. [Link]

  • PubMed. (n.d.). Various emetogens increase the secretion of salivary amylase in rats: a potential model in emesis research. [Link]

  • National Institutes of Health. (2025, July 6). Atropine - StatPearls - NCBI Bookshelf. [Link]

  • PubMed. (n.d.). The effects of bumetanide, amiloride and Ba2+ on fluid and electrolyte secretion in rabbit salivary gland. [Link]

  • Agricultural Marketing Service. (2002, August 16). ATROPINE. [Link]

  • PubMed. (n.d.). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. [Link]

  • National Institutes of Health. (n.d.). Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum. [Link]

  • National Institutes of Health. (n.d.). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. [Link]

  • National Institutes of Health. (n.d.). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. [Link]

  • National Institutes of Health. (n.d.). The acetylcholine-atropine antagonism as determined by a series of pA values. [Link]

  • National Institutes of Health. (n.d.). ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS. [Link]

  • ResearchGate. (2025, August 10). Synthesis and pharmacological effects of new, N -substituted soft anticholinergics based on glycopyrrolate | Request PDF. [Link]

  • PubMed. (2025, January 19). Glycopyrrolate. [Link]

  • PubMed. (2017, April 3). Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. [Link]

  • National Institutes of Health. (n.d.). Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. [Link]

  • DailyMed. (n.d.). Glycopyrrolate Injection, USP 0.2 mg/mL (1 mL, 2 mL) Rx only. [Link]

  • Figshare. (2015, March 3). Summary of the IC50 (μM) values obtained for each antagonist drug with their respective Anticholinergic Cognitive Burden (ACB) and Serum Anticholinergic Activity (SAA) scores. [Link]

  • Pediatric Oncall. (n.d.). Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]

  • MedlinePlus. (2017, September 15). Hyoscyamine: MedlinePlus Drug Information. [Link]

  • National Institutes of Health. (2017, July 7). Hyoscyamine - LiverTox - NCBI Bookshelf. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Aminopentamide Sulfate and its Anticholinergic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Niche of Aminopentamide Sulfate

Aminopentamide, available as aminopentamide hydrogen sulfate, is a synthetic anticholinergic agent utilized in veterinary medicine, primarily for its antispasmodic and antiemetic properties in dogs and cats.[1][2][3] It functions as a nonselective muscarinic receptor antagonist, targeting the smooth muscles of the gastrointestinal tract to reduce gastric motility and secretions.[1] Clinically, it is employed to manage conditions such as vomiting, diarrhea, visceral spasms, and pylorospasm.[1][2]

Aminopentamide is often compared to atropine, another well-known anticholinergic. It is reported to be more potent and have a longer duration of action in reducing the tone and amplitude of colonic contractions, with the advantage of causing fewer systemic side effects like mydriasis (dilation of the pupils) and salivary inhibition at therapeutic doses.[2] Despite its established use, detailed public-domain data on the pharmacokinetics of this compound is notably scarce. This guide, therefore, aims to provide a comparative framework by examining the pharmacokinetic properties of its better-characterized analogs—atropine, scopolamine, and glycopyrrolate—to infer potential characteristics of aminopentamide and to underscore the necessity for dedicated pharmacokinetic studies.

The Imperative of Pharmacokinetic Analysis in Drug Development

The therapeutic efficacy and safety of any drug are intrinsically linked to its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these parameters is critical for determining appropriate dosing regimens and predicting potential drug interactions. For this compound and its analogs, the relationship between their chemical structures and their behavior in the body dictates their clinical utility and side-effect profiles.

Comparative Pharmacokinetics: this compound and Its Analogs

While specific quantitative pharmacokinetic data for this compound remains elusive in publicly accessible literature, we can draw valuable comparisons with other antimuscarinic agents used in veterinary medicine. The following sections detail the known pharmacokinetic parameters for atropine, scopolamine, and glycopyrrolate in dogs, which serve as a benchmark for what should be elucidated for this compound.

Atropine

Atropine, a naturally occurring tertiary amine, is a well-established anticholinergic agent. Its pharmacokinetic profile in dogs has been a subject of several studies.

  • Absorption and Bioavailability: The onset of action for intravenously administered atropine is rapid, typically within minutes, with a short duration of action of 20-30 minutes.[4]

  • Distribution: Being a tertiary amine, atropine can cross the blood-brain barrier, which can lead to central nervous system effects.

  • Metabolism and Excretion: The plasma half-life of atropine after parenteral administration ranges from 2 to 4 hours.[5] A study on endotracheal versus endobronchial administration in dogs reported an elimination half-life of 28.0 +/- 7.9 minutes and 39.3 +/- 5.2 minutes, respectively.[6] Another study reported an elimination half-life of 52 minutes and a high apparent volume of distribution (3.2 L/kg).[7]

Scopolamine

Scopolamine, another tertiary amine belladonna alkaloid, is known for its potent effects on the central nervous system, making it useful for motion sickness.

  • Absorption and Bioavailability: Oral bioavailability of scopolamine is generally low and variable.[8] A study in Beagle dogs comparing an oral disintegrative microencapsule tablet with a normal tablet showed significant differences in absorption rates and bioavailability, with the microencapsule formulation demonstrating improved bioavailability.[9]

  • Metabolism and Excretion: The elimination half-life of scopolamine in dogs has been reported to be between 2.83 and 3.85 hours, depending on the oral formulation.[9] Butylscopolamine, a quaternary ammonium derivative, has very limited oral absorption in greyhound dogs, with a rapid plasma elimination half-life of 2 hours.[10]

Glycopyrrolate

Glycopyrrolate is a quaternary ammonium compound, and this structural feature significantly influences its pharmacokinetic profile.

  • Absorption and Bioavailability: As a quaternary amine, glycopyrrolate is poorly absorbed orally. Its onset of action is within one minute when administered intravenously.[11]

  • Distribution: The charged nature of glycopyrrolate limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amines like atropine and scopolamine.[12]

  • Metabolism and Excretion: Glycopyrrolate has a longer duration of action than atropine, with vagal blocking effects lasting 2 to 3 hours and antisialagogue effects for up to 7 hours after intravenous injection.[12] The elimination half-life is approximately 50 minutes.[11]

Pharmacokinetic Data Summary
Drug Animal Model Route of Administration Bioavailability (%) Half-Life (t½) Peak Plasma Concentration (Cmax) Time to Peak (Tmax) Volume of Distribution (Vd) Clearance (CL)
This compound Dog/CatOral, InjectableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Atropine DogEndotracheal-28.0 ± 7.9 min[6]23.9 ± 5 ng/mL[6]-3.2 L/kg[7]44 mL/min/kg[7]
Atropine DogEndobronchial-39.3 ± 5.2 min[6]40.0 ± 7.8 ng/mL[6]---
Scopolamine (Oral Microencapsule) Beagle DogOralHigher than normal tablet[9]2.83 ± 0.45 h[9]8.16 ± 0.67 ng/mL[9]1.25 ± 0.27 h[9]--
Scopolamine (Oral Normal Tablet) Beagle DogOralLower than microencapsule[9]3.85 ± 0.82 h[9]3.54 ± 0.64 ng/mL[9]0.42 ± 0.09 h[9]--
Butylscopolamine Greyhound DogOralVery limited[10]2 h (plasma)[10]----
Glycopyrrolate HorseIV Infusion100% (IV)Tri-exponential elimination[13]----

Experimental Protocols for Pharmacokinetic Elucidation

To address the data gap for this compound, robust experimental designs are necessary. The following protocols outline standard methodologies for determining key pharmacokinetic parameters.

In Vivo Pharmacokinetic Study in a Canine Model

This protocol describes a typical crossover study design to determine the pharmacokinetics of this compound following intravenous and oral administration in dogs.

Logical Flow of the In Vivo Study

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_selection Animal Selection (e.g., 6 healthy Beagle dogs) acclimatization Acclimatization Period animal_selection->acclimatization fasting Overnight Fasting acclimatization->fasting iv_dose Intravenous (IV) Administration (e.g., 1 mg/kg) fasting->iv_dose Group 1 oral_dose Oral Administration (e.g., 5 mg/kg) fasting->oral_dose Group 2 washout Washout Period (e.g., 1 week) iv_dose->washout blood_collection Serial Blood Sampling (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) iv_dose->blood_collection oral_dose->washout oral_dose->blood_collection washout->iv_dose Crossover to Group 2 washout->oral_dose Crossover to Group 1 plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction (e.g., SPE or LLE) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Quantification sample_extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) lcms_analysis->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Utilize a cohort of healthy, adult Beagle dogs. Allow for a sufficient acclimatization period to the housing conditions.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus of this compound (e.g., 1 mg/kg) into the cephalic vein.

    • Oral (PO) Administration: Administer a single oral dose (e.g., 5 mg/kg) via a gelatin capsule.

    • A crossover design with an adequate washout period (e.g., one week) between treatments is recommended to minimize inter-individual variability.

  • Blood Sampling: Collect serial blood samples (e.g., 2 mL) from a peripheral vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of aminopentamide in plasma.

    • Sample preparation will likely involve protein precipitation followed by solid-phase or liquid-liquid extraction.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability (F) can be calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

In Vitro Metabolic Stability Assay

This assay provides insights into the intrinsic clearance of a drug and helps identify the primary metabolic pathways.

Workflow for In Vitro Metabolic Stability

in_vitro_workflow cluster_setup Assay Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis microsomes Liver Microsomes (Canine, Feline) incubation Incubation at 37°C microsomes->incubation cofactors Cofactors (NADPH) cofactors->incubation drug This compound drug->incubation t0 Time 0 incubation->t0 t_final Time X (e.g., 5, 15, 30, 60 min) incubation->t_final reaction_stop Quench Reaction (e.g., Acetonitrile) t0->reaction_stop t_final->reaction_stop centrifugation Centrifugation reaction_stop->centrifugation lcms_analysis LC-MS/MS Analysis of Supernatant centrifugation->lcms_analysis data_analysis Data Analysis (Calculate half-life, intrinsic clearance) lcms_analysis->data_analysis

Caption: Protocol for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (from dog or cat) and the test compound (this compound).

  • Initiation: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of this line can be used to calculate the in vitro half-life and intrinsic clearance.

Bridging the Gap: The Path Forward

The conspicuous absence of robust pharmacokinetic data for this compound presents a significant knowledge gap for a drug that has been in veterinary use for a considerable time. While comparisons with analogs like atropine, scopolamine, and glycopyrrolate offer a foundational understanding, they are not a substitute for specific data. The structural differences, particularly the tertiary versus quaternary amine structures, have profound implications for ADME properties and clinical effects.

For researchers and drug development professionals, the path forward is clear:

  • Prioritize Pharmacokinetic Studies: Dedicated in vivo studies in target species (dogs and cats) are essential to define the pharmacokinetic profile of this compound.

  • Investigate Metabolism: In vitro and in vivo metabolism studies will identify the enzymes responsible for its biotransformation and any active metabolites.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic measurements will establish a clearer understanding of the concentration-effect relationship, leading to more refined dosing strategies.

By undertaking these investigations, the scientific community can ensure the continued safe and effective use of this compound in veterinary practice, grounded in robust scientific evidence.

References

  • Mama, K. (n.d.).
  • Paret, G., Mazkereth, R., Sella, R., et al. (1999). Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs. Resuscitation, 41(1), 57-62. [Link]

  • U.S. Food and Drug Administration. (2021). Phish-Pharm: A Searchable Database of Pharmacokinetics Data in Aquatic Animals. [Link]

  • Veterian Key. (2018). Drugs for Treating Gastrointestinal Diseases. [Link]

  • Klempt, M., Schmid, J., & Szinicz, L. (1995). Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7. Archives of toxicology, 69(10), 677–682. [Link]

  • Racing Medication and Testing Consortium. (n.d.). Glycopyrrolate. [Link]

  • Zhang, Y., Zhang, Z., Jiang, X., & Li, H. (2011). [Pharmacokinetics of scopolamine hydrobromide oral disintegrative microencapsule tablets in Beagle dogs determined with LC-MS/MS]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 36(18), 2568–2571. [Link]

  • Morris, T., Paine, S., et al. (2018). The pharmacokinetics of orally administered butylscopolamine in greyhound dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Morris, T., Paine, S., Dowling, M., et al. (2018). The pharmacokinetics of orally administered butylscopolamine in greyhound dogs. Journal of veterinary pharmacology and therapeutics, 41(4), 595–600. [Link]

  • National Center for Biotechnology Information. (2023). Glycopyrrolate. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (2023). Atropine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Drugs.com. (2023). AmTech Glycopyrrolate Injectable. [Link]

  • König, M., et al. (n.d.). PK-DB - pharmacokinetics database. [Link]

  • ResearchGate. (n.d.). Dose Escalation Pharmacokinetics of Intranasal Scopolamine Gel Formulation. [Link]

  • Sandoz Canada Inc. (2023). PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION 0.2 mg/mL. [Link]

  • Perera, M. A., Yin, T., Wu, D., et al. (2009). Characterization of the in vitro metabolism of a novel selective androgen receptor modulator using human, rat, and dog liver enzyme preparations. Drug metabolism and disposition: the biological fate of chemicals, 37(8), 1636–1646. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). VSDB: Veterinary Substances DataBase. [Link]

  • ResearchGate. (n.d.). Meta-analysis of pharmacokinetic data of veterinary drugs using the Food Animal Residue Avoidance Databank: Oxytetracycline and procaine penicillin G. [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. [Link]

  • Rumpler, M. J., Sams, R. A., & Colahan, P. T. (2014). Pharmacokinetics and pharmacodynamics of glycopyrrolate following a continuous-rate infusion in the horse. Journal of veterinary pharmacology and therapeutics, 37(1), 31–40. [Link]

  • Grassin-Delyle, S., et al. (2020). Liquid chromatography-mass spectrometry method for the quantification of corticosteroids, β2-adrenoreceptor agonists and anticholinergics in human hair. Journal of Pharmaceutical and Biomedical Analysis, 190, 113530. [Link]

  • First Databank. (n.d.). Veterinary Drug Database | FDB Pet Meds. [Link]

  • PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats. [Link]

  • Vetscraft. (n.d.). Atropine for Animals - Dog, Cat, Horse, Pig, Cattle, Sheep & Goat. [Link]

  • Clinician's Brief. (n.d.). Pharmacokinetics 101 for Veterinarians: Practical Guide. [Link]

  • Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is a foundational requirement for safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized aminopentamide sulfate, a smooth-muscle antispasmodic used in veterinary medicine.[1][2] We move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to design a robust, self-validating system for quality control.

This compound, chemically known as α-[2-(Dimethylamino)propyl]-α-phenylbenzeneacetamide sulfate, must meet stringent purity criteria.[2][3] The United States Pharmacopeia (USP) dictates that this compound must contain not less than 95.0 percent and not more than 103.0 percent of C₁₉H₂₄N₂O·H₂SO₄.[3] Achieving and verifying this standard requires a multi-faceted analytical approach. This guide compares the primary analytical techniques, detailing their principles, protocols, and data interpretation to provide a holistic framework for purity assessment.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method is driven by the specific question being asked. Are you determining the overall percentage of the API? Are you searching for trace-level process impurities or degradation products? Or are you confirming the absolute structure of a newly synthesized batch? Each question is best answered by a different technique or combination of techniques. The most powerful approaches for this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by foundational pharmacopeial tests.

Table 1: High-Level Comparison of Key Analytical Techniques

Technique Primary Purpose Selectivity/Specificity Sensitivity Quantitative Capability Key Insight Provided
HPLC-UV Purity/Impurity QuantificationHighModerate (ng range)Excellent (Primary QC tool)Percentage of API and known/unknown impurities (by area %).[4]
LC-MS Impurity IdentificationVery HighHigh (pg-fg range)Good (for trace levels)Unambiguous molecular weight and structural fragments of unknown impurities.[5]
NMR Spectroscopy Structural Elucidation & Absolute Quantification (qNMR)Very HighLow (µg-mg range)Excellent (Primary Method)Absolute structural confirmation and purity without a specific reference standard.[6][7]
Pharmacopeial Tests Identity & Basic QualityLow to ModerateN/ALimited (Assay by Titration)Confirms identity and bulk properties (e.g., salt presence, melting point).[3]
ICP-MS Elemental Impurity AnalysisHighVery High (ppb-ppt)ExcellentQuantification of inorganic impurities (e.g., residual catalysts).[8]
Deep Dive: Methodologies and Experimental Protocols

Expertise & Rationale: HPLC is the cornerstone of pharmaceutical quality control due to its high resolving power, precision, and robustness.[9][10] For this compound, a reversed-phase HPLC method allows for the separation of the polar API from less polar process impurities and more polar degradation products. The method outlined in the USP monograph for formulated products serves as an excellent starting point.[11][12] The use of a UV detector at 254 nm is effective because the two phenyl rings on the aminopentamide molecule provide a strong chromophore for sensitive detection.

Experimental Protocol: Purity by HPLC-UV

  • Mobile Phase Preparation:

    • Prepare a buffer solution by dissolving 14.4 g of sodium lauryl sulfate in a 500-mL volumetric flask with 100 mL of glacial acetic acid, and dilute with water to volume.[12]

    • The final mobile phase consists of a mixture of this buffer, methanol, and acetonitrile. A typical composition is 50 mL of buffer, 350 mL of methanol, and 350 mL of acetonitrile, diluted to 1000 mL with water.[12]

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum. This prevents pump blockages and baseline noise.

  • Chromatographic System:

    • Column: L1 packing (C18), 3.9-mm × 30-cm.[12] A modern equivalent would be a 4.6 mm x 150 mm or 250 mm column with 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 40 °C.[12] Elevated temperature reduces viscosity and can improve peak shape.

    • Detector: UV at 254 nm.[12]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve USP this compound Reference Standard (RS) in the mobile phase to obtain a known concentration of about 0.2 mg/mL.

    • Test Solution: Prepare the synthesized this compound sample in the same manner and at the same concentration.

  • System Suitability:

    • Before analysis, inject the standard solution in replicate (typically 5-6 times).

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor for the aminopentamide peak is not more than 2.5.[12] This ensures the system is performing with adequate precision and efficiency.

  • Analysis & Data Interpretation:

    • Inject the test solution. The purity is typically calculated using an area percentage method.

    • Purity (%) = (Area of Aminopentamide Peak / Total Area of All Peaks) x 100

    • This provides a direct measure of the main component relative to all other UV-absorbing impurities. For higher accuracy, impurities should be quantified against a reference standard if available.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing HPLC HPLC System (C18 Column, 254 nm) MobilePhase->HPLC SamplePrep Sample & Standard Preparation (0.2 mg/mL) SST System Suitability Test (RSD < 2.0%) SamplePrep->SST HPLC->SST Analysis Inject Test Sample HPLC->Analysis SST->Analysis If Pass Integration Peak Integration Analysis->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Purity Report Calculation->Report

Fig. 1: HPLC Purity Analysis Workflow

Expertise & Rationale: While HPLC-UV can quantify impurities, it cannot identify them. This is a significant limitation, as regulatory agencies require the identification of any impurity above a certain threshold (typically 0.10-0.15%).[7] LC-MS is the definitive technique for this purpose.[5] By coupling an HPLC system to a mass spectrometer, we can obtain the exact mass of an impurity, which allows for the determination of its elemental formula. Further fragmentation (MS/MS) provides a structural fingerprint to confirm the identity.[4][13] This is critical for understanding the source of an impurity (e.g., a starting material or a degradation product) and assessing its potential toxicity.

Experimental Protocol: Impurity Identification by LC-MS

  • LC System: Use an HPLC or UHPLC system with conditions similar to the purity method to achieve separation. Volatile mobile phase additives (e.g., formic acid or ammonium formate instead of non-volatile phosphate buffers) are required for MS compatibility.

  • Mass Spectrometer:

    • Instrument: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential for accurate mass measurements.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for aminopentamide, as the tertiary amine group is readily protonated.

  • Data Acquisition:

    • Perform a full scan analysis to detect all ionizable compounds eluting from the column.

    • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to automatically trigger MS/MS fragmentation for ions that exceed a predefined intensity threshold.

  • Data Interpretation:

    • Extract the accurate mass for each impurity peak from the full scan data.

    • Use software to generate possible elemental formulas. For aminopentamide (C₁₉H₂₄N₂O), an impurity might be an oxidation product (+O), a demethylation product (-CH₂), or a hydrolysis product.

    • Analyze the MS/MS fragmentation spectrum. Compare the fragmentation pattern of the impurity to that of the main drug to identify the location of the structural modification. For example, a loss of a specific neutral fragment can pinpoint the modified part of the molecule.

LCMS_Workflow cluster_ms1 Full Scan (MS1) cluster_ms2 Fragmentation (MS/MS) start HPLC Chromatogram shows Unknown Impurity lcms Inject Sample into LC-HRMS (ESI+) start->lcms ms1_data Obtain Accurate Mass of Impurity lcms->ms1_data ms2_data Acquire Fragmentation Pattern lcms->ms2_data formula Generate Elemental Formula (e.g., C18H22N2O) ms1_data->formula report Identify Impurity formula->report elucidation Elucidate Structure (e.g., N-demethyl impurity) ms2_data->elucidation elucidation->report

Fig. 2: Impurity Identification Logic using LC-MS

Expertise & Rationale: NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring no calibration against a standard of the same compound.[14] This makes it uniquely powerful for two purposes:

  • Absolute Structural Confirmation: A ¹H NMR spectrum provides an unambiguous fingerprint of the molecule, confirming the connectivity of all protons and thus verifying the identity of the synthesized aminopentamide.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the purity of the this compound can be calculated directly, providing an orthogonal result to HPLC.[6] This is a self-validating system; the same spectrum used for identity confirmation can be used for quantification.

Experimental Protocol: Purity by Quantitative ¹H NMR (qNMR)

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. For aminopentamide, maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T₁ of both analyte and standard) and ensuring the excitation pulse is 90°. This ensures full relaxation of all nuclei between scans, which is critical for accurate integration.

  • Data Processing & Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the aminopentamide (e.g., the methyl protons of the dimethylamino group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Final Comparison and Recommendations

No single technique can provide a complete picture of purity. A robust quality assessment of synthesized this compound relies on an integrated, orthogonal approach.

Table 2: Detailed Comparison of Analytical Methodologies

Parameter HPLC-UV LC-MS qNMR Pharmacopeial Tests
Primary Role Routine QC, Purity/Impurity AssayImpurity Structure ElucidationAbsolute Purity, Identity ConfirmationBasic Identity, Bulk Properties
Strengths High throughput, precise, robust, excellent for quantification of knowns.[9]Unmatched for identifying unknowns, extremely high sensitivity.[4]Primary method (no analyte standard needed), absolute structure confirmation.[6]Simple, low cost, meets basic regulatory identity requirements.[3]
Weaknesses Cannot identify unknown impurities, requires reference standards for accurate quantification.Quantification can be less precise than UV, matrix effects can cause suppression/enhancement.Low sensitivity, requires higher sample amount, potential for peak overlap in complex mixtures.Non-specific, cannot detect or quantify individual impurities.
When to Use Batch release testing, stability studies, process optimization.Investigating out-of-specification results, characterizing new impurities, degradation pathway studies.Reference standard characterization, independent purity confirmation, structural verification of new batches.Initial identity check, confirmation of bulk properties as per USP monograph.[3]
Conclusion

For the comprehensive assessment of synthesized this compound purity, a tiered strategy is recommended.

  • Routine Quality Control: A validated HPLC-UV method is the ideal workhorse for routine batch analysis. It provides reliable quantification of the main peak and detection of impurities, ensuring the product meets the USP assay specification of 95.0-103.0%.[3]

  • Impurity Investigation: When an unknown impurity is detected above the identification threshold (e.g., >0.1%), LC-MS is indispensable for its structural elucidation. This is a critical step in development and for investigating any deviations in the manufacturing process.

  • Definitive Characterization: For the initial characterization of a new synthesis route or for the qualification of a new reference standard, qNMR provides an orthogonal and absolute measure of purity, complementing the data from chromatographic methods. It also serves as the ultimate confirmation of the molecule's chemical structure.

By integrating these methodologies, researchers and drug development professionals can build a self-validating and comprehensive data package that ensures the purity, quality, and safety of synthesized this compound, meeting the highest standards of scientific integrity and regulatory expectation.[15][16]

References

  • Title: USP Monographs: this compound Source: uspbpep.com URL: [Link]

  • Title: this compound-impurities Source: Pharmaffiliates URL: [Link]

  • Title: USP Monographs: this compound Tablets Source: USP29-NF24 URL: [Link]

  • Title: Pharmaceutical analysis techniques Source: The Pharma Innovation Journal URL: [Link]

  • Title: this compound Tablets - USP-NF ABSTRACT Source: USP-NF URL: [Link]

  • Title: this compound Injection Source: Scribd URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

  • Title: Advances in Chromatographic Techniques for Drug Purity Determination Source: ManTech Publications URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis Source: Peer-reviewed article URL: [Link]

  • Title: USP Monographs: this compound Injection Source: uspbpep.com URL: [Link]

  • Title: this compound Injection - USP-NF ABSTRACT Source: USP-NF URL: [Link]

  • Title: this compound Source: Scribd URL: [Link]

  • Title: Techniques in Pharmaceutical Analysis Source: Integrated Liner Technologies URL: [Link]

  • Title: Drug Quality Sampling and Testing Programs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Aminopentamide Source: PubChem - NIH URL: [Link]

  • Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]

  • Title: this compound Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Safety Evaluation of Drug Substance Impurities in Generics Source: YouTube (FDA) URL: [Link]

  • Title: α-phenylbenzeneacetamide sulfate (b) this compound Source: Regulations.gov URL: [Link]

  • Title: Guidance for Industry Source: Regulations.gov URL: [Link]

  • Title: Impurities Source: Axios Research URL: [Link]

  • Title: Evaluation of an accurate mass approach for the simultaneous detection of drug and metabolite distributions via whole-body mass spectrometric imaging Source: PubMed URL: [Link]

  • Title: NMR Spectroscopy for Metabolomics Research Source: MDPI URL: [Link]

  • Title: On the role of NMR spectroscopy for characterization of antimicrobial peptides Source: PMC - PubMed Central URL: [Link]

  • Title: Quantitative NMR spectroscopy in pharmaceutical R&D Source: ResearchGate URL: [Link]

  • Title: Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility Source: PMC - PubMed Central URL: [Link]

  • Title: When Other Separation Techniques Fail: Compound-Specific Carbon Isotope Ratio Analysis of Sulfonamide Containing Pharmaceuticals by High-Temperature-Liquid Chromatography-Isotope Ratio Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Main Analytical Techniques Used for Elemental Analysis in Various Matrices Source: ResearchGate URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL: [Link]

Sources

A Head-to-Head Comparison of Aminopentamide Sulfate and Hyoscyamine for Anticholinergic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Two Key Antimuscarinic Agents

In the realm of anticholinergic research, particularly concerning gastrointestinal motility and secretion, aminopentamide and hyoscyamine are two frequently encountered compounds. While both act as antimuscarinic agents, their distinct pharmacological profiles warrant a detailed comparative analysis for researchers designing experiments or developing novel therapeutics. This guide provides an in-depth, head-to-head comparison of aminopentamide sulfate and hyoscyamine, complete with experimental protocols to facilitate their direct evaluation.

I. Introduction to the Compounds

Aminopentamide , a synthetic anticholinergic agent, is primarily recognized for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2] It is structurally related to darifenacin.[1]

Hyoscyamine , a naturally occurring tropane alkaloid found in plants of the Solanaceae family, is the levorotary isomer of atropine.[3][4] It is a well-established antimuscarinic agent with a broad range of applications, from treating gastrointestinal disorders to managing symptoms of Parkinson's disease.[3][5][6][7][8][9]

II. Mechanism of Action: A Shared Pathway with Subtle Differences

Both aminopentamide and hyoscyamine exert their effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs).[4][10] This blockade of acetylcholine's action at parasympathetic neuroeffector junctions leads to a reduction in smooth muscle tone and secretions.[3][4][11]

dot

Caption: Mechanism of action for aminopentamide and hyoscyamine.

While both are non-selective muscarinic antagonists, some evidence suggests potential differences in their receptor subtype affinities and tissue selectivity. Aminopentamide is reported to have a more pronounced and prolonged effect on colonic contractions compared to atropine (racemic hyoscyamine), with fewer systemic side effects like mydriasis (pupil dilation) and salivary inhibition at similar dosages.[1][2][12] Some sources suggest aminopentamide may preferentially target M3 receptors in smooth muscle and glandular tissues.[10]

Hyoscyamine's receptor selectivity is a subject of some debate in the literature. While traditionally considered a non-selective antagonist of all five muscarinic receptor subtypes[4], some studies have described it as a selective antagonist for the M2 receptor subtype.[3] Further research is needed to fully elucidate these potential differences in receptor binding profiles.

III. Pharmacological Profile: A Comparative Overview
ParameterThis compoundHyoscyamine
Chemical Class Synthetic AnticholinergicTropane Alkaloid
Primary Indication Gastrointestinal spasms, vomiting, and diarrhea in veterinary medicine.[1][2][13][14][15]Gastrointestinal disorders (e.g., irritable bowel syndrome, peptic ulcers), bladder spasms, and symptoms of Parkinson's disease in humans.[3][5][6][7][8][9]
Receptor Specificity Non-selective muscarinic antagonist, with some evidence for preferential M3 targeting.[10]Generally considered a non-selective muscarinic antagonist, though some reports suggest M2 selectivity.[3][4]
Potency Reported to have half the potency of atropine.[1]98% of the anticholinergic potency of atropine.[3]
Side Effect Profile Milder anticholinergic side effects (dry mouth, urinary retention) compared to atropine at equivalent doses affecting the colon.[1][2][12]Common anticholinergic side effects including dry mouth, blurred vision, drowsiness, and constipation.[5][8]
Elimination Half-Life Data not readily available.Approximately 3-5 hours.[3]
IV. Experimental Protocols for Head-to-Head Comparison

To empirically evaluate the pharmacological differences between this compound and hyoscyamine, the following experimental workflows are proposed.

A. In Vitro Receptor Binding Assay

This experiment aims to determine and compare the binding affinities of aminopentamide and hyoscyamine for the different muscarinic receptor subtypes (M1-M5).

dot

Caption: Workflow for in vitro receptor binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard assay (e.g., Bradford assay).

  • Competitive Radioligand Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

    • Add increasing concentrations of either this compound or hyoscyamine to compete with the radioligand for receptor binding.

    • Incubate the mixture at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific radioligand binding) for each compound at each receptor subtype.

    • Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation.

B. In Vivo Gastrointestinal Motility Study (Charcoal Meal Transit Model)

This experiment will assess the in vivo efficacy of aminopentamide and hyoscyamine in inhibiting gastrointestinal transit in a rodent model.[16][17][18]

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimate male mice or rats to the experimental conditions for at least one week.

    • Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.

  • Drug Administration:

    • Randomly assign the animals to treatment groups: Vehicle control, this compound (at various doses), and Hyoscyamine (at various doses).

    • Administer the test compounds or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the charcoal meal.

  • Charcoal Meal Administration:

    • Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally to each animal.

  • Assessment of Gastrointestinal Transit:

    • After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.

  • Data Analysis:

    • Compare the mean percentage of intestinal transit between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

V. Discussion and Conclusion

The choice between aminopentamide and hyoscyamine for research purposes will depend on the specific experimental question. If the focus is on a compound with potentially greater gastrointestinal selectivity and a more prolonged local effect, aminopentamide may be the more suitable candidate.[1][2][12] Conversely, for studies requiring a well-characterized, potent, and systemically active antimuscarinic agent, hyoscyamine remains a standard choice.

The proposed experimental protocols provide a robust framework for a direct, head-to-head comparison of these two compounds. The in vitro binding assay will yield quantitative data on their receptor affinities, while the in vivo motility study will provide functional data on their efficacy in a physiological context. The results of these experiments will enable researchers to make informed decisions about the most appropriate tool for their specific research needs in the vast and complex field of cholinergic pharmacology.

References

  • Hyoscyamine - Wikipedia. Available from: [Link]

  • Hyoscyamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available from: [Link]

  • Hyoscyamine: MedlinePlus Drug Information. Available from: [Link]

  • Hyoscyamine - PubChem. National Institutes of Health. Available from: [Link]

  • Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More - GoodRx. Available from: [Link]

  • Hyoscyamine Uses, Side Effects & Warnings - Drugs.com. Available from: [Link]

  • Hyoscyamine - Memorial Sloan Kettering Cancer Center. Available from: [Link]

  • Pharmacology of Hyoscyamine-Methenamine ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available from: [Link]

  • Hyoscyamine Sulfate Tablet: Package Insert / Prescribing Info - Drugs.com. Available from: [Link]

  • The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed. National Institutes of Health. Available from: [Link]

  • Gastrointestinal and Renal In Vivo Models - Pharmacology Discovery Services. Available from: [Link]

  • Imaging analytical technique to assess gastrointestinal motility in vivo using zebrafish larvae with diabetes mellitus-like traits - PubMed. National Institutes of Health. Available from: [Link]

  • Aminopentamide - Wikipedia. Available from: [Link]

  • Imaging analytical technique to assess gastrointestinal motility in vivo using zebrafish larvae with diabetes mellitus-like traits | PLOS One. Available from: [Link]

  • (PDF) Animal models for the gastrointestinal motility evaluation - ResearchGate. Available from: [Link]

  • Gastrointestinal Models to Evaluate Bowel Motility - Melior Discovery. Available from: [Link]

  • Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy. Available from: [Link]

  • Veterinary Compounds « Encino Pharmacy. Available from: [Link]

  • Aminopentamide (Centrine®) for Dogs and Cats - PetPlace.com. Available from: [Link]

  • Centrine Tablets - Drugs.com. Available from: [Link]

  • Hyoscyamine (T3D3095) - T3DB. Available from: [Link]

  • A Comparison of Anticholinergic Therapies in the Treatment of Overactive Bladder - NIH. National Institutes of Health. Available from: [Link]

  • Effectiveness of anticholinergic drugs compared with placebo in the treatment of overactive bladder: systematic review - PMC - NIH. National Institutes of Health. Available from: [Link]

  • A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man - PMC - NIH. National Institutes of Health. Available from: [Link]

  • ANTICHOLINERGIC & NEUROMUSCULAR BLOCKING AGENTS (MADE EASY) - YouTube. Available from: [Link]

  • Preoperative Comparison of Three Anticholinergic Drug Scales in Older Adult Patients and Development of Postoperative Delirium: A Prospective Observational Study - NIH. National Institutes of Health. Available from: [Link]

  • Antispasmodic drugs to reduce discomfort and colonic spasm during barium enemas: comparison of oral hyoscyamine, i.v. glucagon, and no drug - PubMed. National Institutes of Health. Available from: [Link]

  • Hyoscyamine Sulfate - PubChem. National Institutes of Health. Available from: [Link]

  • Hyoscyamine - LiverTox - NCBI Bookshelf. National Institutes of Health. Available from: [Link]

  • Atropine vs Hyoscyamine Comparison - Drugs.com. Available from: [Link]

  • Use of atropine-diphenoxylate compared with hyoscyamine to decrease rates of irinotecan-related cholinergic syndrome - PubMed. National Institutes of Health. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Aminopentamide Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of aminopentamide sulfate, a potent anticholinergic agent. By adhering to these protocols, we can ensure the safety of our personnel, protect the environment, and maintain regulatory compliance.

Understanding the Compound: this compound at a Glance

This compound is a synthetic anticholinergic drug primarily used in veterinary medicine to control vomiting and diarrhea in dogs and cats.[1][2] Its mechanism of action involves blocking muscarinic receptors in the gastrointestinal tract, which reduces gastric motility and acid secretion.[1][2] Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its pharmacological activity necessitates careful handling and disposal to prevent unintended environmental and health consequences.[3][4]

PropertyValueSource
Chemical Name 4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid[5]
CAS Number 60-46-8[6]
Molecular Formula C₁₉H₂₆N₂O₅S[5]
Appearance White crystalline powder[6]
Solubility Very soluble in water and ethanol[6]

The Core Principle: Proactive Waste Management, Not Reactive Disposal

The cornerstone of proper this compound disposal is a proactive waste management strategy. This begins with thoughtful procurement to minimize excess stock and meticulous inventory management to track expiration dates. The primary goal is to prevent the generation of unnecessary waste.

Risk Assessment and Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, a thorough risk assessment is mandatory. While not classified as a hazardous substance, it is a pharmacologically active compound.

Standard PPE for handling this compound includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol for Unused or Expired this compound

This compound should be disposed of as non-hazardous pharmaceutical waste.[1][3] The preferred method of disposal for non-hazardous pharmaceuticals is incineration to ensure complete destruction and prevent environmental contamination.[1][2][3] Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash. [7]

Experimental Protocol: Segregation and Containerization
  • Identify Waste: Clearly identify all expired or unused this compound for disposal.

  • Segregate: Keep this compound waste separate from other waste streams, especially hazardous chemical waste (e.g., solvents, heavy metals) and biohazardous waste.[8]

  • Select Appropriate Container: Place the this compound waste in a designated, leak-proof, and clearly labeled container. For non-hazardous pharmaceutical waste, blue or white containers are often used.[2][9] The container should be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should clearly identify the contents, including "this compound."

  • Secure Storage: Store the waste container in a secure, designated area that is inaccessible to unauthorized personnel, awaiting pickup by a licensed waste management contractor.[6]

Managing Spills: A Swift and Methodical Response

In the event of a spill, a prompt and organized response is crucial to mitigate exposure and prevent the spread of contamination.

Experimental Protocol: Spill Decontamination
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in Section 3. For larger spills, consider additional protection such as a disposable gown.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • For solutions: Use absorbent pads to contain the liquid.

  • Clean the Area:

    • Carefully scoop up the absorbed material and place it in the designated non-hazardous pharmaceutical waste container.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. This should be done three times.[10]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the non-hazardous pharmaceutical waste container.

  • Wash Hands: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly to prevent the release of residual amounts of the drug.

Experimental Protocol: Empty Container Disposal
  • Triple Rinse: Thoroughly rinse the empty container with water three times.[11]

  • Collect Rinsate: The first rinseate should be collected and disposed of as non-hazardous pharmaceutical waste. Subsequent rinsate can typically be discharged to the sanitary sewer, but always check with your institution's environmental health and safety department.

  • Deface Label: Obliterate or remove the original label from the container.

  • Dispose of Container: The clean, defaced container can then be disposed of in the regular trash or recycled, according to institutional policy.

The Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Aminopentamide_Disposal_Workflow This compound Disposal Decision Pathway cluster_start Start cluster_assessment Initial Assessment cluster_spill Spill Management cluster_disposal Routine Disposal cluster_final Final Disposition start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Decontamination Protocol is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No spill_waste Dispose of cleanup materials as non-hazardous pharmaceutical waste spill_protocol->spill_waste disposal_container Place in labeled 'Non-Hazardous Pharmaceutical Waste' container (Blue/White Bin) spill_waste->disposal_container unused_product Unused/Expired Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container unused_product->disposal_container triple_rinse Triple rinse container empty_container->triple_rinse storage Securely store for pickup disposal_container->storage collect_rinsate Collect first rinsate for disposal triple_rinse->collect_rinsate dispose_container Dispose of clean, defaced container triple_rinse->dispose_container collect_rinsate->disposal_container incineration Incineration by licensed waste contractor storage->incineration

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By implementing these procedures, research facilities can ensure they are handling this pharmacologically active compound in a manner that is safe, compliant, and protective of our ecosystem. It is incumbent upon all laboratory personnel to understand and adhere to these guidelines, fostering a culture of safety that extends from discovery to disposal.

References

  • ChemicalBook. (2023). This compound (200 MG) | 60-46-8.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176163, this compound.
  • Wikipedia. (2023). Aminopentamide.
  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.
  • Easy RX Cycle. (2024). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities.
  • Rx Destroyer. (2022). Destruction of Non-Controlled Substances is Just as Important.
  • Eco Medical. (n.d.). Handling Non-Hazardous Pharmaceutical Waste.
  • ASMAI. (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • INGENIUM. (2022). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
  • PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats.
  • Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Regulations.gov. (2008). Response by Makhteshim Agan of North America, Inc. to the Environmental Fate and Ecological Effects Di.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Regulations.gov. (2022). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Aminopentamide Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Aminopentamide sulfate. As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This compound is a potent anticholinergic agent; while valuable in research and veterinary medicine, its pharmacological activity necessitates a robust and well-understood personal protective equipment (PPE) protocol.[1][2] This guide is designed to provide you with the essential, immediate safety and logistical information needed for handling this compound, moving beyond a simple checklist to explain the causality and logic behind each procedural step.

Understanding the Risk: Why Specialized PPE is Non-Negotiable

This compound is classified as harmful if swallowed and is a potent pharmacologically active material.[2][3] Its primary mechanism of action is as an anticholinergic, meaning it blocks the action of acetylcholine. Occupational exposure, even to small quantities, can elicit physiological effects consistent with anticholinergic agents, such as dry mouth, blurred vision, dilated pupils, increased heart rate, and gastrointestinal disturbances.[2][4] The primary routes of exposure in a laboratory setting are:

  • Inhalation: Aerosolization of the fine, crystalline powder during weighing or transfer.[1]

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.[2]

  • Dermal Contact: While less characterized, skin contact should be avoided as a matter of principle when handling any potent compound.

  • Ocular Exposure: Direct contact from splashes or airborne powder can cause local and systemic effects.

Our safety strategy, therefore, is built on a foundation of containment and creating impermeable barriers between the chemical and the researcher.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control should always be engineering controls. For this compound, this is mandatory.

  • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: All weighing and aliquoting of the solid compound must be performed within a VBE. This device provides negative pressure to pull fine powders away from the operator's breathing zone.

  • Chemical Fume Hood: Preparation of solutions from the powdered compound should be conducted in a certified chemical fume hood.

  • Glovebox or Isolator: For high-potency or frequent handling operations, a glovebox provides the highest level of containment.[2]

Core PPE Requirements: A Multi-Layered Barrier Approach

The selection of PPE is based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Powder Double Nitrile GlovesSafety Goggles & Face ShieldDisposable, fluid-resistant Gown with Sleeve CoversRequired if not in a VBE (N95 minimum)
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesDisposable, fluid-resistant GownNot required if in a fume hood
Administering Solutions Single Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot required
Spill Cleanup (Small) Double Nitrile GlovesChemical Splash Goggles & Face ShieldDisposable, fluid-resistant GownN95 Respirator (minimum)
Hand Protection: The Critical Interface

Standard latex examination gloves are insufficient. Nitrile gloves provide superior chemical resistance.

  • Why Double Gloving? When handling the potent powder, double gloving is a critical precaution.[2] The outer glove absorbs the initial contamination, and the inner glove remains clean, protecting the handler during the doffing (removal) process. This practice significantly reduces the risk of cross-contamination.

Eye and Face Protection: Shielding Sensitive Mucous Membranes

This compound powder is fine and can easily become airborne.

  • Safety Glasses with Side Shields: The minimum requirement for any work in the lab.

  • Chemical Splash Goggles: Required when preparing solutions or when there is any risk of splashing.[2][5] They provide a full seal around the eyes, protecting against liquids and airborne particulates.

  • Face Shield: Used in conjunction with goggles, a face shield provides a final barrier, protecting the entire face from splashes or powder aerosolization during weighing operations.[2]

Body Protection: Preventing Dermal Exposure and Contamination

A standard cloth lab coat is not sufficient as it can absorb spills and become a source of secondary exposure.

  • Disposable Gowns: A disposable, polyethylene-coated or other fluid-resistant gown is required.[6] This prevents the compound from soaking through to personal clothing. At the end of the procedure, the entire gown is disposed of, effectively removing the contaminant from the laboratory environment.

  • Sleeve Covers: Worn with the gown, disposable sleeve covers protect the forearm, an area often exposed between the glove and the gown's cuff.[2]

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.

Step-by-Step Donning Protocol
  • Gown: Put on the disposable gown, ensuring it is tied securely.

  • Goggles/Face Shield: Don eye and face protection.

  • Inner Gloves: Put on the first pair of nitrile gloves. Ensure the cuffs are tucked under the sleeves of the gown.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. This creates a complete seal.

Step-by-Step Doffing Protocol (The Contamination Removal Sequence)

This procedure is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by grasping the outside of the cuff and turning them inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Sleeve Covers: Untie the gown. Grasping from the shoulders, peel the gown forward and down, turning it inside-out as you remove it. This contains the contamination within the gown. Dispose of it immediately.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for cleaning or disposal.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out. Dispose of them.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the physical form of the compound and the containment strategy.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_powder Solid/Powder Handling cluster_liquid Solution Handling start Start: Handling This compound form What is the physical form? start->form containment_powder Is a Ventilated Enclosure (VBE/Glovebox) being used? form->containment_powder Solid containment_liquid Is a Fume Hood being used? form->containment_liquid Liquid/Solution ppe_powder_high Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles & Face Shield containment_powder->ppe_powder_high Yes ppe_powder_resp Add N95 Respirator to High-Level PPE containment_powder->ppe_powder_resp No ppe_liquid_high Required PPE: - Double Nitrile Gloves - Disposable Gown - Splash Goggles containment_liquid->ppe_liquid_high Yes ppe_liquid_low Task Not Recommended Outside of Containment. Re-evaluate procedure. containment_liquid->ppe_liquid_low No

Caption: Workflow for selecting PPE for this compound.

Disposal Plan: Closing the Safety Loop

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure to support staff.

  • Contaminated PPE: All disposable items, including gloves, gowns, sleeve covers, and any cleaning materials (e.g., wipes used for decontamination), must be placed in a clearly labeled, sealed hazardous waste container. Do not dispose of these items in the regular or biohazardous trash.

  • Empty Chemical Containers: The original container of this compound must be disposed of as hazardous waste. Do not rinse the container into the sewer system.[7][8]

  • Aqueous Waste: Do not dispose of solutions containing this compound down the drain.[2] All liquid waste must be collected in a compatible, sealed, and properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[9]

By adhering to these comprehensive guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This protocol is not merely a set of rules but a system designed for self-validation, ensuring that every step you take minimizes risk and maximizes safety.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). Aminopentamid Sulfate. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). This compound Injection. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Ontario College of Pharmacists. (2019). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. EHS. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopentamide sulfate
Reactant of Route 2
Reactant of Route 2
Aminopentamide sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.